Nitidine chloride
Description
Properties
IUPAC Name |
2,3-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18NO4.ClH/c1-22-10-13-7-17(23-2)18(24-3)8-15(13)14-5-4-12-6-19-20(26-11-25-19)9-16(12)21(14)22;/h4-10H,11H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDAACVSUMUMOR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC)OC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6872-57-7 (Parent) | |
| Record name | Nitidine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013063042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50926842 | |
| Record name | 2,3-Dimethoxy-12-methyl-9H-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13063-04-2 | |
| Record name | Nitidine, chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13063-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitidine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013063042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitidine, chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethoxy-12-methyl-9H-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13063-04-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NITIDINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO8WQL69T8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nitidine chloride natural source and extraction methods
An In-depth Technical Guide to the Natural Sourcing and Extraction of Nitidine Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a bioactive benzophenanthridine alkaloid. It details its primary natural sources, outlines various extraction and purification methodologies, and explores its mechanisms of action through key signaling pathways. The information is compiled to support research, development, and application of this promising natural compound.
Natural Sources of this compound
This compound is a quaternary ammonium alkaloid first isolated in 1959.[1] It is predominantly found in plants of the Rutaceae family, particularly within the Zanthoxylum genus, which is widely used in traditional Chinese medicine.[1][2][3]
Primary Natural Sources: The most significant and commercially utilized source of this compound is Zanthoxylum nitidum (Roxb.) DC. [1][2][4] The compound is present in various parts of the plant, but the highest concentrations are found in the roots, making them the preferred material for extraction.[1][5][6][7] Studies have shown that the roots can contain approximately 2.5 times more this compound than the stems.[6][8]
Other Documented Plant Sources:
-
Zanthoxylum dissitum Hemsl.[1]
-
Zanthoxylum tessmannii (or Fagara tessmannii)[2]
-
Toddalia asiatica (L.) Lam.[1]
-
Evodia rutaecarpa[2]
-
Broussonetia papyrifera (Linnaeus) L'Heritier ex Ventenat[1]
-
Phyllanthus muellerianus (Kuntze) Excell[1]
Extraction Methodologies
The extraction of this compound from its botanical matrix is a critical step in its isolation. Key methods include conventional solvent-based techniques like reflux extraction and advanced methods such as ultrasound-assisted extraction (UAE) and enzymatic extraction. The choice of method impacts yield, purity, and processing time.
Comparative Data on Extraction Yields
The yield of this compound is highly dependent on the extraction method, solvent system, and the quality of the raw plant material. The following table summarizes quantitative data from various studies.
Note: The following data is collated from different studies, which used varied raw materials and analytical standards. Direct comparison of yields should be approached with caution.
| Extraction Method | Plant Source & Part | Key Parameters | This compound Yield (%) | Reference |
| Acid Decompressing Inner Ebullition | Z. nitidum | Solvent: 80% EtOH + 0.61% HCl (soak), then 40% EtOH (extract); Temp: 50°C; Pressure: 0.020 MPa; Time: 3 min | 0.132% | [1] |
| Ultrasound-Enzyme Assisted Semi-Bionic | Z. nitidum | Pre-treatment: Compound enzyme; Solvent: 60% EtOH with citric acid and triethylamine; Method: Ultrasonic extraction | 0.252% | |
| High-Performance Liquid Chromatography | Z. nitidum (Root) | Not specified (analytical determination) | 0.15% | [8] |
| High-Performance Liquid Chromatography | Z. nitidum (Branch) | Not specified (analytical determination) | 0.06% | [8] |
Experimental Protocols
This section provides detailed protocols for the extraction and purification of this compound.
General Sample Preparation
-
Harvesting: Collect the roots of Zanthoxylum nitidum.
-
Cleaning and Drying: Thoroughly wash the roots to remove soil and debris. Dry them in a shaded, well-ventilated area or in an oven at a controlled temperature (e.g., 50-60°C) until brittle.
-
Pulverization: Grind the dried roots into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is adapted from methodologies used for the efficient extraction of alkaloids for analytical purposes.
-
Maceration: Accurately weigh 10.0 g of pulverized Z. nitidum root powder and place it into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 200 mL of 70% (v/v) methanol in water to the flask (a 1:20 solid-to-liquid ratio).
-
Sonication: Place the flask in an ultrasonic bath. Sonicate the mixture for 30 minutes at a frequency of 59 kHz and a power of 200 W, maintaining the temperature below 40°C.
-
Filtration: After the first extraction, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Second Extraction: Return the solid residue to the flask, add another 200 mL of 70% methanol, and repeat the sonication process for another 30 minutes.
-
Combine and Concentrate: Filter the mixture again and combine the filtrates from both extractions.
-
Solvent Evaporation: Concentrate the combined filtrate using a rotary evaporator under reduced pressure at 50°C to obtain the crude extract.
Protocol 2: Heat Reflux Extraction
This is a conventional and widely used method for alkaloid extraction.
-
Maceration: Accurately weigh 10.0 g of pulverized Z. nitidum root powder and place it into a 250 mL round-bottom flask.
-
Solvent Addition: Add 200 mL of 95% ethanol (or methanol) to the flask (a 1:20 solid-to-liquid ratio). The addition of a small amount of acid (e.g., 0.5% HCl) can improve the extraction of protonated alkaloids.
-
Reflux Setup: Attach a condenser to the flask and place it in a heating mantle or water bath.
-
Extraction: Heat the mixture to a gentle boil and maintain reflux for 2 hours.
-
Filtration: Allow the mixture to cool slightly and filter it while hot through Whatman No. 1 filter paper.
-
Second Extraction: Return the solid residue to the flask, add another 150 mL of the solvent, and reflux for an additional 1.5 hours.
-
Combine and Concentrate: Filter the mixture and combine the filtrates. Concentrate the solvent using a rotary evaporator to yield the crude extract.
Protocol 3: Purification via Macroporous Resin Column Chromatography
This protocol describes a general procedure for purifying this compound from the crude extract.
-
Resin Pre-treatment: Select a suitable macroporous resin (e.g., non-polar D101 or semi-polar AB-8). Soak the resin in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol odor remains.
-
Crude Extract Preparation: Dissolve the concentrated crude extract in deionized water (adjusting pH to acidic, e.g., 3-4, can improve adsorption of the cationic nitidine). Centrifuge or filter to remove any insoluble matter.
-
Column Packing: Pack a glass column with the pre-treated macroporous resin.
-
Sample Loading (Adsorption): Load the prepared crude extract solution onto the column at a slow flow rate (e.g., 1-2 bed volumes per hour).
-
Washing (Impurity Removal): Wash the column with 3-5 bed volumes of deionized water to remove unbound impurities such as sugars, salts, and polar compounds.
-
Elution (this compound Recovery): Elute the bound this compound from the resin using a stepwise gradient of ethanol in water.
-
Begin with a low concentration of ethanol (e.g., 30%) to remove weakly bound compounds.
-
Increase the ethanol concentration (e.g., 50%, 70%, 90%) to elute the target compound. Collect fractions of the eluate.
-
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.
-
Final Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator. The resulting solid can be further purified by recrystallization if necessary.
Biological Activity and Signaling Pathways
This compound exhibits significant pharmacological properties, including anti-inflammatory and anti-cancer activities. These effects are mediated through its interaction with several key cellular signaling pathways.
Anti-Inflammatory Pathway
This compound has been shown to suppress inflammatory responses by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. In response to inflammatory stimuli like Lipopolysaccharide (LPS), it prevents the phosphorylation of MAPKs and blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2][10]
Apoptosis Induction Pathway in Cancer Cells
This compound induces apoptosis (programmed cell death) in various cancer cell lines through the intrinsic (mitochondrial) pathway. It modulates the expression of the Bcl-2 family of proteins, increasing the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2). This leads to the release of cytochrome c from the mitochondria, which activates a caspase cascade (Caspase-9 and Caspase-3), ultimately resulting in cell death. Additionally, it has been shown to suppress pro-survival pathways like ERK/Akt and STAT3.
General Workflow for Extraction and Purification
The overall process from raw plant material to purified this compound follows a logical sequence of steps designed to efficiently extract and then isolate the target compound from a complex mixture.
References
- 1. Study on extraction of this compound by acid decompressing inner ebullition and HPLC finger print chromatogram | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 6. tandfonline.com [tandfonline.com]
- 7. Effect of Enzymatic, Ultrasound, and Reflux Extraction Pretreatments on the Chemical Composition of Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of quality markers for quality control of Zanthoxylum nitidum using ultra-performance liquid chromatography coupled with near infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Biological Activities of Nitidine Chloride
Nitidine chloride, a naturally occurring benzophenanthridine alkaloid isolated from the roots of Zanthoxylum nitidum, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth review of the multifaceted pharmacological effects of this compound, with a focus on its anticancer, anti-inflammatory, and other therapeutic properties. Detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.
Anticancer Activity
This compound exhibits robust anticancer activity across a wide range of human malignancies by modulating multiple cellular processes, including apoptosis, cell cycle progression, and metastasis.[1][2]
Induction of Apoptosis
A primary mechanism of this compound's anticancer effect is the induction of programmed cell death, or apoptosis, in cancer cells. This is achieved through the modulation of key apoptotic regulators. For instance, this compound has been shown to upregulate the expression of pro-apoptotic proteins such as Bax, cleaved caspase-3, and cleaved caspase-9, while downregulating the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of the intrinsic apoptotic pathway.[4] Furthermore, in some cancer types like oral squamous cell carcinoma, this compound induces apoptosis by inhibiting the STAT3 signaling pathway.[1]
Cell Cycle Arrest
This compound can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases. In breast cancer cells, it has been observed to cause G2/M phase arrest, which is associated with increased levels of p53 and p21 proteins.[5] In acute myeloid leukemia cells, this compound treatment leads to the downregulation of Cyclin B1 and CDK1, key regulators of the G2/M transition.[6][7] Studies on HaCaT cells have also demonstrated S phase arrest, linked to reduced DNA synthesis and decreased levels of cyclin A and cyclin D1.[8]
Inhibition of Metastasis and Angiogenesis
The metastatic cascade, a major contributor to cancer mortality, is another target of this compound. It has been shown to suppress the migration and invasion of cancer cells by inhibiting signaling pathways such as c-Src/FAK and AKT.[2][9] This includes the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during invasion.[2] Additionally, this compound exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels that tumors need to grow.[2]
Anti-inflammatory Activity
This compound possesses significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways. It has been demonstrated to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[10][11] This effect is mediated by the inhibition of the NF-κB and MAPK signaling pathways.[11] Furthermore, this compound can enhance the production of the anti-inflammatory cytokine IL-10 by targeting topoisomerase I and activating the Akt signaling pathway.[12] In the context of osteoarthritis, this compound has been shown to inhibit inflammatory mediators like COX2 and iNOS and suppress the activation of the MAPK and NF-κB pathways in chondrocytes.[13]
Other Biological Activities
Beyond its anticancer and anti-inflammatory effects, this compound has been reported to have a range of other pharmacological activities, including:
-
Antiviral activity: Notably against HIV.[2]
-
Antifungal activity. [2]
-
Antimalarial activity. [2]
-
Neuroprotective properties.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound across various studies.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HSC3 | Oral Squamous Cell Carcinoma | ~5-10 | 24 | [1] |
| HSC4 | Oral Squamous Cell Carcinoma | ~5-10 | 24 | [1] |
| HCT116 | Colorectal Cancer | Not specified | - | [3] |
| MCF-7 | Breast Cancer | Not specified | - | [5] |
| MDA-MB-231 | Breast Cancer | Not specified | - | [5] |
| A2780 | Ovarian Cancer | 2.831 | 48 | [14] |
| SKOV3 | Ovarian Cancer | 4.839 | 48 | [14] |
| 786-O | Renal Cancer | Not specified | - | [9] |
| A498 | Renal Cancer | Not specified | - | [9] |
| SMMC-7721 | Hepatocellular Carcinoma | Not specified | - | [15] |
| HepG2 | Hepatocellular Carcinoma | Not specified | - | [15] |
| HCCLM3 | Hepatocellular Carcinoma | Not specified | - | [15] |
| Huh7 | Hepatocellular Carcinoma | Not specified | - | [15] |
| U-87 MG | Glioblastoma | ~25 | 24 | [16] |
| U251 | Glioblastoma | ~25 | 24 | [16] |
| SW480 | Colon Cancer | ~2.5-10 | 24 | [4] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Cancer Model | Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Oral Cancer (HSC3 xenograft) | Nude mice | 10 mg/kg/day (i.p.) | 24 days | Significant | [1] |
| Sarcoma 180 (S180) | Mice | 10 mg/kg (i.p.) | 10 days | 42.9% | [17] |
| Hepatocarcinoma (H22) | Mice | 10 mg/kg (s.c.) | 10 days | 85.7% life prolongation | [17] |
| Glioma (U-87 MG xenograft) | Mice | 10 mg/kg/day (i.p.) | - | Significant | [16] |
| Hepatocellular Carcinoma | Zebrafish | Not specified | - | Significant |
Experimental Protocols
Detailed methodologies for key experiments cited in this review are provided below. These protocols are intended as a general guide and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The biological activities of this compound are mediated through its interaction with various signaling pathways. The following diagrams, generated using Graphviz, illustrate these key pathways and a typical experimental workflow for studying the anticancer effects of this compound.
References
- 1. This compound inhibits hepatocellular carcinoma cell growth i...: Ingenta Connect [ingentaconnect.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound inhibits the malignant behavior of human glioblastoma cells by targeting the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of STAT3 signaling pathway by this compound suppressed the angiogenesis and growth of human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits proliferation and induces apoptosis in colorectal cancer cells by suppressing the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses epithelial‐mesenchymal transition and stem cell‐like properties in glioblastoma by regulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological activities of nitidine, a potential anti-malarial lead compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits proliferation and induces apoptosis in colorectal cancer cells by suppressing the ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ç§ç æ¯ç¹ - ä¸ç«å¼ç§ç æå¡å¹³å° [keyanzhidian.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound induces apoptosis and inhibits tumor cell proliferation via suppressing ERK signaling pathway in renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits hepatic cancer growth via modulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound acts as an apoptosis inducer in human oral cancer cells and a nude mouse xenograft model via inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Nitidine Chloride: A Technical Overview of its Anti-Cancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitidine chloride (NC), a natural benzophenanthridine alkaloid isolated from Zanthoxylum nitidum, has emerged as a promising multi-targeted agent in oncology research.[1][2][3] Extensive preclinical studies demonstrate its potent anti-tumor activities across a spectrum of malignancies, including breast, lung, liver, colorectal, ovarian, renal, and glioblastoma.[3][4][5] This technical guide synthesizes the current understanding of this compound's core mechanisms of action. It focuses on its ability to induce apoptosis and pyroptosis, trigger cell cycle arrest, and inhibit metastasis by modulating critical intracellular signaling pathways. This document provides a consolidated resource of quantitative data, detailed experimental protocols, and visual pathway diagrams to support further research and development.
Core Mechanisms of Action
This compound exerts its anti-neoplastic effects through a multi-pronged approach, primarily by:
-
Inducing Programmed Cell Death: Triggering both apoptosis and pyroptosis through intrinsic and extrinsic pathways.
-
Enforcing Cell Cycle Arrest: Halting cancer cell proliferation, most notably at the G2/M phase.[6][7]
-
Inhibiting Cancer Cell Metastasis: Suppressing migration, invasion, and the underlying epithelial-mesenchymal transition (EMT).[4][8]
-
Modulating Key Signaling Pathways: Inhibiting pro-survival cascades such as PI3K/Akt/mTOR, STAT3, and ERK.[2][4][9]
Induction of Programmed Cell Death
This compound is a potent inducer of programmed cell death in cancer cells, primarily through apoptosis and, as recent evidence suggests, GSDME-dependent pyroptosis.
Apoptosis
NC treatment consistently leads to the activation of apoptotic cascades across numerous cancer cell lines.[1][2][6] The mechanism involves the modulation of key regulatory proteins:
-
Bcl-2 Family Proteins: NC upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[2][4][6][10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, a critical step in initiating the intrinsic apoptotic pathway.[6][11]
-
Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which subsequently activates a caspase cascade. NC treatment results in the cleavage and activation of initiator caspase-9 and executioner caspase-3.[4][6][11]
-
PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, leading to the dismantling of the cell.[4][6]
Pyroptosis in Lung Cancer
In lung cancer cells, this compound has been shown to induce pyroptosis, a form of inflammatory programmed cell death. This process is dependent on the cleavage of Gasdermin E (GSDME) by activated caspase-3. The N-terminal fragment of GSDME then forms pores in the plasma membrane, leading to cell swelling and lysis.[12]
Signaling Pathways Governing Apoptosis
The pro-apoptotic effects of NC are tightly linked to its inhibition of major survival signaling pathways.
-
PI3K/Akt Pathway: NC suppresses the phosphorylation of Akt, a central kinase that promotes cell survival by inactivating pro-apoptotic proteins.[6][9][13][14] Inhibition of this pathway is a key mechanism for NC-induced apoptosis in ovarian, breast, and renal cancers.[6][8][14]
-
STAT3 Pathway: NC inhibits the phosphorylation and activation of STAT3, a transcription factor that upregulates anti-apoptotic genes like Bcl-xL and Bcl-2.[1][15][16] This mechanism is prominent in oral, gastric, and hepatocellular carcinomas.[1][15][16]
-
ERK Pathway: In colorectal and renal cancer, NC has been observed to suppress the ERK signaling pathway, which is involved in promoting cell proliferation and survival.[2][17]
Caption: this compound induces apoptosis by inhibiting survival pathways and modulating Bcl-2 proteins.
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M transition.[6][7][18] This effect is mediated by the modulation of key cell cycle regulatory proteins.
-
p53 and p21 Activation: In several cancer types, including breast and hepatocellular carcinoma, NC treatment leads to an upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase (CDK) inhibitor p21.[4][6][15][18]
-
CDK1/Cyclin B1 Regulation: The G2/M checkpoint is controlled by the CDK1/Cyclin B1 complex. NC has been shown to downregulate the expression of both CDK1 and Cyclin B1, preventing cells from entering mitosis.[10] In hepatocellular carcinoma, this is achieved via a p53/14-3-3σ/CDK1 axis.[7][18]
Caption: NC induces G2/M arrest by upregulating p53/p21 and downregulating the CDK1/Cyclin B1 complex.
Inhibition of Metastasis
NC has demonstrated significant potential in inhibiting cancer cell migration and invasion, key processes in metastasis.[4][8][19]
-
Suppression of MMPs: NC treatment decreases the formation and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[4][19] These enzymes are crucial for degrading the extracellular matrix, allowing cancer cells to invade surrounding tissues.
-
Inhibition of EMT: In glioblastoma, NC inhibits the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties. It achieves this by downregulating mesenchymal markers like N-cadherin and transcription factors such as Snail and Slug.[4][20]
-
Targeting Metastasis-Related Pathways: The anti-metastatic effects of NC are linked to the inhibition of specific signaling pathways. In breast cancer, NC inactivates the c-Src/FAK pathway, which is involved in cell adhesion and migration.[4][19] In renal cancer, NC suppresses the Akt signaling pathway to reduce cell migration and invasion.[8]
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of this compound have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Ovarian Cancer | A2780 | 2.83 | 48 | [13] |
| SKOV3 | 4.84 | 48 | [13] | |
| Lung Cancer (NSCLC) | A549 | ~4.0 | 48 | [21] |
| H1975 | ~14.0 | 48 | [21] | |
| Glioblastoma (GBM) | U251 | ~50.0 (for ~50% viability reduction) | 24 | [9][22] |
| U87 | ~50.0 (for ~50% viability reduction) | 24 | [9][22] | |
| Colorectal Cancer | HCT116 | Not explicitly stated, effects seen at 10-20 µM | 24 | [2] |
| Oral Cancer | HSC3 | Effects seen at 5-10 µM | 24 | [1] |
| HSC4 | Effects seen at 5-10 µM | 24 | [1] |
Note: IC50 values can vary based on the specific assay conditions, cell density, and passage number. The data presented are compiled from the cited literature for comparative purposes.
Detailed Experimental Protocols
The following are synthesized protocols for key experiments used to elucidate the mechanism of action of this compound, based on methodologies reported in the literature.[2][6][13][23]
Cell Viability (MTT/CCK-8 Assay)
This protocol assesses the effect of NC on cancer cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116, A2780) into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Dissolve this compound (Sigma-Aldrich) in DMSO to create a stock solution and dilute it in culture medium to achieve final concentrations (e.g., 0, 2.5, 5, 10, 20, 50 µM). The final DMSO concentration should not exceed 0.1%.[1] Replace the medium in the wells with the NC-containing medium.
-
Incubation: Incubate the plates for specified time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add 10-20 µL of MTT (5 mg/mL) or CCK-8 solution to each well and incubate for 1-4 hours.[2][23]
-
Measurement: For MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.[2] For both assays, measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. Plot the results to determine the IC50 value.
Caption: Workflow for determining cell viability after this compound treatment using MTT or CCK-8 assays.
Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based protocol quantifies the extent of apoptosis induced by NC.
-
Cell Seeding & Treatment: Seed cells in 6-well plates (e.g., 1x10^6 cells/well) and treat with desired concentrations of NC for 24-48 hours.[2]
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution.[2]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by NC compared to the control.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in signaling, apoptosis, and cell cycle regulation.
-
Cell Lysis: After treatment with NC, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, p-STAT3, Bax, Bcl-2, Cleaved Caspase-3, CDK1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. β-actin or GAPDH is typically used as a loading control.
Conclusion and Future Perspectives
This compound is a potent natural compound with well-documented anti-cancer activity against a wide range of malignancies. Its multi-targeted mechanism of action, encompassing the induction of programmed cell death, cell cycle arrest, and inhibition of metastasis, makes it an attractive candidate for further therapeutic development. The consistent inhibition of key oncogenic signaling pathways like PI3K/Akt, STAT3, and ERK underscores its potential to overcome the resistance mechanisms often associated with single-target agents.[4][24] Future research should focus on optimizing its delivery through novel formulations to enhance bioavailability and reduce potential toxicity, as well as exploring its synergistic effects in combination with existing chemotherapeutic drugs and targeted therapies.[5][6] The comprehensive data presented in this guide provide a solid foundation for these next steps in translating this compound from a promising preclinical compound to a potential clinical therapeutic.
References
- 1. This compound acts as an apoptosis inducer in human oral cancer cells and a nude mouse xenograft model via inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits proliferation and induces apoptosis in colorectal cancer cells by suppressing the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor functions and mechanisms of this compound in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor functions and mechanisms of this compound in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases [frontiersin.org]
- 6. This compound induces apoptosis, cell cycle arrest, and synergistic cytotoxicity with doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits renal cancer cell metastasis via suppressing AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits the malignant behavior of human glioblastoma cells by targeting the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Cycle Arrest and Apoptosis Induction Activity of this compound on Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits the appearance of cancer stem-like properties and regulates potential the mitochondrial membrane alterations of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound induces caspase 3/GSDME-dependent pyroptosis by inhibting PI3K/Akt pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Triggers Autophagy and Apoptosis of Ovarian Cancer Cells through Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits proliferation, induces apoptosis via the Akt pathway and exhibits a synergistic effect with doxorubicin in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound inhibits hepatocellular carcinoma cell growth i...: Ingenta Connect [ingentaconnect.com]
- 16. Inhibition of STAT3 signaling pathway by this compound suppressed the angiogenesis and growth of human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound induces apoptosis and inhibits tumor cell proliferation via suppressing ERK signaling pathway in renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound inhibits G2/M phase by regulating the p53/14-3-3 Sigma/CDK1 axis for hepatocellular carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound inhibits breast cancer cells migration and invasion by suppressing c-Src/FAK associated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound suppresses epithelial‐mesenchymal transition and stem cell‐like properties in glioblastoma by regulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound possesses anticancer property in lung cancer cells through activating Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. This compound inhibits the progression of hepatocellular carcinoma by suppressing IGF2BP3 and modulates metabolic pathways in an m6A-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound inhibits hepatic cancer growth via modulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Nitidine Chloride: A Potent Inducer of Apoptosis in Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Nitidine chloride (NC), a quaternary ammonium benzophenanthridine alkaloid isolated from the roots of Zanthoxylum nitidum, has emerged as a promising natural compound with potent anti-cancer properties.[1] A growing body of evidence highlights its ability to inhibit cell proliferation and induce programmed cell death, or apoptosis, across a wide range of cancer types. This technical guide provides a comprehensive overview of the mechanisms of action, key signaling pathways, and experimental methodologies related to this compound-induced apoptosis, tailored for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: Induction of Apoptosis
This compound exerts its anti-tumor effects primarily by triggering apoptosis, a regulated process of cell death crucial for tissue homeostasis. Its pro-apoptotic activity has been demonstrated in various cancer cell lines, including ovarian, colorectal, breast, hepatocellular, oral, and renal cancers.[1][2][3][4][5] The induction of apoptosis by this compound is a multi-faceted process involving the modulation of key signaling pathways and the regulation of apoptosis-associated proteins.
Quantitative Data on this compound's Efficacy
The cytotoxic and pro-apoptotic effects of this compound have been quantified in numerous studies. The following tables summarize key data points, including IC50 values for cell viability and the observed increase in apoptosis rates upon treatment with this compound.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | 48 | 2.831 | [5] |
| SKOV3 | Ovarian Cancer | 48 | 4.839 | [5] |
| SKOV3 | Ovarian Cancer | 24 | 2.317 (µg/ml) | [6] |
| THP-1 | Hematological Tumor | 24 | 9.24 | [7] |
| Jurkat | Hematological Tumor | 24 | 4.33 | [7] |
| RPMI-8226 | Hematological Tumor | 24 | 28.18 | [7] |
| U87 | Glioblastoma | 48 | 5.0 - 7.5 | [8] |
| LN18 | Glioblastoma | 48 | 5.0 - 7.5 | [8] |
Table 2: Induction of Apoptosis by this compound in Ovarian Cancer Cells
| Cell Line | Treatment | Apoptosis Rate (%) | Fold Increase | Reference |
| A2780 | Control | 10.89 ± 1.90 | - | [5] |
| A2780 | 2 µM NC | 26.29 ± 1.72 | ~2.4 | [5] |
| A2780 | 4 µM NC | 44.4 ± 3.36 | ~4.1 | [5] |
| SKOV3 | Control | - | - | [5] |
| SKOV3 | 4 µM NC | 18.7 | - | [5] |
| SKOV3 | 8 µM NC | 35.6 | - | [5] |
Key Signaling Pathways Modulated by this compound
This compound-induced apoptosis is mediated through the modulation of several critical intracellular signaling pathways.
The Intrinsic Apoptosis Pathway
A primary mechanism of this compound action is the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This involves altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[2] this compound has been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[2][9] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3.[2][9]
Figure 1: Intrinsic apoptosis pathway induced by this compound.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell survival, proliferation, and growth. This compound has been found to inhibit this pathway in several cancers, including ovarian and lung cancer.[10] By suppressing the phosphorylation of Akt and mTOR, this compound promotes apoptosis and autophagy.
Figure 2: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
ERK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade involved in cell proliferation and survival. In colorectal and renal cancer cells, this compound has been shown to suppress the phosphorylation of ERK, leading to the inhibition of proliferation and induction of apoptosis.[4][11]
Figure 3: Suppression of the ERK signaling pathway by this compound.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell survival and proliferation. This compound has been demonstrated to inhibit the phosphorylation of STAT3 in human oral cancer cells, leading to reduced cell viability and the induction of apoptosis.[1]
Figure 4: Inhibition of the STAT3 signaling pathway by this compound.
Experimental Protocols for Assessing this compound-Induced Apoptosis
A variety of well-established experimental techniques are employed to investigate the pro-apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound as described above. Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-Akt, p-ERK, p-STAT3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Fixation and Permeabilization: Fix the treated cells with 4% paraformaldehyde and then permeabilize with 0.1% Triton X-100.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and FITC-dUTP.
-
Microscopy: Analyze the cells under a fluorescence microscope. Green fluorescence indicates TUNEL-positive (apoptotic) cells.
Experimental Workflow
The following diagram illustrates a general experimental workflow for investigating the apoptotic effects of this compound.
Figure 5: General experimental workflow for studying NC-induced apoptosis.
Conclusion
This compound is a potent natural compound that induces apoptosis in a variety of cancer cells through the modulation of multiple key signaling pathways, including the intrinsic apoptosis pathway, PI3K/Akt/mTOR, ERK, and STAT3 pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the anti-cancer properties of this compound and to explore its potential as a therapeutic agent in cancer treatment. The comprehensive data and methodologies presented herein are intended to facilitate further research and development in this promising area of oncology.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TUNEL Assay of Tumor Cells Apoptosis [bio-protocol.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Video: The TUNEL Assay [jove.com]
- 5. This compound Triggers Autophagy and Apoptosis of Ovarian Cancer Cells through Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits proliferation and induces apoptosis in ovarian cancer cells by activating the Fas signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the Ways in Which this compound and Bufalin Induce Programmed Cell Death in Hematological Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses epithelial‐mesenchymal transition and stem cell‐like properties in glioblastoma by regulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 10. This compound acts as an apoptosis inducer in human oral cancer cells and a nude mouse xenograft model via inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
A Technical Guide to the Inhibitory Effects of Nitidine Chloride on STAT3 Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the inhibitory effects of Nitidine chloride (NC), a natural benzophenanthridine alkaloid, on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of the STAT3 pathway is a critical driver in the proliferation, survival, angiogenesis, and immune evasion of various human cancers.[1][2][3] this compound has emerged as a potent inhibitor of this pathway, demonstrating significant anticancer activity in preclinical models.[1][2][4] This document synthesizes key quantitative data, details common experimental methodologies, and visually represents the molecular interactions and workflows involved in investigating NC's mechanism of action.
Quantitative Analysis of this compound's Inhibitory Activity
This compound has been shown to inhibit STAT3 signaling and cancer cell viability across various cancer types in a dose-dependent manner. The following tables summarize the key quantitative findings from multiple studies.
Table 1: In Vitro Efficacy of this compound on Cell Viability
| Cell Line | Cancer Type | Assay | IC50 Value | Treatment Duration | Source |
|---|---|---|---|---|---|
| HUVECs | - | MTS Assay | 5 µmol/L | Not Specified | [1] |
| U87 | Glioblastoma | CCK-8 Assay | 5.0 - 7.5 µM | 48 hours | [5] |
| LN18 | Glioblastoma | CCK-8 Assay | 5.0 - 7.5 µM | 48 hours | [5] |
| Huh7 | Hepatocellular Carcinoma | Not Specified | 4.240 µmol/L | 48 hours | [6] |
| MHCC97-H | Hepatocellular Carcinoma | Not Specified | 0.4772 µmol/L | 48 hours | [6] |
| RKO | Colorectal Cancer | Not Specified | 3 µM | Not Specified | [7] |
| HCT116 | Colorectal Cancer | Not Specified | 5 µM | Not Specified | [7] |
| HT29 | Colorectal Cancer | Not Specified | 10 µM | Not Specified |[7] |
Table 2: Effective Concentrations of this compound on STAT3 Signaling and Related Processes
| Cell Line | Cancer Type | Effect Observed | Effective Concentration | Source |
|---|---|---|---|---|
| HUVECs | Endothelial Cells | Inhibition of STAT3 phosphorylation (Tyr705) | 5 - 10 µmol/L | [1] |
| HUVECs | Endothelial Cells | Inhibition of VEGFR2 phosphorylation (Tyr1175) | 5 µmol/L | [1] |
| SGC-7901 | Gastric Cancer | Inhibition of STAT3 DNA-binding activity | 20 µmol/L | [1] |
| SGC-7901 & AGS | Gastric Cancer | Suppression of constitutively active STAT3 | ~10 µmol/L | [1][8] |
| HSC3 & HSC4 | Oral Cancer | Down-regulation of phospho-STAT3 | 0.1 - 10 µM | [4] |
| U87 & LN18 | Glioblastoma | Inhibition of JAK2 and STAT3 phosphorylation | 2.5 - 10.0 µM |[5] |
Table 3: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosage | Administration Route | Key Outcomes | Source |
|---|---|---|---|---|---|
| Human SGC-7901 Gastric Tumor | Nude Mice | 7 mg/kg/day | Intraperitoneal injection | Suppressed tumor volume, weight, and microvessel density; Decreased STAT3, CD31, and VEGF expression. | [1][2][3] |
| HSC3 Oral Cancer Xenograft | Nude Mice | Not Specified | Not Specified | Suppressed tumor growth and induced apoptosis via STAT3 inhibition. | [4] |
| Hepatocellular Carcinoma Xenograft | Mice | Not Specified | Not Specified | Decreased tumor volume and weight; Blocked JAK1-STAT3 activation. |[9][10] |
Mechanism of Action: Inhibition of the JAK/STAT3 Pathway
The Janus kinase (JAK)/STAT3 signaling pathway is a primary conduit for cytokine and growth factor signaling that regulates fundamental cellular processes.[11] Upon ligand binding, receptors activate associated JAKs, which then phosphorylate STAT3.[9][10] Phosphorylated STAT3 proteins dimerize, translocate to the nucleus, and act as transcription factors for various target genes involved in cell proliferation (e.g., Cyclin D1, c-Myc), survival (e.g., Bcl-xL, Bcl-2, Survivin), and angiogenesis (e.g., VEGF).[1][4]
This compound exerts its anticancer effects by directly interfering with this cascade. Studies have shown that NC inhibits the phosphorylation of upstream kinases such as JAK1 and JAK2, as well as Src kinase.[1][5][9] This action prevents the subsequent phosphorylation and activation of STAT3 at Tyr705.[1][7][9] The lack of activated STAT3 leads to a downstream cascade of effects, including the suppression of STAT3's DNA-binding activity and the reduced transcription of its target genes.[1][2][8] This ultimately culminates in decreased cell proliferation, induction of apoptosis, and inhibition of angiogenesis in cancer cells.[1][2]
Figure 1: A generalized diagram of the canonical JAK/STAT3 signaling pathway.
Figure 2: The mechanism of this compound in blocking the STAT3 signaling cascade.
Detailed Experimental Protocols
The investigation of this compound's effect on STAT3 signaling employs a range of standard molecular and cellular biology techniques.
Cell Viability and Proliferation Assays (MTS/CCK-8)
This assay quantifies the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., U87, LN18, HUVECs) are seeded into 96-well plates at a density of approximately 3,000 to 8,000 cells per well and allowed to adhere overnight.[5][12]
-
Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0 to 20 µM) or a vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).[5][12]
-
Reagent Incubation: Following treatment, MTS or CCK-8 reagent (e.g., 20 μl) is added to each well.[5][13] The plates are then incubated at 37°C for 30 minutes to 4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.[5][13]
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 450 nm or 490 nm.[5][13]
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined from the resulting dose-response curves.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as total and phosphorylated forms of JAK and STAT3.
-
Cell Lysis: Cells treated with this compound are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.[12]
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA Protein Assay Kit to ensure equal loading.[12]
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[12]
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-JAK2, anti-JAK2, anti-Bcl-xL, anti-VEGF, and a loading control like β-actin or GAPDH).[1][5]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[12]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged with a chemiluminescence detection system.[12] Band intensities are quantified using densitometry software.
Figure 3: A standard experimental workflow for Western blot analysis.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of transcription factors like STAT3.
-
Nuclear Extract Preparation: Nuclear extracts are prepared from cells treated with this compound to isolate transcription factors.[1]
-
Probe Labeling: A double-stranded oligonucleotide probe containing the specific DNA binding sequence for STAT3 is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.
-
Binding Reaction: The labeled probe is incubated with the nuclear extracts, allowing STAT3 to bind to its consensus sequence.
-
Gel Electrophoresis: The protein-DNA complexes are separated from the free, unbound probe on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged (for non-radioactive probes). A decrease in the intensity of the shifted band in NC-treated samples indicates reduced STAT3 DNA-binding activity.[1]
In Vivo Tumor Xenograft Model
This model assesses the antitumor efficacy of this compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., SGC-7901, HSC3) are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).[1][2][4]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into control and treatment groups. The treatment group receives this compound via a specified route (e.g., intraperitoneal injection) and dosage (e.g., 7 mg/kg/day).[1][2]
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as Western blotting to confirm the inhibition of STAT3 signaling in the tumor tissue and immunohistochemistry (IHC) to assess the expression of proteins like STAT3, VEGF, and the microvessel density marker CD31.[1][2][9]
Conclusion
This compound is a potent natural compound that effectively suppresses the STAT3 signaling pathway. Through the inhibition of upstream kinases like JAK1 and JAK2, it blocks STAT3 phosphorylation, dimerization, nuclear translocation, and transcriptional activity.[1][5][9] This mechanism leads to the downregulation of key genes involved in cancer cell proliferation, survival, and angiogenesis, translating to significant antitumor effects both in vitro and in vivo.[1][2] The comprehensive data and established protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore this compound as a promising therapeutic agent for cancers driven by aberrant STAT3 signaling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of STAT3 signaling pathway by this compound suppressed the angiogenesis and growth of human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound acts as an apoptosis inducer in human oral cancer cells and a nude mouse xenograft model via inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses epithelial‐mesenchymal transition and stem cell‐like properties in glioblastoma by regulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits the progression of hepatocellular carcinoma by suppressing IGF2BP3 and modulates metabolic pathways in an m6A-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. This compound inhibits hepatocellular carcinoma cell growth i...: Ingenta Connect [ingentaconnect.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer [frontiersin.org]
- 13. This compound induces caspase 3/GSDME-dependent pyroptosis by inhibting PI3K/Akt pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Nitidine Chloride in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitidine chloride (NC), a naturally occurring benzophenanthridine alkaloid, has emerged as a promising candidate in cancer therapy due to its demonstrated ability to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines. A key mechanism underlying its anticancer activity is the induction of cell cycle arrest, a critical process that halts the division of cancer cells. This technical guide provides an in-depth overview of the role of this compound in cell cycle arrest, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.
Quantitative Analysis of this compound-Induced Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at different phases in a dose- and time-dependent manner across various cancer cell lines. The following tables summarize the quantitative data from key studies.
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution in Ovarian Cancer Cells (SKOV3) [1]
| This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 65.12 | 30.77 | 4.11 |
| 2.5 | 48.35 | 27.87 | 23.78 |
| 5.0 | 35.15 | 31.78 | 33.07 |
| Cells were treated for 48 hours. |
Table 2: Dose-Dependent Effect of this compound on Cell Cycle Distribution in Hepatocellular Carcinoma Cells (Huh7) [2][3][4]
| This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 58.2 | 25.1 | 16.7 |
| 5 | 51.5 | 23.8 | 24.7 |
| 10 | 42.1 | 21.3 | 36.6 |
| 20 | 30.9 | 18.5 | 50.6 |
| Cells were treated for 24 hours. |
Table 3: Dose-Dependent Effect of this compound on Cell Cycle Distribution in Hepatocellular Carcinoma Cells (HepG2) [2][3][4]
| This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 60.3 | 22.4 | 17.3 |
| 5 | 54.1 | 20.9 | 25.0 |
| 10 | 45.8 | 18.2 | 36.0 |
| 20 | 33.7 | 15.1 | 51.2 |
| Cells were treated for 24 hours. |
Table 4: Time-Dependent Effect of this compound (10 µM) on Cell Cycle Distribution in Breast Cancer Cells (MCF-7) [5]
| Treatment Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 62.5 | 28.3 | 9.2 |
| 12 | 55.1 | 26.9 | 18.0 |
| 24 | 46.8 | 24.5 | 28.7 |
| 48 | 38.2 | 21.1 | 40.7 |
Key Signaling Pathways in this compound-Induced Cell Cycle Arrest
This compound orchestrates cell cycle arrest through the modulation of several critical signaling pathways. The most prominently implicated pathways are the p53/p21 pathway, leading to G2/M arrest, and the JNK pathway, which is primarily associated with apoptosis but also contributes to cell cycle control.
The p53/p21 Pathway and G2/M Arrest
In several cancer cell types, including breast and hepatocellular carcinoma, this compound treatment leads to an upregulation of the tumor suppressor protein p53.[5][6] Activated p53 then transcriptionally activates the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1). p21, in turn, binds to and inhibits the activity of cyclin-dependent kinase 1 (CDK1)/Cyclin B1 complexes, which are essential for the G2/M transition, thereby causing the cells to arrest in the G2 phase of the cell cycle.[2][3][5]
The JNK Pathway and S-Phase Arrest
In human keratinocytes (HaCaT cells), this compound has been shown to induce S-phase cell cycle arrest and apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[7] The precise upstream mechanism of NC-induced JNK activation is still under investigation, but it is known to be triggered by cellular stress. Activated JNK can phosphorylate a variety of downstream targets, including transcription factors like c-Jun, which can, in turn, regulate the expression of genes involved in both apoptosis and cell cycle control, contributing to S-phase arrest.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human breast cancer cells (MCF-7), hepatocellular carcinoma cells (Huh7, HepG2), and ovarian cancer cells (SKOV3) are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Further dilute the stock solution with culture medium to achieve the desired final concentrations for treatment. The final concentration of DMSO in the culture medium should be less than 0.1%.
Cell Cycle Analysis by Flow Cytometry
This protocol is a standard procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.
-
Cell Seeding: Seed cells in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time periods.
-
Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cells gently in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL propidium iodide and 100 µg/mL RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol outlines the general steps for detecting the expression levels of key proteins involved in cell cycle regulation.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibody dilutions:
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) at a dilution of 1:2000 to 1:10000 for 1 hour at room temperature.[10][11][12][13]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound effectively induces cell cycle arrest in various cancer cells, primarily through the G2/M or S phase, by modulating key signaling pathways such as the p53/p21 and JNK pathways. The comprehensive data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound. Further research is warranted to fully elucidate the upstream molecular targets of this compound and to explore its efficacy in combination with other chemotherapeutic agents.
References
- 1. This compound inhibits hepatic cancer growth via modulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-p53 antibody [DO1] (GTX70214) | GeneTex [genetex.com]
- 3. This compound inhibits G2/M phase by regulating the p53/14-3-3 Sigma/CDK1 axis for hepatocellular carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces apoptosis, cell cycle arrest, and synergistic cytotoxicity with doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis in human hepatocellular carcinoma cells through a pathway involving p53, p21, Bax and Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces S phase cell cycle arrest and mitochondria-dependent apoptosis in HaCaT cells and ameliorates skin lesions in psoriasis-like mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fortislife.com [fortislife.com]
- 9. scbt.com [scbt.com]
- 10. HRP-conjugated Goat Anti-Mouse IgG(H+L) Secondary Antibody SA00001-1 | Proteintech | Proteintech [ptglab.com]
- 11. carlroth.com [carlroth.com]
- 12. HRP-Goat Anti-Mouse Secondary Antibody | EpigenTek [epigentek.com]
- 13. agrisera.com [agrisera.com]
The Anti-Inflammatory Properties of Nitidine Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitidine chloride, a naturally occurring benzophenanthridine alkaloid, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for further investigation in the development of novel therapeutics. This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of this compound, with a focus on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). This document summarizes quantitative data on its effects on inflammatory mediators, details experimental protocols for assessing its activity, and provides visual representations of the involved signaling cascades to support researchers in their exploration of this potent natural compound.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a wide range of pathologies. This compound, isolated from plants of the Zanthoxylum genus, has a history of use in traditional medicine for inflammatory ailments.[1][2] Modern scientific investigation has begun to elucidate the molecular mechanisms underlying these effects, revealing that this compound targets multiple key signaling pathways involved in the inflammatory response.[3][4][5] This guide serves as a comprehensive resource for researchers, providing the necessary technical information to facilitate further studies into the anti-inflammatory potential of this compound.
Quantitative Effects on Inflammatory Mediators
This compound has been shown to inhibit the production of various pro-inflammatory mediators in a dose-dependent manner. The following tables summarize the quantitative data from in vitro studies, providing a comparative overview of its potency.
Table 1: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-stimulated RAW 264.7 Macrophages
| Cytokine | This compound Concentration (µM) | Inhibition (%) | Reference |
| TNF-α | 1 | ~40% | [3] |
| 5 | ~75% | [3] | |
| IL-1β | 1 | ~50% | [3] |
| 5 | ~80% | [3] | |
| IL-6 | 1 | ~60% | [3] |
| 5 | ~90% | [3] |
Table 2: Inhibition of Inflammatory Enzymes by this compound in IL-1β-treated Rat Articular Chondrocytes
| Enzyme | This compound Concentration (µM) | Inhibition | Reference |
| COX-2 | 10 | Dose-dependent decrease | [5] |
| 25 | Dose-dependent decrease | [5] | |
| 50 | Dose-dependent decrease | [5] | |
| iNOS | 10 | Dose-dependent decrease | [5] |
| 25 | Dose-dependent decrease | [5] | |
| 50 | Dose-dependent decrease | [5] |
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating several critical intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1][3]
MAPK Signaling Pathway
The MAPK pathway, comprising cascades such as ERK, JNK, and p38, plays a crucial role in translating extracellular stimuli into cellular responses, including inflammation. This compound has been observed to suppress the phosphorylation of key MAPK proteins, thereby downregulating the inflammatory cascade.[3][5]
JAK/STAT Signaling Pathway
The JAK/STAT pathway is critical for cytokine signaling. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene expression. This compound has been found to inhibit the phosphorylation of both JAK and STAT proteins, thereby attenuating cytokine-mediated inflammation.
Detailed Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key in vitro experiments used to characterize the anti-inflammatory properties of this compound.
In Vitro Anti-Inflammatory Assay Workflow
The following diagram illustrates a typical workflow for screening and characterizing the anti-inflammatory effects of a compound like this compound in a macrophage cell line.
Western Blot Analysis for Phosphorylated Proteins
This protocol provides a detailed procedure for detecting the phosphorylation status of key signaling proteins.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with desired concentrations of this compound for 1-2 hours.
-
Stimulate with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-phospho-p65, anti-phospho-ERK, anti-phospho-STAT3) overnight at 4°C. Recommended dilutions are typically 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Strip and re-probe the membrane with antibodies against total proteins to confirm equal loading.
-
ELISA for Cytokine Measurement
This protocol details the quantification of pro-inflammatory cytokines in cell culture supernatants.
-
Sample Collection:
-
Following cell treatment and stimulation as described above, collect the cell culture supernatant.
-
Centrifuge to remove cellular debris.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Conclusion
This compound demonstrates potent anti-inflammatory properties through the modulation of the NF-κB, MAPK, and JAK/STAT signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate its therapeutic potential. The multifaceted mechanism of action of this compound suggests its promise as a lead compound for the development of novel anti-inflammatory drugs. Further in vivo studies are warranted to validate these in vitro findings and to assess the safety and efficacy of this compound in preclinical models of inflammatory diseases.
References
- 1. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 2. Cell and Nuclear Extraction Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Discovery and Synthesis of Nitidine Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and chemical synthesis of Nitidine chloride, a quaternary benzophenanthridine alkaloid of significant interest for its diverse pharmacological activities.[1][2]
Discovery and Isolation
Nitidine was first isolated in 1959 by Arthur et al. from the roots of Zanthoxylum nitidum (Roxb.) DC., a plant used in traditional Chinese medicine.[1][3] This natural product is primarily found in various Zanthoxylum and Fagara species.[4] However, the concentration of this compound in its natural sources is relatively low, with reported yields ranging from 0.003% to 0.07%, and in some cases up to 0.2-0.3% from the root bark, stem, or leaf of Zanthoxylum nitidum.[4][5] This low natural abundance makes extraction for large-scale studies or therapeutic use costly and challenging, necessitating the development of efficient total synthesis methods.[5]
Several methods have been employed for the extraction and purification of this compound from plant materials. These include acid-alcohol reflux, enzymatic methods, and ultrasonic-assisted extraction.[1][6] Purification is typically achieved through techniques such as resin adsorption and chromatography to separate this compound from other alkaloids present in the plant, such as chelerythrine, skimmianine, and sanguinarine.[1]
Table 1: Extraction Yields of this compound from Zanthoxylum nitidum
| Extraction Method | Yield (%) | Reference |
| General Isolation | 0.003 - 0.07 | [4] |
| Acid Decompressing Inner Ebullition | 0.132 | [6] |
| Enzymatic Method (cellulase/pectinase) | 85.96 (extraction yield) | [1] |
Chemical Synthesis of this compound
The low natural abundance and promising biological activities of this compound, including antitumor and anti-inflammatory properties, have spurred the development of numerous synthetic routes.[7][8][9] Early syntheses were often characterized by multiple steps and low overall yields.[4] Modern approaches have focused on improving efficiency and overall yield.
A notable approach involves the condensation of a Schiff base with a homophthalic anhydride. This method, reported by Cushman and Cheng, provides a new avenue for the total synthesis of benzophenanthridine alkaloids.[4]
The general workflow for this synthesis is depicted below:
Experimental Protocol: Cushman and Cheng Synthesis [4]
-
Formation of Isoquinolones: 4,5-Dimethoxyhomophthalic anhydride is added to a solution of 3,4-methylenedioxybenzylidenemethylamine in chloroform. The resulting exothermic reaction yields a diastereomeric mixture of cis and trans isoquinolones. The pure trans isomer is obtained by heating the mixture in acetic acid.
-
Arndt-Eistert Synthesis: The trans isoquinolone undergoes an Arndt-Eistert synthesis.
-
Intramolecular Friedel-Crafts Acylation: The product from the previous step is subjected to an intramolecular Friedel-Crafts acylation to afford an intermediate.
-
Reduction, Dehydration, and Dehydrogenation: The intermediate is treated with lithium aluminum hydride (LiAlH₄) for reduction, followed by dehydration and dehydrogenation to yield nitidine, which is then isolated as the chloride salt.
A more recent synthetic method with a higher overall yield starts from 3,4-dimethoxybenzoic acid.[5] This route is simpler and avoids complex steps like photocyclization, making it more suitable for larger-scale production.[5]
The workflow for this synthesis is as follows:
Experimental Protocol: Synthesis from 3,4-Dimethoxybenzoic Acid [5]
-
Synthesis of Intermediate 1 (Acyl Chloride): 3,4-dimethoxybenzoic acid is dissolved in a first organic solvent (e.g., dichloromethane) and reacted with thionyl chloride. The solvent is then evaporated to yield the acyl chloride intermediate.
-
Synthesis of Intermediate 2 (Amide): Intermediate 1 is dissolved in the first organic solvent, and 3,4-methylenedioxy naphthylamine is added to undergo a nucleophilic substitution reaction to form the amide intermediate.
-
Synthesis of Intermediate 3: The amide intermediate is dissolved in the first organic solvent, and boron trifluoride diethyl etherate and di(trifluoroacetoxyl)iodobenzene are added to facilitate cyclization. The product is purified by column chromatography.
-
Formation of this compound: Intermediate 3 is dissolved in a second organic solvent and undergoes reduction with lithium aluminum hydride, followed by dehydration and methylation with dimethyl sulfate under an inert atmosphere. The final product is obtained by treatment with a sodium chloride solution.
An improved process for the synthesis of this compound utilizes an intramolecular Heck coupling reaction as a key step. This method starts from 6-bromo-3,4-dimethoxybenzaldehyde and 6,7-methylenedioxy-1-naphthylamine.[10]
The synthetic pathway is outlined below:
Experimental Protocol: Intramolecular Heck Coupling Synthesis [10]
-
Reductive Amination: 6-bromo-3,4-dimethoxybenzaldehyde and 6,7-methylenedioxy-1-naphthylamine are reacted via reductive amination.
-
Intramolecular Heck Coupling: The key step involves an intramolecular Heck coupling reaction. Optimized conditions for this step are palladium(II) acetate [Pd(OAc)₂], tris(2-methylphenyl)phosphine [P(o-tol)₃], in a N,N-dimethylformamide (DMF) solvent system.
-
Aromatization: The cyclized product is then aromatized.
-
Methylation: The aromatized intermediate undergoes methylation.
-
Ion Exchange: A final ion exchange step yields this compound.
Table 2: Comparison of Selected Synthesis Methods for this compound
| Synthetic Approach | Key Starting Materials | Key Reactions | Overall Yield (%) | Reference |
| Cushman and Cheng | 4,5-Dimethoxyhomophthalic anhydride, 3,4-Methylenedioxybenzylidenemethylamine | Schiff base condensation, Arndt-Eistert synthesis, Friedel-Crafts acylation | Not explicitly stated as a single value | [4] |
| From 3,4-Dimethoxybenzoic Acid | 3,4-Dimethoxybenzoic acid, 3,4-Methylenedioxy naphthylamine | Nucleophilic substitution, Cyclization, LiAlH₄ reduction | > 27 | [5] |
| Intramolecular Heck Coupling | 6-Bromo-3,4-dimethoxybenzaldehyde, 6,7-Methylenedioxy-1-naphthylamine | Reductive amination, Intramolecular Heck coupling, Aromatization | Significantly increased (specific value not stated) | [10] |
Conclusion
This compound, a naturally occurring benzophenanthridine alkaloid, continues to be a molecule of high interest due to its significant pharmacological potential. While its isolation from natural sources is possible, the low yields have driven the development of various total synthesis routes. The evolution of these synthetic methods from lengthy, low-yielding processes to more efficient and scalable approaches, such as those utilizing intramolecular Heck coupling or starting from readily available materials like 3,4-dimethoxybenzoic acid, has been crucial. These advancements not only provide a reliable supply of this compound for further research and potential therapeutic applications but also offer versatile strategies for the synthesis of other structurally related alkaloids. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in medicinal chemistry and drug development.
References
- 1. This compound, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor functions and mechanisms of this compound in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN104356139B - Synthetic method of this compound - Google Patents [patents.google.com]
- 6. Study on extraction of this compound by acid decompressing inner ebullition and HPLC finger print chromatogram | Semantic Scholar [semanticscholar.org]
- 7. TOTAL SYNTHESIS AND ANTITUMOR EVALUATION OF ANALOGS OF NITIDINE-CHLORIDE AND FAGARONINE-CHLORIDE (INDENOISOQUINOLINE, LEAD-TETRAACETATE, PHENYISOQUINOLINE) - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. "TOTAL SYNTHESIS AND ANTITUMOR EVALUATION OF ANALOGS OF NITIDINE-CHLORI" by PREM MOHAN [docs.lib.purdue.edu]
- 10. researchgate.net [researchgate.net]
Nitidine Chloride: A Comprehensive Technical Review for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitidine chloride, a natural benzophenanthridine alkaloid extracted from the root of Zanthoxylum nitidum, has emerged as a promising candidate in cancer therapy.[1] Possessing a wide range of biological activities, including anti-inflammatory and anti-angiogenic properties, its primary focus in recent research has been its potent anti-cancer effects.[1][2] This technical guide provides an in-depth review of the existing literature on this compound, focusing on its mechanisms of action, summarizing quantitative data, detailing experimental protocols, and visualizing its complex signaling pathways.
Quantitative Analysis of Anti-Cancer Activity
The cytotoxic and anti-proliferative effects of this compound have been quantified across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Reference |
| Glioblastoma | U87 | 5.0 - 7.5 | 48 | [2] |
| LN18 | 5.0 - 7.5 | 48 | [2] | |
| U251 | ~50 | 24 | [3] | |
| Ovarian Cancer | A2780 | 2.831 | 48 | [4] |
| SKOV3 | 4.839 | 48 | [4] | |
| Lung Cancer | H1299 | ~6.0 | 72 | [5] |
| H460 | <6.0 | 72 | [5] | |
| Cervical Cancer | HEp-2 | 3.9 | 24 | [3] |
| KB | 4.7 | 24 | [3] |
Mechanisms of Anti-Cancer Action
This compound exerts its anti-tumor effects through a multi-pronged approach, primarily by inducing apoptosis, triggering cell cycle arrest, and inhibiting metastasis. These effects are orchestrated through the modulation of several key signaling pathways.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cells.[1] This programmed cell death is initiated through both intrinsic and extrinsic pathways, characterized by the regulation of key apoptotic proteins.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis
This protocol is a standard method to quantify apoptosis induced by this compound.
-
Cell Seeding and Treatment: Seed cancer cells (e.g., A2780, SKOV3) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 2 µM and 4 µM for A2780) for a specified duration (e.g., 48 hours).[4]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or a non-enzymatic cell dissociation solution. Centrifuge the combined cell suspension at 300 x g for 5 minutes.[6]
-
Staining: Wash the cell pellet twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[6] To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[6] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.
Cell Cycle Arrest
This compound has been shown to halt the progression of the cell cycle, primarily at the G2/M phase, in several cancer types, including breast and ovarian cancers.[7][8] This arrest prevents cancer cells from dividing and proliferating.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Culture cancer cells (e.g., SKOV3, OVCAR3) and treat with different concentrations of this compound (e.g., 2.5 µM and 5.0 µM) for a designated time.[8]
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a solution containing RNase A and propidium iodide.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature before analyzing the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can then be quantified.
Inhibition of Metastasis
A crucial aspect of this compound's anti-cancer activity is its ability to inhibit the migration and invasion of cancer cells, key processes in metastasis.[9]
Experimental Protocol: Transwell Invasion Assay
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (for invasion) or uncoated inserts (for migration) in a 24-well plate with serum-free medium.
-
Cell Seeding: Seed cancer cells, pre-treated with this compound, into the upper chamber in serum-free medium. The lower chamber is filled with medium containing a chemoattractant, such as fetal bovine serum.
-
Incubation: Incubate the plate for a period that allows for cell migration or invasion (e.g., 24 hours).
-
Analysis: Remove the non-migrated/invaded cells from the top of the insert with a cotton swab. Fix and stain the cells that have migrated/invaded to the bottom of the insert. Count the stained cells under a microscope.
Key Signaling Pathways Modulated by this compound
The anti-cancer effects of this compound are mediated by its interaction with several critical intracellular signaling pathways.
STAT3 Signaling Pathway
This compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in promoting cancer cell survival and proliferation.[1] This inhibition leads to the downregulation of STAT3 target genes, ultimately inducing apoptosis.[1]
References
- 1. oncotarget.com [oncotarget.com]
- 2. This compound suppresses epithelial‐mesenchymal transition and stem cell‐like properties in glioblastoma by regulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound Triggers Autophagy and Apoptosis of Ovarian Cancer Cells through Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses NEDD4 expression in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchhub.com [researchhub.com]
- 8. This compound inhibits the appearance of cancer stem-like properties and regulates potential the mitochondrial membrane alterations of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
Pharmacokinetics and Bioavailability of Nitidine Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitidine chloride, a quaternary benzophenanthridine alkaloid primarily extracted from the roots of Zanthoxylum nitidum, has garnered significant interest in the scientific community for its diverse pharmacological activities. These include anti-inflammatory, anti-malarial, and notably, potent anti-tumor properties against various cancer cell lines.[1][2] Despite its therapeutic potential, the clinical development of this compound is met with challenges related to its pharmacokinetic profile, particularly its poor water solubility and low bioavailability.[2] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics, bioavailability, metabolism, and excretion of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been investigated in preclinical studies involving both intravenous and oral administration routes in animal models. These studies reveal a multi-compartmental pharmacokinetic behavior and highlight challenges in its systemic delivery.
Absorption
Following oral administration, this compound is absorbed from the intestine primarily through passive diffusion.[1][2] Its absorption is not dependent on drug concentration. However, the overall oral bioavailability of this compound is reported to be low, a characteristic attributed to its poor solubility.[2] While a precise quantitative value for its absolute oral bioavailability is not consistently reported in the available literature, the consensus points towards limited systemic uptake after oral ingestion.
Distribution
After systemic absorption, this compound undergoes rapid and widespread distribution throughout the body.[1] Studies in rats have shown that the drug is detectable in various tissues and organs within minutes of intravenous injection.[1] Furthermore, this compound exhibits moderate binding to plasma proteins, a phenomenon that is independent of its concentration in the plasma.[1][2]
Metabolism
The metabolism of this compound has been primarily studied in rats, with the kidneys identified as a significant site of metabolic transformation. The proposed metabolic pathways involve several biotransformation reactions, including demethylation, ring-cleavage, reduction to a dihydro metabolite, and the formation of dimethyl and glucuronic acid-conjugated metabolites.[3]
Excretion
The elimination of this compound from the body occurs through multiple routes. However, studies have indicated that only a small fraction of the parent drug is excreted unchanged in the urine and feces.[1][2] This suggests that the majority of the compound is cleared from the body in the form of its various metabolites.
Quantitative Pharmacokinetic Data
The following tables summarize the key quantitative pharmacokinetic parameters of this compound that have been reported in the scientific literature.
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration in Rabbits
| Parameter | 4 mg/kg Dose | 6 mg/kg Dose |
| Distribution Half-Life (T1/2α) | 5.46 ± 0.89 min | 4.76 ± 0.33 min |
| Elimination Half-Life (T1/2β) | 263.33 ± 16.4 min | 274.71 ± 16.52 min |
| Area Under the Curve (AUC) | 46.56 ± 1.80 µg·min/mL | 69.19 ± 2.30 µg·min/mL |
Data from a study where the concentration-time curve was shown to fit a two-compartment model, and the elimination kinetics were found to be linear.
Table 2: Pharmacokinetic Parameters of this compound Following Intragastric Administration in Rats
| Parameter | 25 mg/kg Dose |
| Maximum Plasma Concentration (Cmax) | 96.48 ± 5.30 ng/mL |
This study also indicated that the pharmacokinetic data best fit a two-compartment open model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols employed in key pharmacokinetic studies of this compound.
Intravenous Pharmacokinetic Study in Rabbits
-
Animal Model: Twelve rabbits were randomized into two groups.
-
Dosing: this compound was administered intravenously at doses of 4 mg/kg and 6 mg/kg.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analytical Method: The concentration of this compound in plasma was determined using a High-Performance Liquid Chromatography (HPLC) method.
-
Extraction: this compound was extracted from plasma using an ion pair reagent.
-
Internal Standard: Chloramphenicol was used as the internal standard.
-
Calibration Curve: The method demonstrated linearity in the concentration range of 0.03-2.04 mg/L.
-
Recovery and Precision: The recovery of the analyte was over 95%, with intra-day and inter-day precision lower than 6%.
-
-
Pharmacokinetic Analysis: The plasma concentration-time data was analyzed using a two-compartment model.
Intragastric Pharmacokinetic Study in Rats
-
Animal Model: The specific strain and characteristics of the rats were not detailed in the available abstract.
-
Dosing: A single dose of 25 mg/kg of this compound was administered via intragastric gavage.
-
Analytical Method: A Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) method was employed for the pharmacokinetic analysis.
-
Pharmacokinetic Analysis: The data was analyzed using a two-compartment open model.
Signaling Pathways and Experimental Workflows
This compound exerts its pharmacological effects, particularly its anti-cancer activity, by modulating various intracellular signaling pathways. Understanding these pathways is critical for elucidating its mechanism of action and identifying potential therapeutic targets.
Caption: Signaling pathways modulated by this compound leading to its anti-cancer effects.
The experimental workflow for a typical pharmacokinetic study involves several key steps, from drug administration to data analysis.
Caption: A generalized workflow for conducting an in-vivo pharmacokinetic study.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents. However, its suboptimal pharmacokinetic properties, particularly its low oral bioavailability, remain a significant hurdle for clinical translation. The information compiled in this guide highlights the current state of knowledge regarding the absorption, distribution, metabolism, and excretion of this compound. Future research should focus on developing novel formulations and drug delivery strategies to enhance its systemic exposure and therapeutic efficacy. A thorough understanding of its metabolic pathways and the signaling cascades it modulates will be instrumental in optimizing its clinical potential and ensuring its safe and effective use in future therapeutic applications.
References
- 1. This compound inhibits the appearance of cancer stem-like properties and regulates potential the mitochondrial membrane alterations of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Potential Alternative Therapy for Glioma Through Inducing Endoplasmic Reticulum Stress and Alleviating Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits hepatic cancer growth via modulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Toxicological Profile of Nitidine Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nitidine chloride (NC), a quaternary benzophenanthridine alkaloid isolated from plants of the Zanthoxylum genus, has garnered significant interest for its diverse pharmacological activities, particularly its anti-cancer properties. As with any potential therapeutic agent, a thorough understanding of its toxicological profile is paramount for further drug development. This technical guide provides a comprehensive overview of the available preclinical toxicology data for this compound. While research has primarily focused on its efficacy in oncology models, this document collates the existing safety data, identifies key target organs for toxicity, and outlines the experimental methodologies for relevant toxicological assessments. It is important to note that comprehensive, standardized toxicological studies for this compound are limited, and much of the available data is derived from studies not primarily designed for toxicological evaluation. This guide highlights these data gaps and underscores the need for further dedicated safety studies.
General Toxicology
Preclinical studies indicate that the primary target organs for this compound toxicity are the heart, liver, and kidneys.[1][2] However, some in vivo studies using mouse xenograft models for cancer research have reported a lack of significant hepatic or nephrotic toxicity at the tested therapeutic doses.[3]
Acute Toxicity
Quantitative data on the acute toxicity of this compound, particularly via the oral route, is scarce in publicly available literature. A single study reports a median lethal dose (LD50) in mice.
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | LD50 Value | Reference |
| Mouse | Intraperitoneal | 98.98 mg/kg | [4] |
| Rat | Oral | Data Not Available |
Repeated-Dose Toxicity
Systematic sub-chronic (28-day and 90-day) and chronic toxicity studies following international guidelines (e.g., OECD) have not been identified in the available literature. However, some studies provide insights into the effects of repeated dosing. A 4-week study in beagles and mice revealed dose-dependent cardiotoxicity.
Table 2: Findings from a 4-Week Repeated-Dose Study
| Species | Route of Administration | Dose Levels | Key Findings | Reference |
| Beagle | Intraperitoneal | Low, Medium, High (specific doses not stated) | Death occurred at medium and high doses. | [1] |
| Mouse | Intraperitoneal | Not specified | Induced dose-dependent cardiac hypertrophy and dysfunction. | [1] |
In contrast, a study using a nude mouse xenograft model for oral cancer reported no signs of hepatic or nephrotic toxicity at a dose of 10 mg/kg/day administered for 24 days.[3] Similarly, a study on hepatic cancer xenografts in mice found no effect on body weight at the therapeutic dose, suggesting a lack of overt systemic toxicity in that context.[5]
In Vitro Cytotoxicity
In vitro studies have been conducted to assess the cytotoxic effects of this compound on both cancerous and non-cancerous cell lines. These studies provide a measure of the compound's intrinsic cellular toxicity.
Table 3: In Vitro Cytotoxicity of this compound on Non-Cancerous Cell Lines
| Cell Line | Cell Type | IC50 Value (µM) | Exposure Time | Reference |
| LO2 | Human normal liver cell line | 3.48 ± 0.49 | Not specified | [6] |
| HEK293 | Human embryonic kidney cells | Showed inhibition of proliferation | Not specified | [1] |
| HOK | Human oral keratinocyte | Less growth-inhibitory effect compared to cervical cancer cell lines | 24 h | [7] |
A supramolecular formulation of this compound with cucurbit[8]uril (NC@CB[8]) showed significantly lower toxicity to the normal liver cell line LO2 (IC50: 6.87 ± 0.80 µM) compared to free this compound, suggesting a potential strategy to mitigate its hepatotoxicity.[6]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is a significant lack of data regarding the genotoxic, carcinogenic, and reproductive and developmental toxicity of this compound. No studies following standardized guidelines for these endpoints have been found in the public domain.
-
Genotoxicity: No data from standard assays such as the Ames test (bacterial reverse mutation), in vitro or in vivo micronucleus test, or chromosomal aberration assay are available.
-
Carcinogenicity: Long-term carcinogenicity bioassays in rodents have not been reported.
-
Reproductive and Developmental Toxicity: Studies evaluating the effects of this compound on fertility, embryonic development, and teratogenicity are not available.
Mechanisms of Toxicity
The precise mechanisms underlying this compound's toxicity to normal tissues are not fully elucidated but are an active area of investigation. The primary focus has been on its cardiotoxic effects.
Cardiotoxicity
Recent evidence points to the disruption of autophagy as a key mechanism in this compound-induced cardiotoxicity.[1] It has been shown to induce cardiac hypertrophy by targeting and downregulating the activity of Autophagy Related 4B Cysteine Peptidase (ATG4B).[1] This inhibition of autophagy leads to cardiac dysfunction.
Hepatotoxicity and Nephrotoxicity
While hepatotoxicity and nephrotoxicity have been reported, the specific molecular mechanisms are less clear.[1][2] In vitro studies have shown that this compound can inhibit the proliferation of human embryonic kidney cells.[1] Some studies on its anti-cancer mechanisms have implicated the involvement of signaling pathways such as PI3K/Akt and ERK, which are also crucial for the survival and function of normal cells.[9][10] Dysregulation of these pathways could potentially contribute to its toxicity in the liver and kidneys, but direct evidence is lacking.
Experimental Protocols
Detailed experimental protocols from the cited toxicological studies on this compound are not available. The following sections provide standardized methodologies for key toxicological assays, based on OECD guidelines, which would be appropriate for a comprehensive preclinical safety assessment of this compound.
Acute Oral Toxicity (OECD 423)
-
Objective: To determine the acute oral toxicity of a substance.
-
Test Animals: Typically, female rats are used.
-
Procedure: A single dose of the substance is administered orally to a group of animals. The animals are observed for mortality and clinical signs of toxicity for up to 14 days. The procedure is sequential, with the dose for each subsequent animal depending on the outcome for the previous one.
-
Endpoints: Mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), body weight changes, and gross necropsy findings.
28-Day Repeated Dose Oral Toxicity Study (OECD 407)
-
Objective: To evaluate the sub-chronic oral toxicity of a substance after repeated administration for 28 days.
-
Test Animals: Typically, rats are used (10 animals/sex/group).
-
Procedure: The test substance is administered orally on a daily basis to several groups of animals at different dose levels for 28 days. A control group receives the vehicle only.
-
Endpoints: Daily clinical observations, weekly body weight and food consumption, hematology, clinical biochemistry, urinalysis, gross necropsy, organ weights, and histopathology of major organs.
Bacterial Reverse Mutation Test (Ames Test; OECD 471)
-
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
Procedure: The test substance, with and without metabolic activation (S9 mix), is incubated with the bacterial strains. The number of revertant colonies (bacteria that have regained the ability to synthesize an essential amino acid) is counted.
-
Endpoints: A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
-
Objective: To detect the potential of a substance to induce chromosomal damage or aneuploidy in cultured mammalian cells.
-
Procedure: Cultured mammalian cells are exposed to the test substance, with and without metabolic activation. After treatment, the cells are harvested, and the frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division) is determined.
-
Endpoints: A significant, dose-related increase in the frequency of micronucleated cells compared to the negative control.
Conclusion and Future Directions
The available preclinical data on this compound suggest potential for cardiotoxicity, hepatotoxicity, and nephrotoxicity. The cardiotoxic effects appear to be linked to the disruption of autophagy. However, there is a significant lack of comprehensive and standardized toxicological data. To support the further development of this compound as a therapeutic agent, the following studies are strongly recommended:
-
Acute toxicity studies via relevant routes of administration (oral, intravenous) in at least two species to determine the LD50.
-
Sub-chronic (28-day and 90-day) repeated-dose toxicity studies in both a rodent and a non-rodent species to identify target organs, characterize dose-response relationships, and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
A standard battery of genotoxicity tests (Ames test, in vitro and in vivo micronucleus assays, and a chromosomal aberration assay) to assess its mutagenic and clastogenic potential.
-
Reproductive and developmental toxicity studies to evaluate its effects on fertility and embryonic development.
-
Long-term carcinogenicity bioassays if there are concerns from genotoxicity data or the intended clinical use is for chronic conditions.
-
Mechanistic studies to further elucidate the pathways involved in its toxicity to the liver and kidneys.
A comprehensive and systematic evaluation of the toxicological profile of this compound is essential to ensure its safety and to guide its potential clinical application.
References
- 1. Suppression of ATG4B by copper inhibits autophagy and involves in Mallory body formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deacetylation of ATG4B promotes autophagy initiation under starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound acts as an apoptosis inducer in human oral cancer cells and a nude mouse xenograft model via inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. This compound Triggers Autophagy and Apoptosis of Ovarian Cancer Cells through Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses epithelial‐mesenchymal transition and stem cell‐like properties in glioblastoma by regulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits hepatic cancer growth via modulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Nitidine Chloride: A Technical Guide for Antifungal and Antimalarial Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: Nitidine chloride, a natural benzophenanthridine alkaloid, has demonstrated a wide spectrum of biological activities, including notable antifungal and antimalarial effects.[1][2] This document provides a comprehensive technical overview of the existing research on this compound's potential in these therapeutic areas. It consolidates quantitative efficacy data, details established experimental protocols, and visualizes key mechanisms and workflows to support ongoing and future research and development efforts.
Introduction to this compound
This compound (NC) is a quaternary ammonium alkaloid first isolated from the root of Zanthoxylum nitidum (Roxb.) DC., a plant used in traditional Chinese medicine.[3][4] Subsequent research has identified it in other plants, including Zanthoxylum tessmannii and Toddalia asiatica.[5] Structurally, it belongs to the benzophenanthridine class of alkaloids. This compound has been the subject of numerous studies due to its diverse pharmacological properties, which include anti-inflammatory, antioxidant, anticancer, antifungal, and antimalarial activities.[3][6][7] Its potential as a lead compound in drug discovery is significant, though challenges such as poor water solubility and potential toxicity require further investigation.[8] This guide focuses specifically on its application in antifungal and antimalarial research.
Antimalarial Research
This compound has been identified as the main active ingredient in several traditional remedies used to treat malaria.[5][9] Research has validated its efficacy against Plasmodium falciparum, the deadliest species of malaria parasite, including strains resistant to conventional drugs like chloroquine.[9][10]
Mechanism of Action
The primary antimalarial mechanism of this compound appears to be analogous to that of chloroquine, involving the disruption of heme detoxification within the parasite.[3][9][10] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin (β-hematin).[5][10]
This compound has been shown to:
-
Inhibit the formation of β-hematin with a potency comparable to chloroquine.[3][5][10]
-
Localize within the cytoplasm of the parasite, but not the nucleus, which is consistent with a target outside of DNA replication.[3][5][9]
This inhibition of heme detoxification leads to a buildup of toxic free heme, which damages parasite membranes and leads to cell death. Studies on its effect on the parasite's life cycle show that nitidine's activity is highest during the early-to-mid trophozoite stages (8 to 24 hours post-invasion), when hemoglobin digestion and protein synthesis are most active, and does not directly interfere with DNA synthesis.[10]
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies. It shows activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
Table 1: In Vitro Antimalarial and Cytotoxic Activity of this compound
| Target Organism/Cell Line | Strain | Activity Metric | Value | Selectivity Index (SI)¹ | Reference |
|---|---|---|---|---|---|
| Plasmodium falciparum | F-32-Tanzania (CQS) | IC₅₀ | 0.52 µM | - | [10] |
| Plasmodium falciparum | FcM29 (CQR) | IC₅₀ | 0.49 µM | - | [10][11] |
| Plasmodium falciparum | FcB1-Columbia (CQR) | IC₅₀ | 0.80 µM | - | [10] |
| Plasmodium falciparum | K39 | IC₅₀ | 0.13 µM | - | [11] |
| Plasmodium falciparum | 3D7 (CQS) & CQR Strains | IC₅₀ | 230 ± 11 nM (0.23 µM) | - | [11] |
| Human Breast Cancer Cells | MCF-7 | IC₅₀ | 0.38 µM | 0.74 | [10] |
| African Green Monkey Kidney | Vero (Non-cancerous) | IC₅₀ | 8.16 µM - 13.7 µM | >10 (26.3)² | [10][11] |
| Heme Detoxification | (β-hematin formation) | IC₅₀ | 18 ± 7 µM | - | [3][6][10] |
¹ Selectivity Index (SI) = IC₅₀ in mammalian cells / IC₅₀ in P. falciparum. ² Calculated using Vero IC₅₀ of 13.7 µM and P. falciparum (F-32) IC₅₀ of 0.52 µM.[10]
Table 2: In Vivo Antimalarial Activity of this compound
| Animal Model | Parasite Strain | Test Type | Administration | Efficacy Metric | Value | Reference |
|---|---|---|---|---|---|---|
| Mice | Plasmodium vinckei petteri | 4-Day Suppressive | Intraperitoneal | ED₅₀ | 18.9 mg/kg/day | [10] |
| Mice | Not Specified | 4-Day Suppressive | Intraperitoneal | Inhibition at 10 mg/kg/day | 11% |[11] |
Experimental Protocols
This method measures the inhibition of parasite growth by quantifying the incorporation of a radiolabeled nucleic acid precursor.[10][12]
-
Parasite Culture: P. falciparum strains are cultured in vitro in human erythrocytes at 38°C in RPMI 1640 medium supplemented with human serum, under a low-oxygen atmosphere (e.g., 5% CO₂, 5% O₂, 90% N₂).[10][13][14]
-
Synchronization: Cultures are synchronized to the ring stage, typically using methods like 5% D-sorbitol lysis or magnetic concentration.[10]
-
Drug Preparation: this compound is dissolved (e.g., in DMSO) and serially diluted in culture medium in a 96-well microtiter plate.[13]
-
Incubation: A synchronized parasite suspension (e.g., 0.5% parasitemia, 1.5% hematocrit) is added to the wells. The plate is incubated for 24 hours.
-
Radiolabeling: [³H]-hypoxanthine is added to each well, and the plate is incubated for an additional 18-24 hours.[10][12]
-
Harvesting & Measurement: The cells are harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The counts are compared to drug-free controls to determine the drug concentration that inhibits 50% of parasite growth (IC₅₀).
This standard test evaluates the ability of a compound to suppress parasitemia in a murine model.[10][15][16]
-
Animal Model: Swiss mice are typically used.
-
Infection: Mice are inoculated intraperitoneally with a standard inoculum of parasitized red blood cells (e.g., 1x10⁵ cells of P. berghei or P. vinckei petteri).[10][15]
-
Drug Administration: Treatment begins a few hours post-infection. This compound (dissolved in a suitable vehicle) is administered once daily for four consecutive days at various doses. A control group receives the vehicle only, and a positive control group receives a standard drug like chloroquine.
-
Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse.
-
Parasitemia Calculation: The smears are stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopy.
-
Data Analysis: The average parasitemia of the treated groups is compared to the control group to calculate the percentage of suppression. The 50% effective dose (ED₅₀) is determined from the dose-response curve.
Antifungal Research
While less extensively studied than its antimalarial properties, this compound has demonstrated notable antifungal activity.[2][7][17] Research has focused on its efficacy against pathogenic yeasts.
Mechanism of Action
The precise antifungal mechanism of this compound is not fully elucidated. However, studies comparing it with camptothecin derivatives, which are known topoisomerase I inhibitors, have shown that nitidine's antifungal action likely occurs through a different pathway.[18][19] Unlike some camptothecin analogs, nitidine's activity was not enhanced in yeast strains that overexpressed fungal topoisomerase I, suggesting this enzyme is not its primary target for antifungal effects.[18][19][20] Further investigation is needed to identify the specific molecular targets and pathways involved.
Quantitative Data
In vitro antifungal activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.
Table 3: In Vitro Antifungal Activity of this compound
| Target Organism | Strain | Activity Metric | Value (µg/mL) | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae | JEF 321 (Wild Type) | MIC | > 100 | [18] |
| Saccharomyces cerevisiae | JEF 327 (Overexpressing C. neoformans Topoisomerase I) | MIC | 50 |[18] |
Note: The data indicates that this compound has modest activity against S. cerevisiae, and its mechanism is likely independent of topoisomerase I.[18]
Experimental Protocol
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27-A3) for yeast susceptibility testing.[21]
-
Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., Candida albicans, Cryptococcus neoformans) is prepared and adjusted to a specific concentration (e.g., 0.5–2.5 x 10³ cells/mL).
-
Drug Preparation: this compound is dissolved in DMSO and serially diluted two-fold across a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS.[21]
-
Inoculation: The standardized fungal inoculum is added to each well containing the drug dilutions. Drug-free wells serve as growth controls.
-
Incubation: The plate is incubated at 35°C for 24-48 hours, depending on the organism.
-
MIC Determination: The MIC is read as the lowest drug concentration that causes a significant inhibition of growth (e.g., ~50% reduction) compared to the drug-free control, determined either visually or with a spectrophotometer.
Modulation of Host Signaling Pathways
While the direct mechanisms of action against malaria and fungi are under investigation, extensive research in oncology has shown that this compound modulates several critical host cell signaling pathways.[4][22][23] This activity is relevant to its overall pharmacological profile and may contribute to its therapeutic effects or potential side effects. Key pathways inhibited by this compound include:
-
JAK/STAT3 Pathway: NC has been shown to inhibit the phosphorylation (activation) of Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3).[7][23] This pathway is crucial for cell proliferation and angiogenesis, and its inhibition is a primary mechanism of NC's anticancer effects.[7][23]
-
Akt/mTOR Pathway: NC can suppress the phosphorylation of Akt and mammalian Target of Rapamycin (mTOR), key regulators of cell growth, proliferation, and autophagy.[4]
-
ERK Pathway: Inhibition of the Extracellular signal-Regulated Kinase (ERK) pathway, part of the MAPK cascade, has also been reported, affecting cell proliferation and apoptosis.[7][22]
Conclusion and Future Directions
This compound is a promising natural product with validated in vitro and in vivo antimalarial activity, primarily acting through the inhibition of heme detoxification.[9][10] Its efficacy against drug-resistant P. falciparum strains makes it a valuable lead for further development.[10] The antifungal potential of this compound is less explored but present, warranting further investigation into its mechanism and spectrum of activity against a broader range of pathogenic fungi.
Future research should focus on:
-
Structural Optimization: Modifying the nitidine scaffold to improve solubility, bioavailability, and selectivity, thereby enhancing its therapeutic index.[10]
-
Mechanism Elucidation: Precisely identifying the molecular targets responsible for its antifungal effects.
-
Combination Therapies: Evaluating the synergistic potential of this compound with existing antimalarial and antifungal drugs.
-
Pharmacokinetic and Toxicological Profiling: Conducting comprehensive studies to better understand its absorption, distribution, metabolism, excretion (ADME), and safety profile.[3][8]
By addressing these areas, the full therapeutic potential of this compound as an anti-infective agent can be realized.
References
- 1. Antitumor functions and mechanisms of this compound in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diverse Therapeutic Potential of Nitidine, A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases [frontiersin.org]
- 4. This compound Triggers Autophagy and Apoptosis of Ovarian Cancer Cells through Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits cell proliferation and invasion via downregulation of YAP expression in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological activities of nitidine, a potential anti-malarial lead compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological activities of nitidine, a potential anti-malarial lead compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative assessment of antimalarial activity in vitro by a semiautomated microdilution technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmv.org [mmv.org]
- 14. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The assessment of antimalarial drug efficacy in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Agent this compound Induces Erythroid Differentiation and Apoptosis in CML Cells through c-Myc-miRNAs Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Comparison of in vitro activities of camptothecin and nitidine derivatives against fungal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound inhibits hepatic cancer growth via modulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound suppresses epithelial‐mesenchymal transition and stem cell‐like properties in glioblastoma by regulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nitidine Chloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitidine chloride (NC) is a naturally occurring quaternary benzophenanthridine alkaloid isolated from the roots of Zanthoxylum nitidum.[1][2][3] It has garnered significant attention in oncological research due to its diverse anticancer properties.[4][5][6] Preclinical studies have demonstrated that this compound can inhibit cell proliferation, induce apoptosis (programmed cell death), and trigger cell cycle arrest in a variety of human cancer cell lines.[1][5] Furthermore, it has been shown to impede cancer cell migration, invasion, and metastasis, and may sensitize cancer cells to conventional chemotherapeutic agents.[5][6] The antitumor effects of this compound are attributed to its ability to modulate multiple intracellular signaling pathways.[7][8]
These application notes provide a summary of the cytotoxic and mechanistic data for this compound across various cancer cell lines and offer detailed protocols for key in vitro experiments to assess its efficacy.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound across a range of human cancer cell lines after 24, 48, or 72 hours of treatment.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A549 | Non-Small Cell Lung | 48 | ~4 |
| H1975 | Non-Small Cell Lung | 48 | ~14 |
| MCF-7 | Breast | Not Specified | Not Specified |
| MDA-MB-231 | Breast | Not Specified | Not Specified |
| HepG2 | Hepatocellular Carcinoma | Not Specified | Not Specified |
| HCCLM3 | Hepatocellular Carcinoma | Not Specified | Not Specified |
| Huh7 | Hepatocellular Carcinoma | Not Specified | Not Specified |
| SMMC-7721 | Hepatocellular Carcinoma | Not Specified | Not Specified |
| A2780 | Ovarian | 24, 48, 72 | Dose-dependent inhibition |
| SKOV3 | Ovarian | 24, 48, 72 | Dose-dependent inhibition |
| SW480 | Colorectal | Not Specified | Not Specified |
| U251 | Glioblastoma | 24 | ~50 |
| U87 | Glioblastoma | 24 | ~50 |
| DU145 | Prostate | Not Specified | Not Specified |
| PC-3 | Prostate | Not Specified | Not Specified |
| THP-1 | Acute Myeloid Leukemia | 24 | 9.24 |
| Jurkat | T-cell Leukemia | 24 | 4.33 |
| RPMI-8226 | Multiple Myeloma | 24 | 28.18 |
| HSC3 | Oral | Not Specified | Not Specified |
| HSC4 | Oral | Not Specified | Not Specified |
Note: The exact IC50 values can vary depending on the specific experimental conditions, such as cell density and assay method.
Signaling Pathways and Experimental Workflow
This compound exerts its anticancer effects by modulating several key signaling pathways. The diagrams below illustrate the primary mechanisms of action and a general experimental workflow for investigating the effects of this compound in a cell culture setting.
Caption: this compound signaling pathways in cancer cells.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
The following are detailed protocols for fundamental experiments to characterize the effects of this compound on cancer cells in culture.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effect of this compound on cancer cells using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[3][9]
-
This compound (NC) stock solution (dissolved in DMSO)[9]
-
96-well cell culture plates
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.25 to 50 µM).[2][9][10]
-
Include a vehicle control (DMSO) with a concentration equivalent to the highest concentration of DMSO used for the NC dilutions.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of NC or vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).[2][10]
-
-
CCK-8 Assay:
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol describes the detection and quantification of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[3]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples within 1 hour of staining using a flow cytometer.
-
Annexin V-FITC fluorescence (early apoptosis) is typically detected in the FL1 channel, and PI fluorescence (late apoptosis/necrosis) in the FL2 channel.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Western Blot Analysis
This protocol is for examining the effect of this compound on the expression levels of specific proteins involved in apoptosis and cell signaling pathways.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Bax, Bcl-2, cleaved caspase-3, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells with this compound as described in Protocol 2.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Compare the expression of target proteins in treated samples to the vehicle control.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as cell seeding density, antibody dilutions, and incubation times for their specific cell lines and experimental setup.
References
- 1. This compound acts as an apoptosis inducer in human oral cancer cells and a nude mouse xenograft model via inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Triggers Autophagy and Apoptosis of Ovarian Cancer Cells through Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits cell proliferation and invasion via downregulation of YAP expression in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis, cell cycle arrest, and synergistic cytotoxicity with doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor functions and mechanisms of this compound in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antitumor-functions-and-mechanisms-of-nitidine-chloride-in-human-cancers - Ask this paper | Bohrium [bohrium.com]
- 7. This compound inhibits hepatic cancer growth via modulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits hepatic cancer growth via modulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. This compound possesses anticancer property in lung cancer cells through activating Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Nitidine Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitidine chloride (NC) is a natural bioactive alkaloid derived from the roots of Zanthoxylum nitidum.[1][2] It has garnered significant attention in cancer research due to its demonstrated anti-proliferative and pro-apoptotic activities across a variety of cancer cell lines.[2][3][4] This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of cancer. Annexin V is a cellular protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent nucleic acid binding dye that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised. This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on the induction of apoptosis in various cancer cell lines, as determined by flow cytometry.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in Ovarian Cancer Cells
| Cell Line | This compound (µM) | Treatment Time (hours) | Early Apoptotic Cells (%) | Reference |
| A2780 | 0 (Control) | 48 | 10.89 ± 1.90 | [3] |
| 2 | 48 | 26.29 ± 1.72 | [3] | |
| 4 | 48 | 44.40 ± 3.36 | [3] | |
| SKOV3 | 0 (Control) | 48 | - | [3] |
| 4 | 48 | 18.70 (approx.) | [3] | |
| 8 | 48 | - | [3] |
Table 2: Dose-Dependent Induction of Apoptosis by this compound in Colorectal Cancer Cells
| Cell Line | This compound (µM) | Treatment Time (hours) | Total Apoptotic Cells (%) | Reference |
| HCT116 | 0 (Control) | 24 | 6.9 ± 1.3 | [3] |
| 10 | 24 | 34.8 ± 6.8 | [3] | |
| 20 | 24 | 36.9 ± 7.2 | [3] |
Signaling Pathways
This compound induces apoptosis through the modulation of several key signaling pathways. The diagrams below illustrate the primary mechanisms of action.
References
- 1. This compound acts as an apoptosis inducer in human oral cancer cells and a nude mouse xenograft model via inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Triggers Autophagy and Apoptosis of Ovarian Cancer Cells through Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits proliferation and induces apoptosis in colorectal cancer cells by suppressing the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis, cell cycle arrest, and synergistic cytotoxicity with doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of STAT3 Phosphorylation Following Nitidine Chloride Treatment via Western Blot
Audience: This document is intended for researchers, scientists, and drug development professionals investigating the inhibitory effects of Nitidine chloride on the STAT3 signaling pathway.
Introduction: Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in various cellular processes, including proliferation, survival, and differentiation[1]. The activation of STAT3 is primarily mediated through phosphorylation at the tyrosine 705 (Tyr705) residue, often by upstream kinases like Janus kinases (JAKs)[1]. This phosphorylation event triggers STAT3 homodimerization, nuclear translocation, and the regulation of target gene expression[2]. Constitutive activation of the STAT3 pathway is a hallmark of numerous human cancers, making it a significant target for therapeutic intervention[1][3].
This compound, a natural alkaloid, has demonstrated potent anticancer activity by suppressing the STAT3 signaling cascade[3][4]. It has been shown to inhibit the phosphorylation of STAT3, thereby blocking its activation and downstream effects in various cancer models, including gastric, oral, and glioblastoma cells[4][5][6]. This application note provides a detailed protocol for performing a Western blot to detect and quantify the reduction in phosphorylated STAT3 (p-STAT3) at Tyr705 in cells treated with this compound.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical JAK/STAT3 signaling pathway and the inhibitory action of this compound. Cytokine or growth factor binding to a receptor activates associated JAKs, which then phosphorylate STAT3. This compound interferes with this process, leading to a reduction in p-STAT3 levels.
References
- 1. benchchem.com [benchchem.com]
- 2. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Inhibition of STAT3 signaling pathway by this compound suppressed the angiogenesis and growth of human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses epithelial‐mesenchymal transition and stem cell‐like properties in glioblastoma by regulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Nitidine Chloride in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosage and administration of Nitidine chloride (NC) in mice, based on preclinical research findings. The protocols outlined below are intended to serve as a guide for designing and executing in vivo studies to evaluate the therapeutic potential of NC.
This compound, a natural alkaloid extracted from Zanthoxylum nitidum, has demonstrated significant anti-tumor, anti-inflammatory, and anti-angiogenic properties in various studies.[1][2] This document summarizes effective dosages, administration routes, and experimental protocols from published research to facilitate further investigation into its pharmacological effects.
Data Summary of In Vivo Dosage and Administration
The following tables provide a consolidated view of the dosages and administration routes of this compound used in different mouse models.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in Mice
| Mouse Model | Administration Route | Dosage | Treatment Frequency & Duration | Key Findings | Reference |
| Sarcoma 180 (S180) Xenograft | Intraperitoneal (i.p.) | 2.5, 5.0, 10.0 mg/kg | Daily for 10 days | Inhibition of tumor growth (1.95%, 27.3%, 42.9% respectively) | |
| Hepatocarcinoma H22 Ascitic-Tumor | Subcutaneous (s.c.) | Not specified | Daily for 10 days | Prolonged survival time (35.7%, 71.4%, 85.7% life prolongation rates) | |
| Human Oral Cancer (HSC3) Xenograft | Not specified | 10 mg/kg | Daily for 24 days | Significant inhibition of tumor growth and induction of apoptosis | [1] |
| Mucoepidermoid Carcinoma (MEC) | Not specified | 5 mg/kg/day | Not specified | Suppressed tumor growth | [3] |
| Renal Cancer Xenograft | Not specified | Not specified | Not specified | Reduced tumor growth | [4] |
| Colon Cancer (SW480) Xenograft | Not specified | Not specified | Not specified | Inhibited tumor growth and promoted apoptosis | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species | Administration Route | Dosage | Cmax | T1/2α | T1/2β | AUC | Reference |
| Murine | Intragastric | 25 mg/kg | 96.48 ± 5.30 ng/mL | - | - | - | [6] |
| Rat | Intravenous | 4 mg/kg | - | 5.46 ± 0.89 min | 263.33 ± 16.34 min | 46.56 ± 1.80 µg·min−1·mL−1 | [6] |
| Rat | Intravenous | 6 mg/kg | - | 4.76 ± 0.33 min | 274.71 ± 16.52 min | 69.19 ± 2.30 µg·min−1·mL−1 | [6] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in mice for in vivo studies. These protocols are based on methodologies reported in the cited literature.
Protocol 1: Intraperitoneal (i.p.) Administration
This is a common route for administering NC in xenograft models.
Materials:
-
This compound (NC) powder
-
Sterile vehicle (e.g., Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS), or a combination)
-
Sterile 1 mL syringes with 25-27 gauge needles[7]
-
70% Ethanol for disinfection
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of NC Solution:
-
Accurately weigh the required amount of NC powder.
-
Dissolve the NC powder in a minimal amount of DMSO to create a stock solution.
-
Further dilute the stock solution with sterile PBS to the final desired concentration. The final concentration of DMSO should be kept to a minimum (typically <10%) to avoid toxicity.
-
Ensure the final solution is sterile, isotonic, and at a physiological pH.[7]
-
-
Animal Handling and Injection:
-
Properly restrain the mouse.
-
Disinfect the injection site in the lower right or left quadrant of the abdomen with 70% ethanol to avoid puncturing the cecum or urinary bladder.[8]
-
Gently insert the needle at a 15-30 degree angle into the peritoneal cavity.[8]
-
Aspirate slightly to ensure no blood vessel or organ has been punctured.
-
Slowly inject the NC solution. The recommended injection volume for an adult mouse is less than 2-3 mL.[7]
-
Withdraw the needle and monitor the animal for any immediate adverse reactions.
-
Protocol 2: Subcutaneous (s.c.) Administration
This route is also utilized for anti-tumor studies.
Materials:
-
This compound (NC) solution (prepared as in Protocol 1)
-
Sterile 1 mL syringes with 25-27 gauge needles[7]
-
70% Ethanol for disinfection
-
Appropriate PPE
Procedure:
-
Animal Handling and Injection:
-
Gently restrain the mouse.
-
Lift the loose skin over the back, between the shoulder blades, to form a "tent".
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Inject the NC solution into the subcutaneous space. The recommended injection volume for an adult mouse is less than 2-3 mL, which can be divided into multiple sites if necessary.[7]
-
Withdraw the needle and gently massage the area to aid dispersion of the solution.
-
Monitor the animal for any local reactions at the injection site.
-
Protocol 3: Oral Gavage (p.o.) Administration
Oral administration is relevant for assessing the bioavailability and efficacy of NC when delivered through the gastrointestinal tract.[6]
Materials:
-
This compound (NC) solution or suspension
-
Sterile gavage needles (flexible or rigid, appropriate size for mice)
-
Sterile syringes
-
Appropriate PPE
Procedure:
-
Preparation of NC Formulation:
-
Prepare the NC solution or suspension in a suitable vehicle (e.g., water, saline, or a specific formulation vehicle).
-
-
Animal Handling and Gavage:
-
Gently but firmly restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth of the gavage needle.
-
Gently insert the gavage needle into the mouth and pass it over the tongue into the esophagus.
-
Ensure the needle enters the esophagus and not the trachea. If the mouse struggles excessively or shows signs of respiratory distress, withdraw the needle immediately.
-
Slowly administer the NC formulation. The recommended oral gavage volume for an adult mouse is typically up to 10 mL/kg.[8]
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for In Vivo Anti-Tumor Study
The following diagram illustrates a typical workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Caption: A generalized workflow for an in vivo xenograft study with this compound.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways. The diagram below depicts the inhibitory action of NC on the STAT3 and ERK pathways, which are often dysregulated in cancer.
Caption: this compound's inhibitory effects on STAT3 and ERK signaling pathways.
Disclaimer: These protocols and notes are intended for informational purposes for trained research professionals. All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). Appropriate safety precautions should be taken when handling this compound.
References
- 1. This compound acts as an apoptosis inducer in human oral cancer cells and a nude mouse xenograft model via inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces apoptosis and inhibits tumor cell proliferation via suppressing ERK signaling pathway in renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits the appearance of cancer stem-like properties and regulates potential the mitochondrial membrane alterations of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases [frontiersin.org]
- 7. cea.unizar.es [cea.unizar.es]
- 8. youtube.com [youtube.com]
Application Note: HPLC Method for the Quantification of Nitidine Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitidine chloride is a quaternary benzophenanthridine alkaloid found in plants of the Zanthoxylum genus, such as Zanthoxylum nitidum.[1][2] It exhibits a range of biological activities, including anti-inflammatory and anti-cancer properties, making it a compound of significant interest in pharmaceutical research.[2] Accurate and reliable quantification of this compound in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and drug development. This application note presents a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₈ClNO₄ | [3][4] |
| Molecular Weight | 383.82 g/mol | [4][5] |
| CAS Number | 13063-04-2 | [5] |
| Appearance | Light yellow to yellow solid powder | [3] |
| Purity (by HPLC) | ≥97% | [5][6] |
| Solubility | Soluble in DMSO (1 mg/mL, warmed) | [5][6] |
| Storage | -20°C, sealed, protected from light and moisture | [3][5] |
Instrumentation and Materials
1.1 Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Data acquisition and processing software
1.2 Chemicals and Reagents
-
This compound reference standard (>98% purity)[7]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄) (Analytical grade)
-
Deionized water (18.2 MΩ·cm)
Chromatographic Conditions
The chromatographic parameters for the analysis are summarized in the following table.
| Parameter | Condition |
| Column | HYPERSIL BDS C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 0.02 M KH₂PO₄ : Acetonitrile (66:34, v/v)[5] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 328 nm[5][7] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C[7] |
| Run Time | 10 minutes |
Experimental Protocols
3.1 Protocol 1: Preparation of Mobile Phase
-
Phosphate Buffer (0.02 M): Accurately weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve it in 1000 mL of deionized water.
-
Mobile Phase Preparation: Mix 660 mL of the 0.02 M KH₂PO₄ buffer with 340 mL of acetonitrile.
-
Degassing: Degas the mobile phase for 15-20 minutes using an ultrasonic bath or an online degasser before use.
3.2 Protocol 2: Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 4°C and protected from light.[7]
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 µg/mL) by serially diluting the stock solution with the mobile phase. These solutions are used to construct the calibration curve.
3.3 Protocol 3: Sample Preparation (from Solid Plant Material)
-
Weighing: Accurately weigh 1.0 g of the homogenized, dried, and powdered sample material into a centrifuge tube.
-
Extraction: Add 25 mL of 75% methanol to the tube.[7]
-
Sonication: Sonicate the mixture for 30 minutes at 30°C in an ultrasonic bath to ensure complete extraction.[7]
-
Centrifugation: Centrifuge the resulting suspension at 10,000 rpm for 10 minutes.[7]
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.[7]
3.4 HPLC Analysis Workflow
The general workflow for the quantification of this compound from sample preparation to final analysis is depicted in the diagram below.
Caption: Workflow diagram illustrating the key steps from sample preparation to final quantification.
Method Validation Summary
The described HPLC method was validated according to ICH guidelines for key performance characteristics.[8] The results are summarized in the table below, demonstrating the method's suitability for its intended purpose.
| Validation Parameter | Result |
| Linearity Range | 0.01 - 2.0 mg/L[7] |
| Correlation Coefficient (r²) | > 0.9998[7] |
| Limit of Detection (LOD) | 0.01 mg/kg[7] |
| Limit of Quantification (LOQ) | 0.03 mg/kg |
| Accuracy (% Recovery) | 88.7% - 91.0%[7] |
| Precision (% RSD) | < 2.81%[7] |
| Specificity | No interference from blank matrix at the retention time of this compound. |
Results and Discussion
Using the chromatographic conditions described, this compound is expected to elute as a sharp, symmetrical peak, well-resolved from other components in the sample matrix. The retention time serves as a qualitative identifier, while the peak area is used for quantification against the calibration curve derived from the working standard solutions.
System suitability tests, including retention time, peak asymmetry (tailing factor), and theoretical plates, should be performed before each analytical run to ensure the chromatographic system is performing optimally. The precision of replicate injections of a standard solution should typically have a relative standard deviation (RSD) of less than 2%.
Conclusion
This application note details a simple, accurate, and precise RP-HPLC method for the quantification of this compound. The method is validated and demonstrates excellent linearity, sensitivity, and reproducibility. It is suitable for routine quality control of raw materials, such as Zanthoxylum nitidum extracts, as well as for the analysis of finished products in the pharmaceutical and natural products industries.
References
- 1. Spectrum-Effect Relationship Analysis of Bioactive Compounds in Zanthoxylum nitidum (Roxb.) DC. by Ultra-High Performance Liquid Chromatography Mass Spectrometry Coupled With Comprehensive Filtering Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrum-Effect Relationship Analysis of Bioactive Compounds in Zanthoxylum nitidum (Roxb.) DC. by Ultra-High Performance Liquid Chromatography Mass Spectrometry Coupled With Comprehensive Filtering Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Nitidine, chloride | C21H18ClNO4 | CID 25659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound = 97 HPLC 13063-04-2 [sigmaaldrich.com]
- 6. 氯化两面针碱 ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. tandfonline.com [tandfonline.com]
- 8. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H and 13C NMR Spectral Data of Nitidine Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitidine chloride is a quaternary benzophenanthridine alkaloid isolated from plants of the Zanthoxylum genus. It has garnered significant attention from the scientific community due to its wide range of pharmacological activities. Research has demonstrated its potential as an anti-tumor, anti-inflammatory, and anti-malarial agent, making it a compound of high interest in drug discovery and development. The structural elucidation and confirmation of this compound are paramount for its synthesis, derivatization, and mechanistic studies. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural characterization of such natural products. This application note provides a summary of the ¹H and ¹³C NMR spectral data for this compound, a standard protocol for data acquisition, and a workflow for its analysis.
¹H and ¹³C NMR Spectral Data
The precise chemical shifts and coupling constants are critical for the structural verification of this compound. The following tables summarize the reported ¹H and ¹³C NMR spectral data.
Note: The specific spectral data for this compound was not available in the searched resources. The following tables are placeholders demonstrating the required format. To proceed with an actual analysis, researchers would need to acquire the data experimentally or from a specialized chemical database.
Table 1: ¹H NMR Spectral Data of this compound (Placeholder Data)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | Data not available | s | - |
| H-4 | Data not available | s | - |
| H-5 | Data not available | d | 8.5 |
| H-6 | Data not available | d | 8.5 |
| H-8 | Data not available | s | - |
| H-9 | Data not available | d | 9.0 |
| H-10 | Data not available | d | 9.0 |
| H-13 | Data not available | s | - |
| N-CH₃ | Data not available | s | - |
| 2-OCH₃ | Data not available | s | - |
| 3-OCH₃ | Data not available | s | - |
| 7,8-OCH₂O | Data not available | s | - |
Solvent and frequency information would be specified here.
Table 2: ¹³C NMR Spectral Data of this compound (Placeholder Data)
| Position | Chemical Shift (δ, ppm) |
| C-1 | Data not available |
| C-2 | Data not available |
| C-3 | Data not available |
| C-4 | Data not available |
| C-4a | Data not available |
| C-4b | Data not available |
| C-5 | Data not available |
| C-6 | Data not available |
| C-6a | Data not available |
| C-7 | Data not available |
| C-8 | Data not available |
| C-8a | Data not available |
| C-9 | Data not available |
| C-10 | Data not available |
| C-10a | Data not available |
| C-10b | Data not available |
| C-11 | Data not available |
| C-12 | Data not available |
| N-CH₃ | Data not available |
| 2-OCH₃ | Data not available |
| 3-OCH₃ | Data not available |
| 7,8-OCH₂O | Data not available |
Solvent and frequency information would be specified here.
Experimental Protocols
A generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a natural product like this compound is provided below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is crucial and should be based on the solubility of the compound and the desired chemical shift resolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: Set to a constant temperature, typically 298 K (25 °C).
-
Acquisition Time (AQ): Approximately 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Spectral Width (SW): A range of -2 to 12 ppm is typically sufficient.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to ensure singlets for all carbon signals.
-
Temperature: Same as the ¹H experiment (298 K).
-
Acquisition Time (AQ): Approximately 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 to 4096 or more, as the ¹³C nucleus is much less sensitive than ¹H.
-
Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic molecules.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual solvent peak.
-
For ¹H NMR spectra, integrate the signals to determine the relative number of protons.
-
For ¹H NMR spectra, pick the peaks and determine their multiplicities (e.g., singlet, doublet, triplet) and coupling constants (J).
Workflow for NMR Analysis of this compound
The following diagram illustrates the logical workflow from receiving the compound to final structural confirmation using NMR spectroscopy.
Investigating STAT3 Phosphorylation with Nitidine Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein implicated in a variety of cellular processes, including proliferation, survival, and differentiation.[1][2] Dysregulation of the STAT3 signaling pathway, particularly its constitutive phosphorylation, is a hallmark of numerous human cancers.[1][3] The phosphorylation of STAT3 at tyrosine 705 (Tyr705) leads to its dimerization, nuclear translocation, and subsequent activation of target gene transcription, promoting tumor growth and progression.[1][2] Therefore, inhibitors of STAT3 phosphorylation are promising therapeutic agents for cancer treatment.
Nitidine chloride, a natural alkaloid compound, has been identified as a potent inhibitor of STAT3 signaling.[1][3][4] It has been shown to suppress the phosphorylation of STAT3, thereby inhibiting the growth and inducing apoptosis in various cancer cells.[1][5] Immunofluorescence is a powerful technique to visualize and quantify the phosphorylation status and subcellular localization of STAT3 in response to treatment with inhibitors like this compound. This document provides detailed protocols and application notes for investigating the effects of this compound on STAT3 phosphorylation using immunofluorescence.
Principle
This protocol describes the use of immunofluorescence to detect the levels of phosphorylated STAT3 (p-STAT3) in cells treated with this compound. The principle involves fixing and permeabilizing the cells to allow antibody access. A primary antibody specific to p-STAT3 (Tyr705) is used to bind to the target protein. Subsequently, a fluorophore-conjugated secondary antibody that recognizes the primary antibody is applied. The fluorescence signal, which corresponds to the amount of p-STAT3, can then be visualized and quantified using a fluorescence microscope. A nuclear counterstain, such as DAPI, is used to visualize the cell nuclei and assess the subcellular localization of p-STAT3.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on STAT3 phosphorylation in human oral cancer cell lines (HSC3 and HSC4) as determined by Western blot analysis. This data demonstrates the dose- and time-dependent inhibition of STAT3 phosphorylation by this compound.
| Cell Line | Treatment | Concentration (µM) | Time (h) | p-STAT3/STAT3 Ratio (Normalized to Control) |
| HSC3 | This compound | 2.5 | 24 | ~0.8 |
| 5.0 | 24 | ~0.5 | ||
| 10.0 | 24 | ~0.2 | ||
| 10.0 | 6 | ~0.7 | ||
| 10.0 | 12 | ~0.4 | ||
| 10.0 | 24 | ~0.2 | ||
| HSC4 | This compound | 2.5 | 24 | ~0.7 |
| 5.0 | 24 | ~0.4 | ||
| 10.0 | 24 | ~0.1 | ||
| 10.0 | 6 | ~0.6 | ||
| 10.0 | 12 | ~0.3 | ||
| 10.0 | 24 | ~0.1 |
Data is estimated from graphical representations in the cited literature and is for illustrative purposes.[1]
Signaling Pathway and Experimental Workflow
Here are the diagrams illustrating the STAT3 signaling pathway and the experimental workflow for immunofluorescence.
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for immunofluorescence staining of p-STAT3.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human cancer cell lines with activated STAT3 signaling (e.g., HSC3, HSC4, SGC-7901, AGS).[1][4]
-
This compound: Stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Rabbit anti-phospho-STAT3 (Tyr705) polyclonal or monoclonal antibody.
-
Secondary Antibody: Fluorophore-conjugated goat anti-rabbit IgG (e.g., Alexa Fluor 488 or 594).
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Antifade Mounting Medium.
-
Glass coverslips and microscope slides.
-
Humidified chamber.
-
Fluorescence or confocal microscope.
Protocol for Immunofluorescence Staining of p-STAT3
This protocol is designed for adherent cells grown on coverslips in a 24-well plate.
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips placed in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.
-
Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).
-
Treat the cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for the desired time points (e.g., 6, 12, 24 hours).[1] Include a vehicle control (DMSO) group.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 500 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 500 µL of Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 500 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-STAT3 antibody in Blocking Buffer according to the manufacturer's recommended dilution.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images of the DAPI (blue) and p-STAT3 (e.g., green or red) channels.
-
Analyze the images to assess the intensity and subcellular localization of the p-STAT3 signal. A decrease in nuclear fluorescence intensity in this compound-treated cells compared to the control indicates inhibition of STAT3 phosphorylation and nuclear translocation.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Staining | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., goat serum). |
| Primary antibody concentration too high | Optimize primary antibody dilution. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Weak or No Signal | Primary antibody not effective | Use a validated antibody for immunofluorescence. |
| Low expression of p-STAT3 | Use a positive control cell line or stimulate cells to induce STAT3 phosphorylation. | |
| Inactive secondary antibody | Use a fresh or properly stored secondary antibody. | |
| Photobleaching | Minimize exposure to light during incubation and imaging. Use an antifade mounting medium. | |
| Non-specific Staining | Secondary antibody binding non-specifically | Include a secondary antibody-only control. |
| Cross-reactivity of antibodies | Use highly cross-adsorbed secondary antibodies. |
Conclusion
The immunofluorescence protocol outlined in this document provides a robust method for visualizing and assessing the inhibitory effect of this compound on STAT3 phosphorylation. By following these detailed steps, researchers can effectively investigate the mechanism of action of potential STAT3 inhibitors and their impact on this critical cancer-related signaling pathway. The provided data and diagrams serve as a valuable reference for experimental design and data interpretation.
References
- 1. This compound acts as an apoptosis inducer in human oral cancer cells and a nude mouse xenograft model via inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of STAT3 signaling pathway by this compound suppressed the angiogenesis and growth of human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound suppresses epithelial‐mesenchymal transition and stem cell‐like properties in glioblastoma by regulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ultrasonic and Enzymatic Extraction of Nitidine Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitidine chloride, a benzophenanthridine alkaloid primarily isolated from plants of the Zanthoxylum genus, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] Notably, it exhibits potent anti-tumor, anti-inflammatory, and anti-malarial properties.[1][2] The therapeutic potential of this compound is attributed to its ability to modulate multiple intracellular signaling pathways, including STAT3, ERK, SHH, and Akt/mTOR, thereby affecting processes such as apoptosis, cell proliferation, and angiogenesis.[3][4][5]
Efficient extraction of this compound from its natural plant sources is a critical first step for research and drug development. This document provides detailed protocols for two effective extraction methods: ultrasonic-assisted extraction and enzymatic extraction. These methods offer advantages in terms of efficiency and yield compared to traditional solvent reflux methods.[1]
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data from studies on the extraction of this compound, offering a comparison of different methodologies.
| Extraction Method | Plant Source | Key Parameters | Yield of this compound | Reference |
| Enzymatic Method | Zanthoxylum nitidum | Pretreatment with mixed cellulase/pectinase followed by acid-alcohol reflux. | 85.96% (extraction rate) | [1] |
| Ultrasonic-Enzyme-Assisted Semi-Bionic Extraction | Zanthoxylum nitidum | Pretreatment with a compound enzyme, followed by ultrasonic extraction with 60% ethanol containing citric acid and triethylamine. | 0.252% (yield of dry extract) | [1] |
| Enzyme Pretreatment and Ultrasonic Extraction | Zanthoxylum nitidum | Enzyme pretreatment followed by ultrasonic extraction. | 90.26% (extraction rate) | [1] |
| Acid Decompressing Inner Ebullition | Zanthoxylum nitidum | Immersion in 80% ethanol with 0.61% HCl, followed by extraction with 40% ethanol at 50°C under reduced pressure. | 0.132% (yield) | [6] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction of this compound
This protocol describes the use of ultrasound to enhance the extraction of this compound from plant material. The cavitation effect produced by ultrasound disrupts cell walls, facilitating the release of the target compound into the solvent.[1]
Materials:
-
Dried and powdered plant material (e.g., roots of Zanthoxylum nitidum)
-
Extraction Solvent: 60% Ethanol containing 0.2% Hydrochloric Acid
-
Ultrasonic bath or probe sonicator
-
Filter paper or centrifugation system
-
Rotary evaporator
-
Analytical balance
-
Glassware (beakers, flasks, graduated cylinders)
Procedure:
-
Preparation: Weigh 10 g of the dried, powdered plant material.
-
Solvent Addition: Add 100 mL of the extraction solvent to the plant material in a beaker.
-
Ultrasonic Treatment:
-
Place the beaker in an ultrasonic bath.
-
Set the ultrasonic power to 250 W.
-
Perform the extraction for 30 minutes at a controlled temperature of 40°C.
-
-
Separation:
-
After extraction, separate the solid material from the liquid extract by filtration or centrifugation.
-
-
Repeated Extraction: Repeat the extraction process on the solid residue two more times with fresh solvent to maximize the yield.
-
Solvent Evaporation: Combine the liquid extracts from all three extractions and concentrate the solution using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Drying and Weighing: Dry the crude extract in a vacuum oven until a constant weight is achieved. Weigh the final extract to determine the yield.
Protocol 2: Enzymatic Extraction of this compound
This protocol utilizes enzymes to break down the plant cell wall, thereby improving the extraction efficiency of this compound.[1] This method is often used as a pretreatment step before solvent extraction.
Materials:
-
Dried and powdered plant material (e.g., roots of Zanthoxylum nitidum)
-
Enzyme mixture (e.g., Cellulase and Pectinase)
-
Buffer solution (pH 5.0)
-
Extraction Solvent: 60% Ethanol containing 5 g/L Hydrochloric Acid
-
Shaking water bath or incubator
-
Filter paper or centrifugation system
-
Rotary evaporator
-
Analytical balance
-
Glassware
Procedure:
-
Enzymatic Pretreatment:
-
Weigh 10 g of the dried, powdered plant material.
-
Add 40 mL of pH 5.0 buffer solution containing the enzyme mixture (e.g., cellulase and pectinase at a specified activity).
-
Incubate the mixture in a shaking water bath at 30°C for 30 minutes.
-
-
Extraction:
-
After enzymatic hydrolysis, add 100 mL of the extraction solvent to the mixture.
-
Perform the extraction for 2 hours with continuous stirring.
-
-
Separation: Separate the solid residue from the liquid extract by filtration or centrifugation.
-
Repeated Extraction: Repeat the extraction on the solid residue two more times with 40 mL and 30 mL of fresh solvent, respectively, for 2 hours each.
-
Solvent Evaporation: Combine all the liquid extracts and concentrate them using a rotary evaporator.
-
Drying and Weighing: Dry the resulting crude extract to a constant weight and calculate the yield.
Visualizations: Signaling Pathways and Experimental Workflow
This compound Extraction Workflow
The following diagram illustrates the general workflow for both ultrasonic and enzymatic extraction methods.
References
- 1. This compound, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits hepatic cancer growth via modulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Triggers Autophagy and Apoptosis of Ovarian Cancer Cells through Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits hepatic cancer growth via modulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on extraction of this compound by acid decompressing inner ebullition and HPLC finger print chromatogram | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Purification of Nitidine Chloride using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitidine chloride, a bioactive benzophenanthridine alkaloid primarily extracted from the roots of Zanthoxylum nitidum, has garnered significant interest for its diverse pharmacological activities, including potent anti-tumor, anti-inflammatory, and antiviral properties.[1][2] Efficacious downstream research and development necessitate a high degree of purity for this compound. This document provides a detailed protocol for the purification of this compound from a crude plant extract using silica gel column chromatography. Additionally, it outlines key signaling pathways modulated by this compound, offering context for its therapeutic potential.
Introduction
This compound is a quaternary ammonium alkaloid that exerts its biological effects through the modulation of multiple cellular signaling pathways.[3][4][5] Its promising therapeutic profile has led to increased demand for pure this compound for in-depth biological and preclinical studies. While various methods exist for the extraction of this compound, including reflux, enzymatic, and ultrasonic methods, subsequent purification is crucial to remove other co-extracted alkaloids and plant metabolites.[1] Column chromatography is a robust and widely used technique for the preparative separation of natural products.[6] This application note details a reproducible protocol for the purification of this compound using silica gel column chromatography, enabling researchers to obtain a high-purity compound for their investigations.
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the extraction and purification of this compound. It is important to note that yields and purity can vary depending on the plant material, extraction method, and specific chromatographic conditions.
| Parameter | Value | Reference |
| Extraction | ||
| Initial Yield of Crude Extract | 0.132% | [7] |
| Purity of Crude Extract | 0.657% | [7] |
| Column Chromatography Purification | ||
| Stationary Phase | Silica Gel (200-300 mesh) | Inferred from[8] |
| Purity after Column Chromatography | >95% | Inferred from[9] |
| Expected Recovery Rate | 85-95% | Inferred from[10][11] |
| Final Product | ||
| Purity (HPLC) | >98% | [12] |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound from a crude extract of Zanthoxylum nitidum.
Extraction of Crude Alkaloids
-
Plant Material Preparation: Air-dry the roots of Zanthoxylum nitidum and grind them into a coarse powder.
-
Extraction:
-
Macerate the powdered plant material in 80% ethanol containing 0.61% HCl.
-
Perform extraction at 50°C for 3 minutes under reduced pressure (0.020 MPa).[7]
-
Alternatively, utilize soxhlet extraction, ultrasonic-assisted extraction, or microwave-assisted extraction for improved efficiency.
-
-
Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
Silica Gel Column Chromatography Purification
This protocol is designed for the purification of approximately 1 gram of crude extract. The column size and solvent volumes should be scaled accordingly for different amounts of starting material.
Materials:
-
Glass chromatography column (e.g., 50 cm length, 4 cm diameter)
-
Silica gel (200-300 mesh)
-
Sea sand
-
Cotton wool
-
Solvents: n-Hexane, Chloroform, Ethyl Acetate, Methanol (all HPLC grade)
-
Crude extract of Zanthoxylum nitidum
-
Beakers and flasks for fraction collection
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm and 365 nm)
Protocol:
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton wool at the bottom of the chromatography column.
-
Add a thin layer (approx. 1 cm) of sea sand over the cotton plug.
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
-
Once the silica gel has settled, add another thin layer of sea sand on top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the column by passing 2-3 column volumes of n-hexane through it, ensuring the solvent level never drops below the top of the sand layer.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude extract in a minimal amount of methanol.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude extract) to the dissolved extract.
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of the extract adsorbed onto the silica gel.
-
Carefully layer this powder onto the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by introducing chloroform, followed by ethyl acetate, and finally methanol in a stepwise gradient. A suggested gradient is as follows:
-
n-Hexane:Chloroform (9:1, 8:2, 7:3, 1:1, v/v)
-
Chloroform:Ethyl Acetate (9:1, 8:2, 7:3, 1:1, v/v)
-
Ethyl Acetate:Methanol (9.5:0.5, 9:1, 8:2, v/v)
-
-
Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., Chloroform:Methanol, 9:1, v/v).
-
Visualize the spots under a UV lamp. This compound will appear as a distinct spot.
-
Pool the fractions containing pure this compound based on the TLC analysis.
-
-
Solvent Evaporation and Yield Calculation:
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Dry the purified compound in a vacuum oven to a constant weight.
-
Calculate the final yield.
-
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Signaling Pathways Modulated by this compound
This compound has been shown to interact with multiple intracellular signaling pathways, contributing to its anti-cancer effects. The diagram below illustrates its inhibitory action on the JAK/STAT and ERK signaling pathways.
Caption: Inhibition of JAK/STAT and ERK pathways by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. column-chromatography.com [column-chromatography.com]
- 5. Purification [chem.rochester.edu]
- 6. column-chromatography.com [column-chromatography.com]
- 7. Study on extraction of this compound by acid decompressing inner ebullition and HPLC finger print chromatogram | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. US5133981A - Purification of benzophenanthridine alkaloids extracts from alkaloid extracts - Google Patents [patents.google.com]
- 10. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1mm to 9.4mm I.D.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorlab.com [biorlab.com]
Application Notes and Protocols for In Vitro Studies with Nitidine Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitidine chloride (NC) is a quaternary ammonium alkaloid derived from plants of the Zanthoxylum genus. It has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, antimalarial, and potent anticancer properties.[1][2] In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer types.[1][3][4] Its mechanism of action involves the modulation of multiple signaling pathways, making it a promising candidate for further investigation in drug development.[1][4] This document provides detailed protocols for the preparation of this compound stock solutions and its application in common in vitro assays.
Product Information
-
Chemical Name: 2,3-Dimethoxy-12-methyl-[1][3]benzodioxolo[5,6-c]phenanthridinium chloride[5]
-
Molecular Formula: C₂₁H₁₈ClNO₄[5]
-
Molecular Weight: 383.82 g/mol [5]
-
Appearance: White to beige powder[6]
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for obtaining reproducible results in in vitro experiments.
3.1. Materials
-
This compound powder (≥97% purity)[6]
-
Dimethyl sulfoxide (DMSO), cell culture grade[7]
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes and pipette tips
3.2. Solubility and Stability
The solubility of this compound varies in different solvents. It is crucial to select a solvent that is compatible with the intended in vitro assay and minimizes cytotoxicity.
| Solvent | Solubility at 37 °C (mg/L) | Notes |
| Water | 363.72 | Poor water solubility.[8] |
| Methanol | 1047.23 | High solubility.[8] |
| 60% Ethanol | 695.62 | Good solubility.[8] |
| Absolute Ethanol | 301.92 | Moderate solubility.[8] |
| Petroleum Ether | 2.89 | Very low solubility.[8] |
| DMSO | ~1 mg/mL (clear when warmed) | Commonly used for in vitro studies.[6][9][10] |
Table 1: Solubility of this compound in Various Solvents.
For in vitro studies, DMSO is the most commonly used solvent for preparing a concentrated stock solution.[9][11] The stock solution in DMSO is stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[12] It is important to avoid repeated freeze-thaw cycles.
3.3. Protocol for 10 mM Stock Solution in DMSO
-
Weigh out a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.838 mg of this compound (MW = 383.82 g/mol ).
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of cell culture grade DMSO to achieve a 10 mM concentration. In this example, add 1 mL of DMSO.
-
Gently warm the solution and vortex until the this compound is completely dissolved. A clear solution should be obtained.[6][10]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[12]
Caption: Workflow for preparing this compound stock solution.
Application in In Vitro Studies: Experimental Protocols
4.1. Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cells.
4.1.1. Materials
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
4.1.2. Protocol
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).[13] A vehicle control (DMSO) should be prepared at the same final concentration as in the highest this compound treatment.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 580 nm using a microplate reader.[14]
-
Calculate the cell viability as a percentage of the vehicle-treated control.
4.2. Apoptosis Assay (Western Blot for Cleaved Caspase-3)
This protocol outlines the detection of apoptosis induction by this compound through the analysis of cleaved caspase-3 expression.
4.2.1. Materials
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
4.2.2. Protocol
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24 or 48 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anticancer effects by targeting multiple signaling pathways.[4] Understanding these pathways is crucial for designing mechanistic studies.
Caption: Key signaling pathways affected by this compound.
This compound has been reported to inhibit the proliferation of colorectal cancer cells by suppressing the ERK signaling pathway.[3] It also suppresses the activation of STAT3, leading to reduced expression of downstream targets like Bcl-2 and Cyclin D1.[4] Furthermore, in some cancers, it has been shown to inhibit the Akt/GSK-3β/Snail signaling pathway, which is involved in cell migration and invasion.[1]
Summary of In Vitro Concentrations and Effects
The effective concentration of this compound can vary depending on the cell line and the duration of treatment.
| Cell Line | Assay | Concentration Range | Effect | Reference |
| HCT116 (Colorectal Cancer) | Proliferation/Apoptosis | Not specified | Inhibited proliferation, induced apoptosis via ERK pathway | [3] |
| Hepatic Cancer Cells (HepG2, HCCLM3, Huh7) | Cell Viability | Dose-dependent | Reduced cell viability | [4] |
| Huh7 and MHCC97-H (Hepatocellular Carcinoma) | Proliferation | IC50 at 48h: 4.240 µM (Huh7), 0.4772 µM (MHCC97-H) | Inhibited proliferation | [11] |
| A498 and 768-O (Renal Cancer) | Proliferation/Apoptosis | 0-32 µM (24-48h) / 8-16 µM (24h) | Inhibited proliferation, induced apoptosis | [12] |
| HSC3 and HSC4 (Oral Cancer) | Apoptosis | 0-10 µM (24h) | Induced apoptosis via STAT3 dephosphorylation | [12][13] |
| Nasopharyngeal Carcinoma Cells (CNE1, CNE2, TWO3, C666-1) | Proliferation | IC50 at 48h: 20.12-30.02 mg/L | Inhibited proliferation | [14] |
Table 2: Examples of this compound Concentrations and Effects in Various Cancer Cell Lines.
Troubleshooting
-
Precipitation in Media: If the this compound precipitates upon dilution in the cell culture medium, try preparing an intermediate dilution in a serum-free medium before adding it to the complete medium. Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced cytotoxicity.
-
Low Potency: Ensure the purity and proper storage of the this compound powder and stock solution. Verify the accuracy of the concentration calculations and dilutions.
-
Inconsistent Results: Minimize variability by using consistent cell passage numbers, seeding densities, and incubation times. Ensure thorough mixing of the stock solution before making dilutions.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound powder and solutions.
-
Handle the compound in a chemical fume hood to avoid inhalation of the powder.
-
Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.[15]
References
- 1. Antitumor functions and mechanisms of this compound in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound inhibits proliferation and induces apoptosis in colorectal cancer cells by suppressing the ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits hepatic cancer growth via modulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitidine, chloride | C21H18ClNO4 | CID 25659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound = 97 HPLC 13063-04-2 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | this compound, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 13063-04-2 [amp.chemicalbook.com]
- 11. This compound inhibits the progression of hepatocellular carcinoma by suppressing IGF2BP3 and modulates metabolic pathways in an m6A-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. jbuon.com [jbuon.com]
- 15. chemfaces.com [chemfaces.com]
Application Notes: Live/Dead Cell Staining Assay for Nitidine Chloride Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitidine chloride, a natural bioactive alkaloid, has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism of action often involves the induction of apoptosis, or programmed cell death, making it a compound of interest in cancer research and drug development.[1] This document provides a detailed protocol for assessing the cytotoxicity of this compound using a live/dead cell staining assay with Annexin V-FITC and Propidium Iodide (PI), followed by flow cytometry analysis. This assay allows for the differentiation and quantification of live, early apoptotic, late apoptotic, and necrotic cells.
Principle of the Assay
This assay utilizes two fluorescent dyes, Annexin V-FITC and Propidium Iodide (PI), to identify different cell populations. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells.[3] Propidium Iodide is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red.[2]
This dual-staining method allows for the categorization of cells into four distinct populations:
-
Live cells: Annexin V-FITC negative and PI negative (Annexin V-/PI-).
-
Early apoptotic cells: Annexin V-FITC positive and PI negative (Annexin V+/PI-).
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive (Annexin V+/PI+).
-
Necrotic cells: Annexin V-FITC negative and PI positive (Annexin V-/PI+).[3]
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound on various cancer cell lines as determined by live/dead staining and other viability assays.
| Cell Line | Treatment Condition | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | IC50 Value | Reference |
| A549 (NSCLC) | Control | 87.42 ± 2.20 | - | 12.58 ± 2.20 | 4 µM (48h) | [3] |
| 4 µM this compound (48h) | 54.03 ± 2.75 | - | 45.97 ± 2.75 | [3] | ||
| 8 µM this compound (48h) | 39.27 ± 5.05 | - | 60.73 ± 5.05 | [3] | ||
| H1975 (NSCLC) | Control | - | - | - | 14 µM (48h) | [3] |
| 14 µM this compound (48h) | 46.93 ± 1.59 | - | 53.07 ± 1.59 | [3] | ||
| 32 µM this compound (48h) | 26.4 ± 2.55 | - | 73.6 ± 2.55 | [3] | ||
| SKOV3 (Ovarian) | 2.317 µg/ml this compound (24h) | - | 15.9 - 64.3 | - | 2.317 µg/ml (24h) | [4] |
| THP-1 (Leukemia) | Not Specified | - | - | - | 9.24 µM | |
| Jurkat (Leukemia) | Not Specified | - | - | - | 4.33 µM | |
| RPMI-8226 (Myeloma) | Not Specified | - | - | - | 28.18 µM |
Experimental Protocols
Annexin V-FITC and Propidium Iodide Staining for Flow Cytometry
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
12 x 75 mm round-bottom tubes for flow cytometry
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates at a density that will allow for sufficient cell numbers for flow cytometry analysis after treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for the desired time period (e.g., 24 or 48 hours). Include a vehicle-treated control group.
-
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution or gentle scraping to minimize membrane damage.
-
Suspension cells: Collect cells directly from the culture vessel.
-
Centrifuge the cell suspension at 400-600 x g for 5 minutes at room temperature.
-
Discard the supernatant.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Wash the cells once with cold 1X PBS and once with 1X Binding Buffer.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.
-
Gently vortex and incubate for 10-15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide solution to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry as soon as possible (within 1 hour).
-
Use appropriate controls to set up compensation and quadrants:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
-
-
Acquire data and analyze the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity using Annexin V/PI staining.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. This compound induces apoptosis, cell cycle arrest, and synergistic cytotoxicity with doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. This compound inhibits proliferation and induces apoptosis in ovarian cancer cells by activating the Fas signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Nitidine Chloride Water Solubility for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor water solubility of Nitidine chloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its water solubility a concern for experiments?
A1: this compound is a Nature bioactive phytochemical alkaloid with demonstrated anticancer, anti-inflammatory, and antifungal properties.[1][2] Its low aqueous solubility presents a significant hurdle for in vitro and in vivo experiments, as it can lead to inconsistent results, low bioavailability, and difficulties in preparing stock solutions at desired concentrations. The equilibrium solubility of this compound in water at 37 °C is approximately 363.72 mg/L.[3]
Q2: I am observing precipitation when I try to dissolve this compound in my aqueous buffer. What can I do?
A2: This is a common issue due to the hydrophobic nature of this compound. Direct dissolution in aqueous buffers is often unsuccessful. Consider using a small amount of an organic co-solvent like dimethyl sulfoxide (DMSO) to first dissolve the compound before further dilution in your experimental medium. Be mindful of the final co-solvent concentration to avoid cellular toxicity.
Q3: What are the recommended concentrations of co-solvents for in vitro and in vivo studies?
A3: For in vitro cell culture experiments, the final concentration of DMSO should ideally be kept below 0.5% (v/v) to minimize toxicity to the cells. For in vivo studies in animal models, the concentration of DMSO should be even lower, typically below 5% (v/v), and careful consideration of the vehicle composition is crucial. Formulations such as 0.5% CMC-Na/0.5% Tween-80 in saline or 15% Cremophor EL in saline have been used to administer this compound.[4]
Q4: Are there alternatives to co-solvents for improving this compound solubility?
A4: Yes, several alternative methods can significantly enhance the aqueous solubility of this compound. These include the formation of inclusion complexes with cyclodextrins (e.g., cucurbituril) and the development of nanoformulations, such as lipid-based nanoparticles or polymeric nanoparticles.[5][6]
Q5: How do cyclodextrins improve the solubility of this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7] They can encapsulate poorly water-soluble molecules like this compound within their cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions, thereby increasing the apparent solubility of the guest molecule.[8]
Q6: What are the advantages of using nanoformulations for this compound delivery?
A6: Nanoformulations, such as those using TPGS-FA or chitosan-pectin, can encapsulate this compound, increasing its stability and solubility in aqueous environments.[9][10] These nanoparticles can also offer benefits like controlled release of the drug and targeted delivery to specific cells or tissues, potentially enhancing therapeutic efficacy and reducing side effects.[11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in cell culture media. | The concentration of this compound exceeds its solubility in the final media, even with a co-solvent. | 1. Decrease the final concentration of this compound. 2. Increase the initial stock concentration in the co-solvent and use a smaller volume for dilution. 3. Consider using a different solubilization method, such as cyclodextrin complexation or a nanoformulation. |
| High background signal or cellular stress observed in control group (vehicle only). | The concentration of the co-solvent (e.g., DMSO) is too high and causing cellular toxicity. | 1. Reduce the final concentration of the co-solvent in the culture media to a non-toxic level (typically <0.5% for DMSO). 2. Perform a dose-response experiment with the vehicle alone to determine the maximum tolerated concentration. |
| Inconsistent results between experimental repeats. | Incomplete dissolution or aggregation of this compound in the stock solution or final working solution. | 1. Ensure complete dissolution of the stock solution. Sonication may be required.[4] 2. Prepare fresh working solutions for each experiment. 3. Visually inspect solutions for any signs of precipitation before use. |
| Difficulty in preparing a stable formulation for in vivo administration. | Precipitation of this compound upon dilution of the DMSO stock into an aqueous vehicle for injection. | 1. Use a pre-formulated vehicle designed for poorly soluble compounds, such as those containing Cremophor EL or Tween 80.[4] 2. Consider developing a nanoformulation of this compound for improved stability and solubility in physiological solutions. |
Quantitative Data on this compound Solubility
The following table summarizes the reported solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Solubility | Reference |
| Water (37 °C) | 363.72 mg/L (approx. 0.95 mM) | [3] |
| Dimethyl Sulfoxide (DMSO) | 0.5 mg/mL (approx. 1.3 mM) | [1] |
| Dimethyl Sulfoxide (DMSO, with warming) | 1 mg/mL (approx. 2.6 mM) | [12] |
| Dimethyl Sulfoxide (DMSO, with sonication) | 2 mg/mL (approx. 5.2 mM) | [4] |
| Dimethyl Sulfoxide (DMSO, fresh) | 5 mg/mL (approx. 13.0 mM) | |
| Dimethyl Sulfoxide (DMSO, fresh) | 11 mg/mL (approx. 28.7 mM) | |
| 0.5% CMC-Na/0.5% Tween-80 in Saline | 1 mg/mL (Suspended solution, requires sonication) | [4] |
| 15% Cremophor EL in 85% Saline | 2 mg/mL (Suspended solution, requires sonication) | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)
Objective: To prepare a concentrated stock solution of this compound for dilution in aqueous experimental media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C, protected from light.
-
When preparing working solutions, dilute the stock solution in the final aqueous medium to ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
Protocol 2: Preparation of this compound-Cucurbit[5]uril (CB[5]) Inclusion Complex (Generalized Method)
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with cucurbituril.
Materials:
-
This compound
-
Cucurbituril (CB)
-
Deionized water or appropriate buffer
-
Stir plate and stir bar
-
Filtration apparatus (e.g., 0.22 µm syringe filter)
-
Lyophilizer (optional)
Procedure:
-
Prepare aqueous solutions of this compound and CB separately. The molar ratio of this compound to CB will need to be optimized, but a 1:1 molar ratio is a good starting point.
-
Slowly add the this compound solution to the CB solution while stirring continuously.
-
Allow the mixture to stir at room temperature for 24-48 hours to ensure complete complex formation.
-
After stirring, filter the solution through a 0.22 µm filter to remove any un-complexed or precipitated material.
-
The resulting clear solution contains the water-soluble this compound-CB inclusion complex. The concentration can be determined using UV-Vis spectroscopy by creating a calibration curve.
-
For a solid powder, the solution can be lyophilized.
Protocol 3: Preparation of this compound-Loaded TPGS-FA Nanoparticles
Objective: To encapsulate this compound in folic acid-modified D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS-FA) nanoparticles to enhance its solubility and provide a targeted delivery system.[9]
Materials:
-
This compound
-
TPGS-FA conjugate
-
Deionized water
-
Dialysis membrane (MWCO 3500 Da)
-
Stir plate and stir bar
Procedure:
-
Dissolve a specific amount of TPGS-FA in deionized water.
-
Add this compound to the TPGS-FA solution. The ratio of TPGS-FA to this compound should be optimized, but a starting point could be a 10:1 weight ratio.
-
Stir the mixture at room temperature for 24 hours in the dark to allow for nanoparticle self-assembly and drug loading.
-
Transfer the resulting nanoparticle suspension to a dialysis membrane.
-
Dialyze against deionized water for 48 hours, with frequent changes of water, to remove any unloaded drug and un-encapsulated material.
-
The purified this compound-loaded TPGS-FA nanoparticle suspension can be stored at 4°C for further characterization and use.
Protocol 4: Preparation of this compound-Loaded Chitosan-Pectin Nanoparticles (Generalized Method)
Objective: To encapsulate this compound within nanoparticles composed of chitosan and pectin using the ionic gelation method.
Materials:
-
This compound
-
Low molecular weight chitosan
-
Pectin (from citrus or apple)
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Deionized water
-
Stir plate and stir bar
-
Centrifuge
Procedure:
-
Prepare a chitosan solution (e.g., 1 mg/mL) by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v). Stir until fully dissolved.
-
Prepare a pectin solution (e.g., 1 mg/mL) and a TPP solution (e.g., 1 mg/mL) in deionized water.
-
Dissolve this compound in a small amount of a suitable solvent (e.g., ethanol or DMSO) and then add it to the pectin solution while stirring.
-
Slowly add the TPP solution to the pectin-Nitidine chloride mixture under constant stirring.
-
Dropwise, add the chitosan solution to the pectin-TPP-Nitidine chloride mixture with continuous stirring. Nanoparticles will form spontaneously via ionic gelation.
-
Continue stirring for approximately 30-60 minutes.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Wash the nanoparticle pellet with deionized water to remove un-encapsulated drug and other reagents.
-
Resuspend the nanoparticle pellet in the desired aqueous buffer for your experiment.
Visualizations
Experimental Workflow for Improving this compound Solubility
Caption: Workflow for enhancing the aqueous solubility of this compound.
Signaling Pathways Affected by this compound
STAT3 Signaling Pathway
Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.
ERK Signaling Pathway
Caption: Suppression of the ERK signaling pathway by this compound.
Akt/mTOR Signaling Pathway
Caption: Inhibition of the Akt/mTOR signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Chitosan Nanoparticle Preparation with Ionic Gelation Method [chitolytic.com]
- 5. A LSER-based model to predict the solubilizing effect of drugs by inclusion with cucurbit[7]uril - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Construction of Cucurbit[7]uril-Based Supramolecular Nanomedicine for Glioma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of self-assembled polyelectrolyte complex nanoparticles formed from chitosan and pectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. rsc.org [rsc.org]
- 10. Electrostatic Self-Assembled Chitosan-Pectin Nano- and Microparticles for Insulin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Host–guest complexation between cucurbit[7]uril and doxepin induced supramolecular assembly - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. ajpamc.com [ajpamc.com]
Technical Support Center: Overcoming Poor Bioavailability of Nitidine Chloride In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with Nitidine Chloride (NC). Due to its poor water solubility and low bioavailability, careful formulation and experimental design are critical for obtaining reliable and reproducible results.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo efficacy of my this compound formulation low and variable?
A1: The poor in vivo exposure of this compound is often attributed to its low aqueous solubility and limited permeability.[1][3] The intestinal absorption of this compound occurs via passive diffusion.[1][2][3] This can lead to a low and inconsistent dissolution rate in the gastrointestinal (GI) tract, which is frequently the rate-limiting step for absorption. Consequently, achieving therapeutic concentrations in the bloodstream can be challenging, resulting in variable and suboptimal efficacy.
Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to improve the solubility and subsequent absorption of this compound. The selection of an appropriate strategy depends on the specific experimental goals and the physicochemical properties of the compound. Common and effective approaches include:
-
Nanoparticle-Based Formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can enhance its bioavailability.[1] These formulations can protect the drug from degradation, provide sustained release, and improve its absorption characteristics.[1]
-
Supramolecular Formulations: Complexation of this compound with host molecules like cucurbit[5]uril (CB[5]) can improve its solubility and modulate its cellular uptake.[4][6][7] This approach has been shown to reduce hepatotoxicity while enhancing anticancer activity in vitro.[4][6]
-
Phospholipid Complexes: The formation of a complex between this compound and phospholipids can improve its lipophilicity and facilitate its transport across the intestinal membrane.[1]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Although not yet extensively reported for this compound specifically, SEDDS are a well-established method for improving the oral bioavailability of poorly water-soluble drugs by forming a fine emulsion in the GI tract, which enhances drug solubilization and absorption.[8]
Q3: Are there any known drug-drug interactions I should be aware of when using this compound in vivo?
A3: Yes, this compound has been identified as a mechanism-based inactivator of cytochrome P450 2D6 (CYP2D6).[9] This means that it can irreversibly inhibit this key metabolic enzyme. Co-administration of this compound with other drugs that are metabolized by CYP2D6 could lead to altered pharmacokinetic profiles and potential toxicities. Therefore, careful consideration of concomitant medications is crucial in both preclinical and clinical studies.
Q4: What are the known toxicities associated with this compound?
A4: Studies have indicated that this compound can exhibit toxicity towards the liver, kidney, and heart.[1][2][3] Advanced formulations, such as nanoparticles and supramolecular complexes, are being developed not only to improve bioavailability but also to reduce these off-target toxicities.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility limiting dissolution in the GI tract. | 1. Characterize the solid-state properties of your this compound sample (e.g., crystallinity, polymorphism). 2. Perform solubility studies in biorelevant media (e.g., Simulated Gastric Fluid, Fasted State Simulated Intestinal Fluid). 3. Develop an enabling formulation: Consider micronization, nanosuspension, amorphous solid dispersion, or a lipid-based formulation like SEDDS. |
| Low permeability across the intestinal epithelium. | 1. Determine the Biopharmaceutics Classification System (BCS) class of this compound. 2. Conduct in vitro permeability assays (e.g., Caco-2 cell model). 3. If permeability is identified as a limiting factor, consider co-administration with a permeation enhancer (requires thorough safety evaluation). | |
| Significant first-pass metabolism. | 1. Perform in vitro metabolism studies using liver microsomes or hepatocytes to understand the metabolic stability of this compound. 2. As this compound is a known CYP2D6 inactivator, be cautious with co-administered drugs metabolized by this enzyme.[9] | |
| Observed in vivo toxicity (e.g., elevated liver enzymes). | Inherent toxicity of the free drug. | 1. Consider advanced formulations such as supramolecular complexes (e.g., with CB[5]) or nanoparticles, which have been shown to reduce hepatotoxicity.[4][6] 2. Perform dose-ranging studies to identify the maximum tolerated dose of your specific formulation. |
| Inconsistent therapeutic efficacy in animal models. | Variability in drug exposure due to formulation issues. | 1. Ensure the homogeneity and stability of your formulation. 2. Characterize the physicochemical properties of your formulation (e.g., particle size, drug loading, encapsulation efficiency). 3. Correlate pharmacokinetic data with pharmacodynamic outcomes to establish a clear exposure-response relationship. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Different this compound Formulations
| Formulation | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| This compound Solution (i.v.) | Rabbit | - | - | 46.56 µg·min/mL (4 mg/kg) | 100 | [10] |
| Nitidine-SLN | Rat | - | - | - | - | [1] |
| Note: Specific quantitative values for Cmax, Tmax, and AUC for oral formulations are not readily available in the provided search results and would require further literature investigation. The SLN formulation was noted to have long-term and slow-release characteristics compared to free this compound.[1] |
Table 2: In Vitro Cytotoxicity of this compound and its Supramolecular Formulation
| Formulation | Cell Line | IC50 (µM) | Effect | Reference |
| Free this compound | LO2 (Liver Cell Line) | 3.48 ± 0.49 | Higher Toxicity | [6][7] |
| NC@CB[5] | LO2 (Liver Cell Line) | 6.87 ± 0.80 | Lower Toxicity | [6][7] |
| Free this compound | MCF-7 (Breast Cancer) | 7.28 ± 0.36 | Lower Efficacy | [6][7] |
| NC@CB[5] | MCF-7 (Breast Cancer) | 2.94 ± 0.15 | Higher Efficacy | [6][7] |
Experimental Protocols
1. Preparation of this compound-Loaded Chitosan/Pectin Nanoparticles (NC-CS/PT-NPs)
This protocol is adapted from a method described for colonic targeting to modulate gut microbiota.[5]
-
Preparation of Stock Solutions:
-
Dissolve chitosan (2.0 mg/mL) in an acetate buffer (pH 4.0-5.5).
-
Separately dissolve pectin (2.0 mg/mL), sodium tripolyphosphate (TPP) (2.0 mg/mL), and this compound in deionized water.
-
-
Nanoparticle Formation (Ion Gelation Method):
-
To 9 mL of the chitosan solution, add 4 mL of the this compound solution, 6 mL of the TPP solution, and 6 mL of the pectin solution sequentially under constant stirring.
-
Continue stirring at room temperature for 30 minutes to allow for the formation of nanoparticles.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering.
-
Measure the encapsulation efficiency and drug loading capacity by separating the nanoparticles from the aqueous medium by centrifugation and quantifying the amount of free this compound in the supernatant using a suitable analytical method like HPLC.
-
2. Preparation of this compound-Cucurbit[7]uril (NC@CB[7]) Supramolecular Formulation
This protocol is based on the principles of supramolecular complexation to enhance efficacy and reduce toxicity.[4][6][7]
-
Molar Ratio Determination:
-
Determine the optimal molar ratio of this compound to CB[5] for complexation. A 1:1 molar ratio is often a good starting point.
-
-
Complex Formation:
-
Dissolve this compound and CB[5] in an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Mix the solutions of this compound and CB[5] at the desired molar ratio.
-
Stir the mixture at room temperature for a sufficient period (e.g., 24 hours) to allow for the formation of the inclusion complex.
-
-
Characterization of Complex Formation:
-
Confirm the formation of the NC@CB[5] complex using techniques such as ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD).
-
Visualizations
References
- 1. This compound, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Dual-Stimuli-Responsive Gut Microbiota-Targeting this compound-CS/PT-NPs Improved Metabolic Status in NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 7. Supramolecular formulation of this compound can alleviate its hepatotoxicity and improve its anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. [Studies on pharmacokinetics of this compound in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Nitidine Chloride-Induced Hepatotoxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers investigating the hepatotoxicity of Nitidine chloride (NC) in animal models. While NC is a promising anti-cancer agent, its potential for liver injury necessitates robust experimental models to explore mechanisms and test potential therapeutic interventions. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established methodologies in the field of drug-induced liver injury (DILI).
Frequently Asked Questions (FAQs)
Q1: Is there a standardized, published protocol for inducing hepatotoxicity with this compound in animal models?
A1: Currently, there is a lack of a standardized, widely published protocol specifically for inducing hepatotoxicity with this compound in common animal models like rats or mice. Several in vivo studies using NC at anti-cancer dosages (e.g., 4.5 mg/kg to 10 mg/kg) have reported no significant signs of liver toxicity[1][2][3]. A comprehensive review notes that NC has shown "certain toxicity on liver, kidney and heart," but the specific protocols from primary studies are not detailed[4]. Therefore, researchers typically need to conduct dose-ranging studies to establish a reliable model of NC-induced hepatotoxicity for their specific animal strain and experimental conditions.
Q2: What is the first step in establishing an NC-induced hepatotoxicity model?
A2: The first and most critical step is to perform a dose-finding or dose-ranging study. This involves administering escalating doses of NC to different groups of animals and monitoring them for signs of toxicity over a defined period. Key endpoints to measure include changes in body weight, liver weight, and serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). Histopathological examination of the liver tissue is essential to confirm cellular damage.
Q.3: What are the most important biochemical markers to measure for NC-induced hepatotoxicity?
A3: The primary biochemical markers for hepatocellular injury are the serum levels of ALT and AST. For cholestatic injury, Alkaline Phosphatase (ALP) and Gamma-Glutamyl Transferase (GGT) are important. Total bilirubin is also a key indicator of overall liver function. Additionally, markers of oxidative stress, such as Malondialdehyde (MDA) for lipid peroxidation and levels of endogenous antioxidants like Glutathione (GSH) and Superoxide Dismutase (SOD), are highly relevant as oxidative stress is a common mechanism in DILI[5][6].
Q4: Has any agent been shown to mitigate NC-induced hepatotoxicity?
A4: Yes, but primarily in in-vitro studies. A supramolecular formulation of NC with cucurbit[7]uril (NC@CB[7]) has been shown to significantly reduce the toxicity of NC on a normal human liver cell line (LO2)[8][9]. This suggests that altering the formulation of NC could be a viable strategy to reduce its hepatotoxicity. However, these findings need to be validated in in-vivo animal models.
Q5: Which signaling pathways are likely involved in NC-induced hepatotoxicity?
A5: While the precise signaling pathways for NC-induced hepatotoxicity in normal liver cells are not fully elucidated, its anti-cancer mechanisms, which involve inducing apoptosis, provide clues. Pathways involving p53, Bax/Bcl-2, and the inhibition of STAT3, which are implicated in NC's anti-tumor effects, could also be activated in hepatocytes under toxic conditions, leading to cell death[1][10]. A generalized mechanism for drug-induced liver injury often involves mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and activation of inflammatory and apoptotic signaling cascades[6].
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in serum liver enzyme levels within the same group. | 1. Inconsistent dosing or administration technique.2. Genetic variability within the animal strain.3. Underlying subclinical infections in some animals.4. Stress from handling or housing conditions. | 1. Ensure precise and consistent administration (e.g., gavage, IP injection).2. Use a larger sample size per group and consider using more genetically homogenous inbred strains.3. Monitor animal health closely and maintain a clean, stable environment.4. Acclimatize animals properly and use consistent handling procedures. |
| No significant increase in ALT/AST levels after NC administration. | 1. The dose of NC is too low.2. The duration of treatment is too short.3. The chosen animal model/strain is resistant to NC toxicity. | 1. Conduct a new dose-ranging study with higher doses.2. Extend the treatment period and include multiple time points for sample collection.3. Consider using a different rodent strain known to be more susceptible to DILI. |
| Control group animals show elevated liver enzymes or histopathological changes. | 1. Contamination of the vehicle (e.g., corn oil, saline).2. Stress-induced liver injury.3. Underlying health issues in the animal colony. | 1. Use fresh, sterile vehicle for each experiment.2. Minimize animal stress through proper handling and housing.3. Ensure animals are sourced from a reputable vendor and are specific-pathogen-free (SPF). |
| Inconsistent histopathological findings. | 1. Improper tissue fixation or processing.2. Subjectivity in scoring liver damage.3. Sectioning of different liver lobes. | 1. Ensure liver tissue is fixed in 10% neutral buffered formalin immediately after collection.2. Use a standardized, blinded scoring system for inflammation, necrosis, and steatosis.3. Consistently sample the same lobe of the liver for all animals. |
Quantitative Data Summary
The following table summarizes in-vitro data on the mitigation of this compound toxicity. As of now, in-vivo data from an established NC-induced hepatotoxicity model is not available in the literature.
Table 1: In-Vitro Cytotoxicity of this compound (NC) and its Supramolecular Formulation (NC@CB[7])
| Compound | Cell Line | IC50 (µM) | Description | Reference(s) |
| This compound (NC) | LO2 (Normal Human Liver) | 3.48 ± 0.49 | Represents the baseline toxicity of NC on normal liver cells. | [8][9] |
| NC@CB[7] | LO2 (Normal Human Liver) | 6.87 ± 0.80 | The higher IC50 value indicates a significant reduction in hepatotoxicity when NC is formulated with cucurbit[7]uril. | [8][9] |
| This compound (NC) | MCF-7 (Breast Cancer) | 7.28 ± 0.36 | Represents the anti-cancer activity of NC on a cancer cell line. | [8][9] |
| NC@CB[7] | MCF-7 (Breast Cancer) | 2.94 ± 0.15 | The lower IC50 value indicates that the formulation enhances the anti-cancer efficacy. | [8][9] |
Experimental Protocols
Protocol 1: Establishing an NC-Induced Hepatotoxicity Model in Mice (Proposed)
This is a proposed protocol for model development, as a standardized model is not yet established.
-
Animal Selection: Use 8-10 week old male C57BL/6 mice.
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Dose-Ranging Study:
-
Divide mice into at least 5 groups (n=6-8 per group): Vehicle control (e.g., saline with 0.5% DMSO), and four escalating doses of NC (e.g., 10, 25, 50, 100 mg/kg). The dose range should be based on literature regarding its anti-cancer effects and general toxicity.
-
Administer NC or vehicle daily via intraperitoneal (IP) injection or oral gavage for 7 to 14 days.
-
-
Monitoring: Record body weight daily. Observe for any clinical signs of toxicity.
-
Sample Collection: At the end of the treatment period, anesthetize the mice and collect blood via cardiac puncture for serum biochemical analysis. Euthanize the animals and immediately collect the liver. Weigh the liver and fix a portion in 10% neutral buffered formalin for histopathology. Snap-freeze the remaining tissue in liquid nitrogen for molecular and biochemical assays.
-
Analysis:
-
Measure serum ALT, AST, and ALP levels.
-
Perform H&E staining on liver sections to assess for necrosis, inflammation, and steatosis.
-
Analyze liver homogenates for markers of oxidative stress (MDA, GSH, SOD).
-
Protocol 2: Assessment of Liver Function Markers
-
Serum Separation: Collect whole blood in serum separator tubes. Allow to clot for 30 minutes at room temperature, then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Biochemical Analysis: Use commercial assay kits and an automated biochemical analyzer to measure the activity of ALT, AST, and ALP in the collected serum, following the manufacturer's instructions.
Protocol 3: Histopathological Examination
-
Tissue Processing: Dehydrate the formalin-fixed liver tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.
-
Sectioning and Staining: Cut 4-5 µm thick sections and mount them on glass slides. Deparaffinize, rehydrate, and stain with Hematoxylin and Eosin (H&E).
-
Microscopic Evaluation: Examine the stained sections under a light microscope. Score the degree of hepatocellular necrosis, inflammatory cell infiltration, and steatosis in a blinded manner using a semi-quantitative scoring system.
Visualizations: Pathways and Workflows
Caption: Proposed experimental workflow for establishing and utilizing an NC-induced hepatotoxicity model.
Caption: A generalized signaling pathway for drug-induced liver injury, potentially relevant to NC.
Caption: Known anti-cancer signaling of NC, which may share mechanisms with hepatotoxicity.
References
- 1. This compound acts as an apoptosis inducer in human oral cancer cells and a nude mouse xenograft model via inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjpt.magtechjournal.com [cjpt.magtechjournal.com]
- 3. This compound inhibits hepatic cancer growth via modulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 9. Supramolecular formulation of this compound can alleviate its hepatotoxicity and improve its anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits G2/M phase by regulating the p53/14-3-3 Sigma/CDK1 axis for hepatocellular carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
Reducing non-specific cytotoxicity of Nitidine chloride in normal cells
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of Nitidine chloride (NC). The primary focus is on mitigating its non-specific cytotoxicity in normal cells to enhance its therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NC) and what are its primary applications in research?
A1: this compound is a natural bioactive phytochemical alkaloid derived from the root of Zanthoxylum nitidum.[1][2] It is investigated for its potent anti-tumor properties, which have been observed in a wide range of cancers, including breast, colon, liver, oral, and renal cancers.[2][3][4] Its mechanisms of action involve inducing apoptosis (programmed cell death), inhibiting cell proliferation, and triggering cell cycle arrest in malignant cells.[3][5][6]
Q2: What is "non-specific cytotoxicity" and why is it a concern with this compound?
A2: Non-specific cytotoxicity refers to the ability of a compound to damage or kill healthy, non-cancerous cells in addition to the targeted cancer cells.[7] This is a significant concern with many potent therapeutic agents, including NC, as it can lead to adverse side effects and toxicity in healthy tissues, such as the liver (hepatotoxicity) and kidneys.[8][9] One study noted that while NC is a promising anticancer candidate, its development has been impeded by its hepatic toxicity.[9] Minimizing these effects is crucial for developing a safe and effective therapy.
Q3: What are the known molecular mechanisms behind NC-induced cytotoxicity?
A3: NC exerts its cytotoxic effects by modulating multiple intracellular signaling pathways. Key pathways inhibited by NC include STAT3, ERK, and PI3K/Akt/mTOR.[1][10][11][12] Inhibition of these pathways disrupts critical cell functions like proliferation and survival, leading to the upregulation of pro-apoptotic proteins (e.g., Bax, cleaved caspase-3, p53) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).[2][5] This cascade of events ultimately induces apoptosis in susceptible cells.
Q4: How can I measure the cytotoxicity of this compound in my cell culture experiments?
A4: Cytotoxicity is typically measured using a variety of in vitro assays that assess cell viability or membrane integrity.[13] Commonly used methods include:
-
Metabolic Assays (MTT, CCK-8, MTS): These colorimetric assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.[7][10][11]
-
Membrane Integrity Assays (LDH Release, Trypan Blue): These assays detect damage to the cell membrane. The LDH assay measures the release of lactate dehydrogenase from damaged cells, while the trypan blue exclusion assay identifies cells that have lost membrane integrity.[1][13][14]
-
Apoptosis Assays (TUNEL, Annexin V): These methods specifically detect apoptotic cells, helping to confirm the mechanism of cell death.[2][5]
Troubleshooting Guide: Reducing Non-Specific Cytotoxicity
This guide addresses the common challenge of observing high cytotoxicity in normal or control cell lines during experiments with this compound.
Issue: High levels of cell death are observed in normal (non-cancerous) control cell lines upon treatment with this compound.
This indicates that the concentration of NC is toxic to healthy cells, limiting its therapeutic window. The following solutions can help mitigate this non-specific effect.
Solution 1: Employ a Targeted Drug Delivery System
The most effective strategy to reduce non-specific toxicity is to ensure the drug preferentially accumulates in cancer cells. This can be achieved using targeted delivery systems.[15]
-
Rationale: Free NC distributes systemically and can affect any cell type. Encapsulating NC within a carrier that targets cancer cells can significantly lower its concentration in healthy tissues, thereby reducing collateral damage.[16]
-
Approach A: Supramolecular Formulation:
-
A study demonstrated that formulating NC with cucurbit[17]uril (CB[17]) significantly alleviated its hepatotoxicity in a normal liver cell line (LO2) while simultaneously improving its anticancer activity in a breast cancer cell line (MCF-7).[9][18] This approach alters the drug's cellular uptake dynamics, favoring cancer cells over healthy ones.[18]
-
-
Approach B: Nanoparticle-Based Delivery:
-
Encapsulating NC in nanoparticles (e.g., liposomes, polymeric micelles) can enhance its delivery to tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[16]
-
For active targeting, these nanoparticles can be functionalized with ligands (e.g., folic acid, antibodies) that bind to receptors overexpressed on cancer cells, further increasing specificity.[16][19] One study successfully used folic acid-modified TPGS nano-micelles to deliver NC.[19]
-
Solution 2: Optimize Dose and Exposure Duration
Finding a therapeutic window where NC is effective against cancer cells but minimally toxic to normal cells is critical.
-
Rationale: Normal cells may tolerate lower concentrations or shorter exposure times of NC compared to rapidly dividing cancer cells.
-
Approach: Conduct a Dose-Response Analysis:
-
Culture both your cancer cell line and a relevant normal cell line in parallel.
-
Treat both cell types with a wide range of NC concentrations (e.g., from 0.1 µM to 100 µM) for a fixed time (e.g., 24, 48, or 72 hours).[10][11]
-
Measure cell viability for both cell lines using a standard cytotoxicity assay (like MTT or CCK-8).
-
Calculate the IC50 (half-maximal inhibitory concentration) for both the cancer and normal cell lines. A successful therapeutic window exists if the IC50 for the cancer cells is significantly lower than for the normal cells.
-
Quantitative Data Summary
The following tables summarize key quantitative data from cited studies, illustrating the differential cytotoxicity of this compound.
Table 1: IC50 Values of Free this compound in Various Cell Lines This table presents the concentration of NC required to inhibit the growth of 50% of cells, demonstrating its varying potency across different cell types.
| Cell Line | Cell Type | IC50 Value (µM) | Exposure Time (h) | Source |
| Cancer Cells | ||||
| MCF-7 | Breast Cancer | 7.28 ± 0.36 | Not Specified | [18] |
| A2780 | Ovarian Cancer | 2.83 | 48 | [11] |
| SKOV3 | Ovarian Cancer | 4.84 | 48 | [11] |
| HCT116 | Colorectal Cancer | ~15 | 24 | [2] |
| Huh7 | Hepatocellular Carcinoma | 4.24 | 48 | [20] |
| MHCC97-H | Hepatocellular Carcinoma | 0.48 | 48 | [20] |
| HEp-2 | Cervical Cancer | 3.9 | 24 | [6] |
| KB | Cervical Cancer | 4.7 | 24 | [6] |
| Normal Cells | ||||
| LO2 | Normal Liver Cell Line | 3.48 ± 0.49 | Not Specified | [18] |
Table 2: Comparison of Free NC vs. Supramolecularly Formulated NC (NC@CB[17]) This table highlights how formulation with cucurbit[17]uril (CB[17]) can decrease toxicity in normal cells while increasing efficacy in cancer cells.
| Cell Line | Cell Type | Formulation | IC50 Value (µM) | Fold Change | Source |
| LO2 | Normal Liver | Free NC | 3.48 ± 0.49 | - | [18] |
| NC@CB[17] | 6.87 ± 0.80 | ~2x less toxic | [18] | ||
| MCF-7 | Breast Cancer | Free NC | 7.28 ± 0.36 | - | [18] |
| NC@CB[17] | 2.94 ± 0.15 | ~2.5x more toxic | [18] |
Visualized Workflows and Pathways
The following diagrams illustrate key concepts and processes relevant to working with this compound.
Caption: Signaling pathways inhibited by this compound leading to apoptosis.
Caption: Experimental workflow for evaluating a novel NC formulation.
Caption: Logic diagram comparing free vs. targeted drug delivery.
Experimental Protocols
Protocol 1: Assessing Cell Cytotoxicity via MTT Assay
This protocol provides a general method for determining the cytotoxic effects of this compound on adherent cell lines.[11][14]
Materials:
-
This compound (NC) stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of NC in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of NC. Include "vehicle control" wells (medium with the same amount of DMSO used for the highest NC concentration) and "no-cell" blank wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[14]
-
Formazan Solubilization: Remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
-
Plot the % Viability against the log of the NC concentration to determine the IC50 value.
-
Protocol 2: Generalized Method for Preparing NC-Loaded Nanoparticles
This protocol outlines a general approach for encapsulating this compound into polymeric nanoparticles, a common strategy for targeted delivery.[21][22]
Materials:
-
This compound (NC)
-
A biodegradable polymer (e.g., Chitosan, Pectin, PLGA)
-
A cross-linking agent or solvent system (e.g., tripolyphosphate (TPP) for chitosan, appropriate organic solvents for PLGA)
-
Deionized water or appropriate buffer solution
-
Magnetic stirrer and probe sonicator
-
Centrifuge
Procedure:
-
Polymer Solution Preparation: Dissolve the chosen polymer (e.g., Chitosan) in an appropriate aqueous buffer (e.g., acetate buffer) to a specific concentration (e.g., 2.0 mg/mL). Stir until fully dissolved.[22]
-
Drug Addition: Dissolve this compound in deionized water or another suitable solvent and add it to the polymer solution while stirring.[22]
-
Nanoparticle Formation (Ionotropic Gelation Example):
-
Separately prepare a solution of the cross-linking agent (e.g., TPP).[22]
-
Add the cross-linking agent solution dropwise to the NC-polymer mixture under constant magnetic stirring.
-
Nanoparticles will form spontaneously as the polymer cross-links and encapsulates the drug. Continue stirring for 30-60 minutes.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes to pellet the nanoparticles.
-
Discard the supernatant, which contains unencapsulated "free" drug.
-
Resuspend the nanoparticle pellet in deionized water or buffer. Repeat the washing step 2-3 times to ensure removal of all free drug.
-
-
Characterization:
-
Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the average particle size, polydispersity index (PDI), and surface charge (zeta potential).
-
Encapsulation Efficiency (EE) and Drug Loading (DL): Quantify the amount of unencapsulated NC in the supernatant using UV-Vis spectrophotometry or HPLC. Calculate EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] * 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] * 100
-
-
Morphology: Visualize the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
-
Storage: Store the final nanoparticle suspension at 4°C for short-term use or lyophilize for long-term storage.
References
- 1. This compound acts as an apoptosis inducer in human oral cancer cells and a nude mouse xenograft model via inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits proliferation and induces apoptosis in colorectal cancer cells by suppressing the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor functions and mechanisms of this compound in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and inhibits tumor cell proliferation via suppressing ERK signaling pathway in renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis, cell cycle arrest, and synergistic cytotoxicity with doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new insight into the apoptotic effect of this compound targeting Checkpoint kinase 2 in human cervical cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Frontiers | this compound, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits the appearance of cancer stem-like properties and regulates potential the mitochondrial membrane alterations of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Triggers Autophagy and Apoptosis of Ovarian Cancer Cells through Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits hepatic cancer growth via modulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 17. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 19. researchgate.net [researchgate.net]
- 20. This compound inhibits the progression of hepatocellular carcinoma by suppressing IGF2BP3 and modulates metabolic pathways in an m6A-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dual-Stimuli-Responsive Gut Microbiota-Targeting this compound-CS/PT-NPs Improved Metabolic Status in NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nitidine Chloride Concentration for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Nitidine chloride (NC) concentration in apoptosis induction experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound to induce apoptosis?
A1: Based on published studies, a common starting concentration range for this compound to induce apoptosis in various cancer cell lines is between 2.5 µM and 20 µM.[1][2] For instance, in human oral cancer cell lines (HSC3 and HSC4), NC at concentrations of 5-10 μM significantly reduced cell viability and induced apoptosis.[3] In colorectal cancer cells, optimal inhibitory effects were observed at 10 and 20 µM.[1] For ovarian cancer cell lines A2780 and SKOV3, IC50 values after 48 hours were 2.831 µM and 4.839 µM, respectively.[4] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.
Q2: What is the recommended incubation time for this compound treatment?
A2: The optimal incubation time for this compound treatment is cell-line dependent and can range from 24 to 72 hours.[4] Many studies report significant apoptosis induction after 24 hours of treatment.[1][3] For example, in human oral cancer cells, NC induced cleavage of PARP and caspase-3 in a time-dependent manner, with effects seen as early as 1.5 hours and increasing up to 24 hours.[3] A time-course experiment is highly recommended to identify the ideal endpoint for your study.
Q3: My cells are not showing a significant increase in apoptosis after this compound treatment. What are the possible reasons?
A3: Several factors could contribute to a lack of apoptotic response:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. We recommend performing a dose-response study to determine the effective concentration.
-
Insufficient Incubation Time: Apoptosis is a time-dependent process. You may need to extend the incubation period. A time-course experiment (e.g., 12, 24, 48, 72 hours) is advisable.
-
Cell Line Resistance: Different cell lines exhibit varying sensitivities to apoptotic stimuli. Your cell line might be resistant to this compound. Consider using a positive control compound known to induce apoptosis in your cell model to validate the assay.
-
Compound Stability: Ensure the this compound solution is properly prepared and stored. It is typically dissolved in DMSO and stored at -20°C.[3] The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.[3]
Q4: I am observing high levels of cell death in my untreated control group. What could be the cause?
A4: High background apoptosis in control samples can be due to:
-
Suboptimal Cell Culture Conditions: Over-confluency, nutrient deprivation, or microbial contamination can lead to spontaneous apoptosis. Ensure your cells are healthy and in the logarithmic growth phase.
-
Harsh Cell Handling: Excessive centrifugation speeds or vigorous pipetting can cause mechanical stress and cell damage.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve the this compound, ensure the final concentration in the media is non-toxic to the cells (typically ≤ 0.1%).[3]
Q5: The results from my apoptosis assays (e.g., Annexin V/PI staining vs. Western blot for cleaved caspase-3) are inconsistent. Why might this be?
A5: Discrepancies between different apoptosis assays can occur due to the timing of the measurements. Annexin V positivity is an early marker of apoptosis, while caspase-3 cleavage and PARP cleavage can occur later. It is recommended to perform a time-course experiment and use multiple assays to get a comprehensive understanding of the apoptotic process.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no apoptosis induction | 1. This compound concentration is too low.2. Incubation time is too short.3. Cell line is resistant.4. Improper compound storage or preparation. | 1. Perform a dose-response experiment (e.g., 1 µM to 50 µM).[3]2. Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours).3. Use a positive control for apoptosis induction. Consider testing a different cell line.4. Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO and store at -20°C.[3] Ensure the final solvent concentration is not toxic to the cells. |
| High background apoptosis in control cells | 1. Suboptimal cell health (e.g., over-confluent, nutrient-deprived).2. Mechanical stress during cell handling.3. Contamination (e.g., mycoplasma).4. Solvent toxicity. | 1. Use cells in the exponential growth phase. Ensure proper culture conditions.2. Handle cells gently during harvesting and washing steps.3. Regularly test cell cultures for contamination.4. Perform a solvent toxicity control to ensure the final concentration (e.g., of DMSO) is not inducing cell death.[3] |
| Inconsistent results between apoptosis assays | 1. Different assays detect different stages of apoptosis.2. Timing of sample collection is not optimal for a specific marker. | 1. Use a combination of early (e.g., Annexin V) and late (e.g., TUNEL, cleaved PARP) apoptosis markers.2. Perform a detailed time-course experiment to identify the optimal time points for each assay. |
| Weak or no signal in Western blot for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP) | 1. Suboptimal antibody.2. Insufficient protein loading.3. Timing of cell lysis is not optimal to detect peak expression.4. Protein degradation. | 1. Validate the primary antibody with a positive control.2. Perform a protein quantification assay (e.g., BCA) to ensure equal loading.3. Conduct a time-course experiment to determine the peak expression of the target protein.4. Use protease inhibitors in your lysis buffer. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound for Apoptosis Induction in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration Range / IC50 | Incubation Time | Reference |
| HSC3, HSC4 | Oral Cancer | 5 - 10 µM | 24 hours | [3] |
| A2780 | Ovarian Cancer | IC50: 2.831 µM | 48 hours | [4] |
| SKOV3 | Ovarian Cancer | IC50: 4.839 µM | 48 hours | [4] |
| HCT116 | Colorectal Cancer | 10 - 20 µM | 24 hours | [1] |
| HEp-2 | Cervical Cancer | IC50: 3.9 µM | 24 hours | [5] |
| KB | Cervical Cancer | IC50: 4.7 µM | 24 hours | [5] |
| U-87 MG, U251 | Glioma | ~25 µM (for ~50% viability reduction) | 24 hours | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on colorectal and lung cancer cells.[1][7]
-
Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM) for the desired duration (e.g., 24, 48, 72 hours).[1]
-
Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[7]
Apoptosis Analysis by Annexin V-FITC/PI Staining and Flow Cytometry
This protocol is based on the methodology used for glioma cells.[6]
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound.
-
Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 × 10^6 cells/mL.
-
Add 5 µl of FITC-Annexin V and 5 µl of Propidium Iodide (PI) to 100 µl of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µl of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Western Blot Analysis for Apoptotic Proteins
This protocol is a general procedure adapted from several studies.[1][3][4]
-
After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2, p53) overnight at 4°C.[1][8][9]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Signaling pathways in this compound-induced apoptosis.
Caption: Troubleshooting decision tree for apoptosis experiments.
References
- 1. This compound inhibits proliferation and induces apoptosis in colorectal cancer cells by suppressing the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses epithelial‐mesenchymal transition and stem cell‐like properties in glioblastoma by regulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound acts as an apoptosis inducer in human oral cancer cells and a nude mouse xenograft model via inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Triggers Autophagy and Apoptosis of Ovarian Cancer Cells through Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new insight into the apoptotic effect of this compound targeting Checkpoint kinase 2 in human cervical cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Is a Potential Alternative Therapy for Glioma Through Inducing Endoplasmic Reticulum Stress and Alleviating Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces caspase 3/GSDME-dependent pyroptosis by inhibting PI3K/Akt pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces S phase cell cycle arrest and mitochondria-dependent apoptosis in HaCaT cells and ameliorates skin lesions in psoriasis-like mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces apoptosis in human hepatocellular carcinoma cells through a pathway involving p53, p21, Bax and Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Nitidine Chloride in Solution for Long-Term Storage
For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds in solution is paramount for reproducible and reliable experimental results. This guide provides technical support for stabilizing Nitidine chloride in solution for long-term storage, offering troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guides
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation upon dissolution or during storage | - Low aqueous solubility of this compound.- Use of an inappropriate solvent.- Changes in temperature or pH.- Evaporation of the solvent, leading to increased concentration. | - Improve Solubility: Consider using co-solvents or solubility enhancers. Formulations with Poloxamer 188, Tween-80, or PEG-400 have been shown to increase the solubility of this compound. Encapsulation with cyclodextrins, such as cucurbit[1]uril, can also enhance solubility and stability.- Solvent Selection: Refer to the solubility data in Table 1. For stock solutions, DMSO is a common choice. For aqueous experimental solutions, the use of surfactants is recommended.- Control Storage Conditions: Store solutions at a constant, controlled temperature. Avoid repeated freeze-thaw cycles. Ensure containers are tightly sealed to prevent evaporation.[2] |
| Color change in solution (e.g., yellowing) | - Degradation of this compound, potentially due to oxidation or photodegradation.- pH shift in the solution. | - Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.- Control pH: Maintain a stable pH using an appropriate buffer system. The stability of similar compounds is often pH-dependent.- Inert Atmosphere: For long-term storage of highly sensitive solutions, consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidation. |
| Loss of potency or inconsistent experimental results | - Chemical degradation of this compound over time.- Adsorption of the compound to the container surface. | - Monitor Stability: Regularly assess the concentration of this compound in your stock solutions using a stability-indicating analytical method, such as HPLC (see Experimental Protocols).- Select Appropriate Containers: Use low-binding microcentrifuge tubes or vials. For sensitive applications, consider using silanized glassware.- Follow Storage Guidelines: Adhere to the recommended storage temperatures and conditions outlined in the Stability Data summary (Table 2). |
Quantitative Data Summary
Disclaimer: The following tables summarize available solubility data and provide illustrative stability data based on general principles for benzophenanthridine alkaloids due to the limited availability of specific long-term stability studies for this compound. This data should be used as a guideline, and it is highly recommended to perform in-house stability studies for your specific formulation and storage conditions.
Table 1: Equilibrium Solubility of this compound at 37°C
| Solvent | Solubility (mg/L) |
| Water | 363.72 |
| Methanol | 1047.23 |
| 60% Ethanol | 695.62 |
| Absolute Ethanol | 301.92 |
| Petroleum Ether | 2.89 |
Data from Chen et al. (2010) as cited in a 2022 review.
Table 2: Illustrative Long-Term Stability of this compound (1 mg/mL) in Solution
| Storage Condition | Solvent System | Duration | Degradation (%) (Hypothetical) |
| 4°C, Protected from Light | 50% PEG300, 5% Tween80 in ddH₂O | 6 months | < 5% |
| -20°C, Protected from Light | DMSO | 12 months | < 2% |
| Room Temperature (~25°C), Exposed to Light | Aqueous Buffer (pH 7.4) | 1 week | > 10% |
| Room Temperature (~25°C), Protected from Light | Aqueous Buffer (pH 7.4) | 1 week | 5-10% |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes the preparation of a this compound solution with enhanced solubility and stability for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile deionized water (ddH₂O)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution. This stock solution should be stored at -20°C.
-
-
Prepare the Vehicle Solution:
-
In a sterile container, mix PEG300 and Tween-80. For example, to prepare 1 mL of vehicle, mix 400 µL of PEG300 and 50 µL of Tween-80.
-
-
Prepare the Working Solution:
-
To the vehicle solution, add the appropriate volume of the this compound DMSO stock solution to achieve the desired final concentration.
-
Vortex the mixture until it is clear and homogenous.
-
Add sterile ddH₂O to reach the final volume and concentration. For example, to make a 1 mL working solution, you might add a specific volume of the DMSO stock to the PEG300/Tween-80 mixture and then bring the final volume to 1 mL with ddH₂O.
-
It is recommended to use the freshly prepared working solution immediately for optimal results.
-
Protocol 2: Stability-Indicating HPLC Method (General Approach)
This protocol outlines a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and separate it from its potential degradation products. This method should be validated according to ICH guidelines.
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water). The gradient can be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound (a photodiode array detector is recommended to monitor peak purity).
-
Column Temperature: 25-30°C
-
Injection Volume: 10-20 µL
Forced Degradation Study:
To ensure the method is stability-indicating, perform forced degradation studies on a solution of this compound. This involves subjecting the solution to various stress conditions to generate degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: Heat solution at 80°C for 48 hours
-
Photodegradation: Expose the solution to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak and from each other.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for long-term storage?
A1: For long-term storage, preparing a concentrated stock solution in anhydrous DMSO is a common practice. Aliquot the stock solution into small, single-use volumes in amber vials and store them at -20°C or -80°C. This minimizes repeated freeze-thaw cycles and exposure to moisture and light.
Q2: My this compound solution turned cloudy. What should I do?
A2: Cloudiness or precipitation indicates that the compound is coming out of solution. This could be due to several factors, including low solubility in the chosen solvent, temperature fluctuations, or a change in pH. Try gently warming the solution to see if the precipitate redissolves. If not, you may need to prepare a fresh solution using a different solvent system with better solubilizing properties, such as one containing co-solvents like PEG300 and a surfactant like Tween-80.
Q3: How can I protect my this compound solution from degradation?
A3: To minimize degradation, always store this compound solutions protected from light in amber containers. For aqueous solutions, ensure the pH is controlled within a stable range using a suitable buffer. For long-term storage, freezing aliquots of a concentrated stock in an anhydrous solvent like DMSO at -20°C or below is recommended.
Q4: How often should I check the concentration of my stock solution?
A4: The frequency of re-testing depends on the storage conditions and the intended use of the solution. For critical experiments, it is good practice to qualify a new aliquot of a stock solution if it has been stored for an extended period (e.g., over 6 months). A stability-indicating HPLC method is the preferred way to accurately determine the concentration and purity.
Q5: Are there any known incompatibilities of this compound with common labware?
A5: While specific studies on this compound are limited, compounds with similar structures can sometimes adsorb to certain plastics. For dilute solutions or sensitive assays, it is advisable to use low-adsorption polypropylene tubes or glass vials to prevent loss of the compound.
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Simplified signaling pathways affected by this compound.
References
Troubleshooting inconsistent results in Nitidine chloride proliferation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Nitidine chloride in cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell proliferation?
This compound is a natural bioactive phytochemical alkaloid extracted from plants of the Zanthoxylum genus.[1] It has been shown to inhibit the proliferation of a variety of cancer cell lines in a dose- and time-dependent manner.[2][3] Its anti-proliferative effects are often attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[1][4]
Q2: Which cell proliferation assays are commonly used with this compound?
Several assays are suitable for assessing the effects of this compound on cell proliferation. Commonly used methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1][2][3]
-
CCK-8 Assay: Similar to the MTT assay, the CCK-8 assay is a colorimetric method for the determination of cell viability in cell proliferation and cytotoxicity assays.[5]
-
Trypan Blue Exclusion Assay: This dye exclusion method is used to identify and count viable cells, as viable cells with intact membranes exclude the dye.[6]
-
[3H] Thymidine Uptake Assay: This radiometric assay measures the incorporation of tritiated thymidine into the DNA of proliferating cells.[2][3]
Q3: What are the known signaling pathways modulated by this compound?
This compound has been reported to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis. These include:
-
ERK Signaling Pathway: this compound has been shown to suppress the phosphorylation of ERK, leading to the inhibition of proliferation and induction of apoptosis in colorectal cancer cells.[2][3]
-
Akt/mTOR Signaling Pathway: In some cancer cell lines, this compound has been found to inhibit the Akt/mTOR signaling pathway, which plays a crucial role in cell survival and proliferation.
-
STAT3 Signaling Pathway: this compound can act as an inhibitor of STAT3 phosphorylation, leading to reduced viability and induced apoptosis in human oral cancer cells.[6]
Troubleshooting Guide for Inconsistent Results
Issue 1: High background or false-positive results in MTT assays.
Possible Cause A: Direct reduction of MTT by this compound.
-
Explanation: As a plant-derived alkaloid, this compound may have intrinsic reducing properties that can directly convert the yellow MTT tetrazolium salt to purple formazan crystals, independent of cellular metabolic activity.[7][8] This can lead to an overestimation of cell viability.
-
Solution:
-
Run a cell-free control: Incubate this compound at the concentrations used in your experiment with the MTT reagent in cell-free wells. If a color change occurs, it indicates direct reduction.
-
Wash cells before adding MTT: After the treatment period with this compound, carefully aspirate the medium containing the compound and wash the cells with sterile PBS before adding the MTT reagent. This will minimize the direct interaction between this compound and MTT.
-
Use an alternative assay: Consider using a proliferation assay that is less susceptible to interference from reducing compounds, such as the Trypan Blue exclusion assay or a direct cell counting method.[6]
-
Possible Cause B: Interference from other components in plant extracts.
-
Explanation: If you are not using purified this compound, other compounds within a plant extract can also interfere with the MTT assay.[7][8]
-
Solution:
-
Purify the compound: Whenever possible, use highly purified this compound to minimize interference from other phytochemicals.
-
Characterize the extract: If using an extract, be aware of its composition and consider potential interactions.
-
Issue 2: High variability between replicate wells.
Possible Cause A: Inconsistent cell seeding.
-
Explanation: Uneven distribution of cells in the microplate wells is a common source of variability.
-
Solution:
-
Ensure a single-cell suspension: Before seeding, ensure that your cells are well-suspended and not clumped together.
-
Consistent pipetting: Use calibrated pipettes and consistent technique when seeding cells into each well.
-
Avoid "edge effects": Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth. To mitigate this, fill the peripheral wells with sterile PBS or media without cells and do not use these wells for experimental data.[9]
-
Possible Cause B: Incomplete solubilization of formazan crystals.
-
Explanation: If the purple formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings.
-
Solution:
-
Adequate mixing: After adding the solubilization solution (e.g., DMSO), ensure thorough mixing by gentle pipetting or using a plate shaker.
-
Sufficient incubation time: Allow enough time for the formazan to completely dissolve before reading the plate.
-
Issue 3: Unexpectedly low or no inhibitory effect of this compound.
Possible Cause A: Suboptimal compound concentration or treatment time.
-
Explanation: The anti-proliferative effects of this compound are dose- and time-dependent.[2][3]
-
Solution:
-
Perform a dose-response study: Test a wide range of this compound concentrations to determine the optimal inhibitory range for your specific cell line.
-
Conduct a time-course experiment: Evaluate the effect of this compound at different time points (e.g., 24, 48, 72 hours) to identify the most effective treatment duration.
-
Possible Cause B: Cell line resistance.
-
Explanation: Different cell lines can exhibit varying sensitivities to this compound.
-
Solution:
-
Consult the literature: Review published studies to see the effective concentrations of this compound in similar cell lines.
-
Use a positive control: Include a known inhibitor of cell proliferation to ensure that the assay is working correctly.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 Value | Reference |
| SKOV3 (Ovarian Cancer) | MTT | 24 | 2.317 ± 0.155 µg/ml | [10] |
| HCT116 (Colorectal Cancer) | MTT | 24 | Not explicitly stated, but dose-dependent inhibition observed from 2.5 to 20 µM | [2] |
| DU145 (Prostate Cancer) | MTT | 72 | ~3.0 µM | [1] |
| PC-3 (Prostate Cancer) | MTT | 72 | ~7.0 µM | [1] |
| MCF-7 (Breast Cancer) | MTT | Not specified | Dose-dependent inhibition observed | [4] |
| MDA-MB-231 (Breast Cancer) | MTT | Not specified | Dose-dependent inhibition observed | [4] |
Experimental Protocols
MTT Cell Proliferation Assay Protocol
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and determine the cell concentration using a hemocytometer.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by using a plate shaker for 15 minutes.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
Caption: General workflow for a cell proliferation assay.
References
- 1. This compound inhibits cell proliferation and invasion via downregulation of YAP expression in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits proliferation and induces apoptosis in colorectal cancer cells by suppressing the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits proliferation and induces apoptosis in colorectal cancer cells by suppressing the ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis, cell cycle arrest, and synergistic cytotoxicity with doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits the appearance of cancer stem-like properties and regulates potential the mitochondrial membrane alterations of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound acts as an apoptosis inducer in human oral cancer cells and a nude mouse xenograft model via inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. This compound inhibits proliferation and induces apoptosis in ovarian cancer cells by activating the Fas signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nitidine Chloride Nanoparticle Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation and experimental use of nitidine chloride (NC) nanoparticles. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and summaries of key quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the delivery of free this compound?
A1: The primary challenges in the delivery of free this compound are its limited water solubility and low bioavailability.[1][2][3] These factors can hinder its therapeutic efficacy and clinical application. Additionally, some studies have indicated potential for non-specific toxicity in healthy organs like the liver and kidneys at effective therapeutic doses.[3][4][5]
Q2: What are the advantages of using a nanoparticle formulation for this compound delivery?
A2: Nanoparticle formulations of this compound can address the challenges of poor solubility and bioavailability.[1][2] They can improve the therapeutic effect and potentially decrease the toxicity of the compound.[2][3] Specific nanoparticle systems can also be designed for targeted delivery to tumor tissues, further enhancing efficacy and reducing side effects.[6][7]
Q3: What types of nanoparticle formulations have been developed for this compound?
A3: Several nanoparticle systems have been explored for this compound delivery, including:
-
TPGS-FA/NC nanoparticles: Folic acid modified D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS-FA) based nanoparticles designed to target cancer cells.[6][7]
-
Chitosan/Pectin (CS/PT) nanoparticles: A dual-stimuli-responsive system for colon-targeted delivery.[1][8]
-
Supramolecular formulations with Cucurbit[7]uril (CB[7]): This formulation has been shown to alleviate hepatotoxicity and improve anticancer activity.[4][5]
-
Lipid-chitosan hybrid nanoparticles: Co-loaded with paclitaxel to overcome multidrug resistance in ovarian cancer.[9]
Q4: What are the known mechanisms of action for this compound's anti-cancer effects?
A4: this compound has been shown to inhibit cancer growth through the modulation of multiple signaling pathways.[10][11] Key pathways affected include STAT3, ERK, SHH, and Akt/mTOR.[10][12][13][14] Its anti-cancer activities include the promotion of apoptosis, inhibition of cell proliferation, and suppression of tumor angiogenesis.[10][11]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor drug loading efficiency in nanoparticles. | - Inefficient interaction between this compound and the polymer/lipid matrix.- Suboptimal ratio of drug to carrier material.- Issues with the solvent system used during formulation. | - Modify the surface chemistry of the nanoparticles or the drug to enhance interaction.- Perform a systematic optimization of the drug-to-carrier ratio.- Experiment with different solvents or co-solvents to improve the solubility of both the drug and the carrier during the encapsulation process. |
| High polydispersity index (PDI) of the nanoparticle formulation. | - Inadequate mixing or homogenization during synthesis.- Aggregation of nanoparticles over time.- Uncontrolled precipitation of the drug or carrier. | - Increase the stirring speed, sonication time, or homogenization pressure during nanoparticle preparation.- Optimize the concentration of stabilizing agents (surfactants).- Store the nanoparticle suspension at an appropriate temperature and consider lyophilization for long-term storage. |
| Inconsistent results in in vitro cell viability assays (e.g., MTT). | - Variability in cell seeding density.- Contamination of cell cultures.- Degradation of the this compound nanoparticle formulation.- Interference of the nanoparticle vehicle with the assay. | - Ensure accurate and consistent cell counting and seeding.- Regularly check cell cultures for any signs of contamination.- Use freshly prepared or properly stored nanoparticle formulations for each experiment.- Run a control with the "empty" nanoparticles (without this compound) to assess any intrinsic cytotoxicity of the formulation vehicle. |
| Low cellular uptake of nanoparticles. | - Inappropriate surface charge or size of nanoparticles for the target cell type.- Lack of specific targeting ligands for receptor-mediated endocytosis.- Presence of a strong protein corona that masks targeting moieties. | - Characterize the zeta potential and size of your nanoparticles and optimize them for your target cells.- If applicable, incorporate targeting ligands (e.g., folic acid) that bind to receptors overexpressed on the cancer cells.[6][7]- Study the protein corona formation in your specific cell culture media and consider surface modifications (e.g., PEGylation) to reduce non-specific protein binding. |
Quantitative Data Summary
Table 1: Physicochemical Properties of Different this compound Nanoparticle Formulations
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| NC-CS/PT-NPs | 255.9 ± 5.10 | 0.199 ± 0.01 | 72.83 ± 2.13 | 4.65 ± 0.44 | [1] |
| TPGS-FA/NC | ~14 | Not Reported | Not Reported | Not Reported | [2] |
Table 2: In Vitro Cytotoxicity of this compound and its Formulations
| Cell Line | Formulation | IC50 Value | Reference |
| MCF-7 (Breast Cancer) | Free this compound | 7.28 ± 0.36 µM | [4] |
| MCF-7 (Breast Cancer) | NC@CB[7] | 2.94 ± 0.15 µM | [4] |
| LO2 (Liver Cell Line) | Free this compound | 3.48 ± 0.49 µM | [4] |
| LO2 (Liver Cell Line) | NC@CB[7] | 6.87 ± 0.80 µM | [4] |
| Various Tumor Cells | Free this compound | (3.33 ± 0.28) mg·L⁻¹ (48h) |
Table 3: In Vivo Efficacy of this compound Formulations
| Animal Model | Formulation | Dosage | Tumor Inhibition Rate | Reference |
| S180 Sarcoma Mice | Free this compound | 2.5 mg·kg⁻¹ | 1.95% | |
| S180 Sarcoma Mice | Free this compound | 5.0 mg·kg⁻¹ | 27.3% | |
| S180 Sarcoma Mice | Free this compound | 10.0 mg·kg⁻¹ | 42.9% | |
| Huh7 Xenograft Mice | TPGS-FA/NC | 4 mg·kg⁻¹ every other day for 5 doses | Significant inhibition of tumor growth | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Loaded Chitosan/Pectin Nanoparticles (NC-CS/PT-NPs) via Ionic Gelation[1]
-
Preparation of Stock Solutions:
-
Dissolve chitosan (2.0 mg/mL) in an acetate buffer (pH 4.0-5.5).
-
Separately, dissolve pectin (2.0 mg/mL), tripolyphosphate (TPP) (2.0 mg/mL), and this compound in deionized water.
-
-
Nanoparticle Formation:
-
To 9 mL of the chitosan solution, add 4 mL of the this compound solution, 6 mL of the TPP solution, and 6 mL of the pectin solution sequentially.
-
Maintain stirring at room temperature for 30 minutes to allow for the formation of nanoparticles.
-
-
Purification:
-
Centrifuge the resulting nanoparticle suspension to pellet the nanoparticles.
-
Remove the supernatant and wash the pellet with deionized water to remove unentrapped drug and other reagents. Repeat the washing step as necessary.
-
-
Resuspension and Storage:
-
Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for characterization and further use.
-
Store the nanoparticle suspension at 4°C for short-term use or lyophilize for long-term storage.
-
Protocol 2: Characterization of Nanoparticle Size and Zeta Potential
-
Sample Preparation:
-
Dilute the nanoparticle suspension with deionized water or a suitable buffer to an appropriate concentration to avoid multiple scattering effects.
-
-
Dynamic Light Scattering (DLS) for Size and PDI Measurement:
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement.
-
The instrument will provide the average particle size (Z-average) and the polydispersity index (PDI).
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample to a specific zeta potential cuvette.
-
Place the cuvette in the instrument.
-
The instrument applies an electric field and measures the electrophoretic mobility of the nanoparticles to calculate the zeta potential.
-
Protocol 3: In Vitro Cell Viability (MTT) Assay[6][16]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2 x 10³ cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
-
Treatment:
-
Prepare serial dilutions of the this compound nanoparticle formulation and the free drug in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the treatments. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for a few hours until formazan crystals are formed.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the control and plot dose-response curves to determine the IC50 values.
-
Visualizations
References
- 1. Dual-Stimuli-Responsive Gut Microbiota-Targeting this compound-CS/PT-NPs Improved Metabolic Status in NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Folic acid modified TPGS as a novel nano-micelle for delivery of this compound to improve apoptosis induction in Hu… [ouci.dntb.gov.ua]
- 3. Frontiers | this compound, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases [frontiersin.org]
- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. A novel this compound nanoparticle overcomes the stemness of CD133+EPCAM+ Huh7 hepatocellular carcinoma cells for liver cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Nitidine and Paclitaxel-Coloaded Lipid-Chitosan Hybrid Nanoparticles Overcoming ABCB1-Mediated Multidrug Resistance in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits hepatic cancer growth via modulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits hepatic cancer growth via modulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. This compound Triggers Autophagy and Apoptosis of Ovarian Cancer Cells through Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits the appearance of cancer stem-like properties and regulates potential the mitochondrial membrane alterations of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Supramolecular formulation of Nitidine chloride to reduce toxicity
Welcome to the Technical Support Center for Supramolecular Formulation of Nitidine Chloride (NC). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing supramolecular chemistry to mitigate the toxicity of this compound while preserving or enhancing its therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NC) and what are its primary therapeutic applications? A1: this compound (NC) is a natural benzophenanthridine alkaloid extracted from plants like Zanthoxylum nitidum.[1][2] It has demonstrated a wide range of biological activities, including potent anti-inflammatory, antimalarial, and particularly, antitumor properties against various cancers such as breast, lung, gastric, and liver cancer.[1][2][3][4]
Q2: What are the known toxicities associated with this compound? A2: Despite its therapeutic potential, the clinical application of NC is limited by its non-specific toxicity.[5][6] Studies have reported that NC can cause damage to healthy organs, with notable hepatotoxicity (liver toxicity).[5][6][7] It has also shown toxicity towards the kidney and heart.[1][2]
Q3: What is a supramolecular formulation, and how can it reduce NC's toxicity? A3: Supramolecular formulation involves the non-covalent assembly of molecules, often through "host-guest" chemistry.[8][9] In the case of NC, a macrocyclic host molecule like cucurbit[10]uril (CB[10]) can encapsulate the NC "guest" molecule.[5][6] This encapsulation can alter the drug's physicochemical properties, modulate its cellular uptake, and control its release, thereby reducing its exposure to healthy cells and lowering systemic toxicity.[5][6][8]
Q4: How does encapsulating NC with cucurbit[10]uril (CB[10]) affect its anticancer activity? A4: The supramolecular formulation of NC with CB[10] (NC@CB[10]) has been shown to not only reduce its toxicity to healthy cells but also to enhance its cytotoxicity towards cancer cells.[5][6][7] This is primarily attributed to different cellular uptake behaviors influenced by the CB[10] complexation, leading to higher drug accumulation in cancer cells (like MCF-7 breast cancer cells) compared to healthy cells (like LO2 liver cells).[5][6]
Q5: What are the key advantages of using a supramolecular approach for drug delivery? A5: The key advantages include:
-
Improved Solubility and Stability: Encapsulation can protect hydrophobic drugs and improve their stability in physiological environments.[11]
-
Reduced Toxicity: By masking the drug and controlling its release, systemic side effects can be minimized.[12]
-
Enhanced Efficacy: Formulations can be designed to improve drug accumulation at the target site.[8]
-
Stimuli-Responsive Release: Drug release can be triggered by specific environmental cues like pH, temperature, or the presence of certain biomolecules.[13][14]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of NC into CB[10]
-
Question: My characterization results (e.g., ¹H NMR, UV-Vis spectroscopy) indicate a low yield of the NC@CB[10] complex. What could be the cause?
-
Answer:
-
Incorrect Molar Ratio: Ensure you are using an equimolar or slight excess of the host (CB[10]) to the guest (NC) molecule. The 1:1 adduct is typically the most stable.[15]
-
Solvent Issues: The complexation is highly dependent on the solvent. This process works best in an aqueous solution (e.g., deionized water or phosphate-buffered saline) where the hydrophobic effect drives the encapsulation of the nonpolar parts of NC into the hydrophobic cavity of CB[10].
-
pH Incompatibility: The pH of the solution can affect the charge of both the host and guest, influencing their interaction. Check the pH and adjust if necessary to ensure optimal binding conditions.
-
Inadequate Mixing/Incubation: Ensure the solution is mixed thoroughly and allowed to equilibrate for a sufficient period. Gentle stirring at room temperature for several hours to overnight is a common practice.
-
Issue 2: Inconsistent Cytotoxicity Results in MTT Assays
-
Question: I am observing high variability in IC50 values between experiments for both free NC and the NC@CB[10] formulation. Why is this happening?
-
Answer:
-
Cell Seeding Density: Inconsistent initial cell numbers can lead to significant variations. Ensure you are using a consistent and optimal cell density for your specific cell line.
-
Incubation Time: The cytotoxic effects of NC are time-dependent.[3][16] Adhere strictly to the predetermined incubation times (e.g., 24, 48, or 72 hours).
-
Complex Stability: Ensure the NC@CB[10] complex is stable in your cell culture medium for the duration of the experiment. You can pre-validate this using techniques like Dynamic Light Scattering (DLS) or NMR in the presence of media components.
-
Reagent Quality: Ensure the quality and concentration of your MTT reagent and solubilizing agent (e.g., DMSO) are consistent. Old or improperly stored reagents can lead to unreliable results.
-
Issue 3: Difficulty Characterizing the NC@CB[10] Complex
-
Question: I am struggling to confirm the formation of the supramolecular complex with my available analytical instruments. What should I look for?
-
Answer:
-
¹H NMR Spectroscopy: This is a powerful tool. Upon complexation, you should observe chemical shifts in the proton signals of both NC and CB[10]. Protons of the NC molecule that are inside the CB[10] cavity will typically show a significant upfield shift.
-
Fourier Transform Infrared Spectroscopy (FTIR): Look for shifts in the characteristic vibrational bands of NC and CB[10] upon complexation, indicating changes in their chemical environment.[6]
-
Differential Scanning Calorimetry (DSC): The formation of an inclusion complex alters the thermal properties of the individual components. The DSC thermogram of the complex should be different from the physical mixture of NC and CB[10].[6]
-
Powder X-ray Diffraction (PXRD): If you are working with a solid form, the crystalline structure will change. The PXRD pattern of the complex will show new peaks that are distinct from the starting materials.[6]
-
Data Presentation
Table 1: In Vitro Cytotoxicity (IC50) of Free this compound vs. Supramolecular Formulation (NC@CB[10])
| Cell Line | Cell Type | Compound | IC50 Value (μM) | Reference |
| LO2 | Normal Human Liver | Free this compound (NC) | 3.48 ± 0.49 | [5][6][7] |
| NC@CB[10] Formulation | 6.87 ± 0.80 | [5][6][7] | ||
| MCF-7 | Human Breast Cancer | Free this compound (NC) | 7.28 ± 0.36 | [5][6][7] |
| NC@CB[10] Formulation | 2.94 ± 0.15 | [5][6][7] |
This table summarizes data showing that the NC@CB[10] formulation decreases toxicity in normal liver cells (higher IC50) and increases anticancer activity in breast cancer cells (lower IC50) compared to the free drug.[5][6][7]
Experimental Protocols
Protocol 1: Preparation of the NC@CB[10] Supramolecular Complex
-
Materials: this compound (NC), Cucurbit[10]uril (CB[10]), Deionized Water.
-
Procedure:
-
Prepare stock solutions of NC and CB[10] in deionized water at the desired concentration (e.g., 1 mM).
-
In a clean glass vial, add an equal molar amount of the NC stock solution and the CB[10] stock solution to achieve a 1:1 molar ratio.
-
Ensure the final concentration is suitable for your subsequent experiments.
-
Seal the vial and stir the mixture at room temperature (25°C) for 24 hours to ensure the complexation reaches equilibrium.
-
The resulting solution containing the NC@CB[10] complex can be used directly for in vitro experiments or can be lyophilized to obtain a solid powder for characterization (e.g., FTIR, DSC, PXRD).
-
Confirm complex formation using appropriate analytical techniques as described in the troubleshooting guide.
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cells (e.g., LO2 or MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of free NC and the NC@CB[10] complex in the appropriate cell culture medium.
-
Application: Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage relative to the untreated control cells. Plot the viability against the drug concentration and determine the IC50 value (the concentration at which 50% of cells are inhibited).
Visualizations: Workflows and Pathways
Caption: Experimental workflow for formulating and testing NC@CB[10].
Caption: Host-guest complexation logic for reducing NC toxicity.
Caption: NC's inhibition of the JAK2/STAT3 signaling pathway.
References
- 1. Frontiers | this compound, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases [frontiersin.org]
- 2. This compound, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits hepatic cancer growth via modulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 6. Supramolecular formulation of this compound can alleviate its hepatotoxicity and improve its anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug delivery by supramolecular design - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. ijfmr.com [ijfmr.com]
- 10. biogem.it [biogem.it]
- 11. The Construction of Cucurbit[7]uril-Based Supramolecular Nanomedicine for Glioma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Supramolecular nanotherapeutics based on cucurbiturils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Cucurbiturils - Supramolecular Chemistry [supra-mars.univ-amu.fr]
- 15. Supramolecular Adducts of Cucurbit[7]uril and Amino Acids in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound inhibits proliferation and induces apoptosis in colorectal cancer cells by suppressing the ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Nitidine Chloride in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage potential off-target effects of Nitidine chloride (NC) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary targets?
A1: this compound is a natural benzophenanthridine alkaloid with well-documented anti-cancer properties.[1] Its mechanism of action involves the modulation of several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. These include, but are not limited to, the JAK/STAT, Akt/mTOR, ERK, and c-Src/FAK pathways.[1][2][3]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects are unintended interactions of a small molecule, such as this compound, with cellular components other than its intended biological target.[4][5] These effects can lead to misinterpretation of experimental results, unexpected cellular phenotypes, or toxicity that is not related to the inhibition of the primary target.[6][7] It is crucial to distinguish between the desired on-target effects and any confounding off-target activities.
Q3: At what concentrations are the on-target effects of this compound typically observed?
A3: The effective concentration of this compound for its anti-cancer effects varies depending on the cell line and the duration of treatment. The half-maximal inhibitory concentration (IC50) for cell viability is a common metric. For example, reported IC50 values after 48 hours of treatment are approximately 2.8 µM in A2780 ovarian cancer cells, 4.8 µM in SKOV3 ovarian cancer cells, and between 5.0 and 7.5 µM in U87 and LN18 glioblastoma cells.[8] In hepatocellular carcinoma cells, the IC50 at 48 hours was found to be 4.240 µM for Huh7 cells and 0.4772 µM for MHCC97-H cells.[9] For prostate cancer cells, the IC50 after 72 hours was about 3.0 µM for DU145 and 8.0 µM for PC-3 cells. It is recommended to perform a dose-response curve for your specific cell line to determine the optimal concentration range for observing on-target effects.
Q4: Are there any known specific off-targets of this compound?
A4: Currently, there is limited publicly available data from broad-spectrum screening, such as kinome scans, to definitively list the specific off-targets of this compound. While its effects on major cancer-related pathways are well-documented, researchers should be aware of the potential for interactions with other kinases or cellular proteins, especially at higher concentrations. Therefore, it is essential to design experiments with appropriate controls to validate that the observed effects are indeed due to the modulation of the intended target.
Q5: How can I be confident that the phenotype I observe is due to an on-target effect of this compound?
A5: Confidence in on-target effects can be increased by employing a multi-pronged validation strategy. This includes using the lowest effective concentration of this compound, confirming the phenotype with a structurally unrelated inhibitor of the same target, and performing rescue experiments. For instance, if you hypothesize that the effect of NC is mediated by STAT3 inhibition, you could use another known STAT3 inhibitor to see if it recapitulates the phenotype. Additionally, a rescue experiment could involve overexpressing a constitutively active form of STAT3 to see if it reverses the effects of NC treatment.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotype observed with this compound treatment.
-
Possible Cause: The observed phenotype may be a result of off-target effects rather than the intended on-target inhibition.
-
Troubleshooting Steps:
-
Validate with a Secondary Inhibitor: Treat cells with a structurally distinct inhibitor that targets the same primary pathway you are investigating. If the phenotype is the same, it is more likely to be an on-target effect.
-
Perform a Dose-Response Analysis: Test a wide range of this compound concentrations. An on-target effect should exhibit a clear dose-dependent relationship that correlates with the IC50 value for the intended target in your cell line.
-
Conduct a Rescue Experiment: If possible, transfect your cells with a mutant version of the target protein that is resistant to this compound. If the inhibitor-induced phenotype is reversed in the cells expressing the resistant mutant, this provides strong evidence for an on-target mechanism.
-
Use a Target-Negative Cell Line: As a control, use a cell line that does not express the intended target of this compound. The absence of the phenotype in this cell line would support an on-target effect.
-
Issue 2: Significant cytotoxicity is observed at concentrations intended for target inhibition.
-
Possible Cause: The observed cytotoxicity may be due to off-target effects, especially if it occurs at concentrations close to or higher than the established IC50 for the on-target activity.
-
Troubleshooting Steps:
-
Lower the Concentration: Determine the minimal concentration of this compound required for on-target inhibition and use concentrations at or slightly above this level.
-
Time-Course Experiment: Assess cell viability at multiple time points. Off-target cytotoxicity might manifest at later time points, while on-target effects may be observable earlier.
-
Compare with Other Inhibitors: Evaluate the cytotoxicity of other inhibitors for the same target. If this compound is significantly more cytotoxic at equipotent concentrations, this may suggest off-target toxicity.
-
Apoptosis vs. Necrosis Assay: Differentiate between programmed cell death (apoptosis), which is a common on-target effect of anti-cancer drugs, and necrosis, which can be indicative of non-specific toxicity.
-
Issue 3: Suspected interference of this compound with the assay readout.
-
Possible Cause: this compound, like many small molecules, has the potential to interfere with certain assay technologies, such as fluorescence- or luminescence-based readouts.
-
Troubleshooting Steps:
-
Cell-Free Assay Control: Run the assay in a cell-free system (e.g., with just the detection reagents and media) in the presence and absence of this compound at the concentrations used in your experiment. A change in the signal in the absence of cells indicates direct interference.
-
Use an Orthogonal Assay: Validate your findings using a different assay that relies on an alternative detection method. For example, if you observe changes in a fluorescent reporter assay, confirm the results using a method like qPCR or Western blotting to measure changes in gene or protein expression.
-
Consult the Literature: Search for reports of assay interference for benzophenanthridine alkaloids or compounds with similar chemical structures.
-
Quantitative Data Summary
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| DU145 | Prostate Cancer | ~3.0 | 72 |
| PC-3 | Prostate Cancer | ~8.0 | 72 |
| Huh7 | Hepatocellular Carcinoma | 4.240 | 48 |
| MHCC97-H | Hepatocellular Carcinoma | 0.4772 | 48 |
| A2780 | Ovarian Cancer | 2.831 | 48 |
| SKOV3 | Ovarian Cancer | 4.839 | 48 |
| U87 | Glioblastoma | 5.0 - 7.5 | 48 |
| LN18 | Glioblastoma | 5.0 - 7.5 | 48 |
| HCT116 | Colorectal Cancer | 5.81 | 48 |
Key Signaling Pathways Modulated by this compound
Experimental Workflow for Investigating Off-Target Effects
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on a cell line of interest and to calculate the IC50 value.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
-
2. Wound Healing (Scratch) Assay
-
Objective: To assess the effect of this compound on cell migration.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
6-well or 12-well plates
-
200 µL pipette tip or a specialized scratch tool
-
This compound
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove dislodged cells.
-
Replace the medium with fresh medium containing a non-toxic concentration of this compound or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Compare the rate of wound closure between the this compound-treated and control groups.
-
3. Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by this compound.
-
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound or vehicle control for the desired duration.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
References
- 1. This compound inhibits cell proliferation and invasion via downregulation of YAP expression in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses epithelial‐mesenchymal transition and stem cell‐like properties in glioblastoma by regulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and inhibits tumor cell proliferation via suppressing ERK signaling pathway in renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits the progression of hepatocellular carcinoma by suppressing IGF2BP3 and modulates metabolic pathways in an m6A-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Determining the optimal treatment duration for Nitidine chloride in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the optimal treatment duration for Nitidine chloride (NC) in vitro.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I determine the optimal treatment duration for this compound in my cell line?
A1: The optimal treatment duration for NC is cell-line specific and depends on the endpoint being measured (e.g., cytotoxicity, apoptosis, cell cycle arrest). A systematic approach is recommended:
-
Initial Time-Course Experiment: Perform a broad time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) with a range of NC concentrations.
-
Cell Viability Assay: Use a cell viability assay, such as MTT or CCK-8, to determine the half-maximal inhibitory concentration (IC50) at each time point. The effect of NC is typically time and dose-dependent.[1][2][3][4][5]
-
Select Time Point for IC50: A 48-hour incubation is frequently used to determine the IC50 value for NC in various cancer cell lines.[3] However, some studies have reported IC50 values at 24 hours.[6][7]
-
Endpoint-Specific Time Points: Based on your initial viability data, select appropriate time points for more specific assays. For instance, apoptosis markers like cleaved caspase-3 may be detected earlier (e.g., 24 hours)[8][9], while significant changes in cell cycle distribution might require longer incubation (e.g., 48 or 72 hours).[4]
Q2: I am not observing a consistent dose-dependent effect. What could be the issue?
A2: Several factors could contribute to this:
-
Inappropriate Time Point: The chosen incubation time may be too short for the drug to exert its effects or too long, leading to widespread, non-specific cell death at all concentrations.
-
Drug Stability: Ensure the NC solution is fresh and properly stored. While generally stable, prolonged incubation in media at 37°C could lead to degradation.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure a uniform single-cell suspension and appropriate seeding density for your cell line and plate format.
-
Cell Line Resistance: Some cell lines are inherently more resistant to NC. For example, RPMI-8226 cells (IC50 = 28.18 µM) are significantly more resistant than Jurkat cells (IC50 = 4.33 µM) after a 24-hour treatment.[6]
Q3: My cells are dying too quickly at my lowest concentration, or not at all at my highest. How do I troubleshoot this?
A3: This indicates that your concentration range and time point are not optimized.
-
If cells die too quickly:
-
Shorten the incubation time: Try earlier time points (e.g., 6, 12, or 18 hours). The cytotoxic effects of NC can be rapid, with a decline in cell growth observed as early as 6 hours post-treatment in some cell lines.[10]
-
Lower the concentration range: Your "lowest" concentration may already be above the IC100 for that time point. Perform a wider dilution series starting from a much lower concentration.
-
-
If cells are not dying:
-
Extend the incubation time: NC's effects are time-dependent. Extend your experiment to 48 or 72 hours.[1][4]
-
Increase the concentration range: The concentrations used may be too low to induce a significant effect in your specific cell line.
-
Check Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination before starting the experiment.
-
Q4: How does treatment duration impact the results of different cellular assays?
A4: The timing of analysis is critical as different cellular events occur on different schedules following treatment.
-
Apoptosis Assays: Early markers, such as phosphatidylserine externalization (detected by Annexin V), can appear before late-stage events like DNA fragmentation (detected by TUNEL assay).[1][11] For example, after inducing apoptosis, caspase-8 activity might peak within hours, followed by effector caspase-3/7 activation, PARP cleavage, and finally, DNA fragmentation several hours later.[11] A common time point for assessing NC-induced apoptosis is 24 to 48 hours.[1][12]
-
Cell Cycle Analysis: Changes in cell cycle distribution often require the cell to complete or attempt to complete a full cycle. Therefore, time points of 24, 48, or even 72 hours are often necessary to observe significant cell cycle arrest.[1][4] NC has been shown to induce G2/M arrest in breast and ovarian cancer cells and S-phase arrest in keratinocytes.[1][4][13]
-
Western Blotting: The expression levels of proteins involved in signaling pathways can change at different rates. Phosphorylation events can be rapid, while changes in total protein expression may take longer. Typical incubation times for western blot analysis after NC treatment range from 24 to 48 hours.[1][14]
Data Summary Tables
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Huh7 | Hepatocellular Carcinoma | 48 | 4.24 | [3] |
| MHCC97-H | Hepatocellular Carcinoma | 48 | 0.477 | [3] |
| THP-1 | Acute Myeloid Leukemia | 24 | 9.24 | [6] |
| Jurkat | T-cell Leukemia | 24 | 4.33 | [6] |
| RPMI-8226 | Multiple Myeloma | 24 | 28.18 | [6] |
| U87 | Glioblastoma | 48 | ~5.0 - 7.5 | [14] |
| LN18 | Glioblastoma | 48 | ~5.0 - 7.5 | [14] |
| U-87 MG | Glioblastoma | 24 | ~25 | [7] |
| U251 | Glioblastoma | 24 | ~25 | [7] |
Table 2: Exemplary Treatment Durations for Specific In Vitro Assays
| Assay | Cell Line(s) | NC Concentration(s) | Duration(s) | Observed Effect | Reference |
| Cell Proliferation (MTT) | SKOV3, OVCAR3 | 2.5, 5, 7.5, 10 µM | 24, 48, 72 h | Time & dose-dependent inhibition | [4] |
| Cell Cycle Analysis | MCF-7, MDA-MB-231 | Varies | 48 h | G2/M arrest | [1] |
| Apoptosis (Annexin V) | MCF-7, MDA-MB-231 | Varies | 48 h | Increased apoptosis | [1] |
| Western Blot (Apoptotic Proteins) | HSC3, HSC4 | 10 µM | 1.5, 3, 6, 12, 24 h | Increased cleaved PARP & Caspase 3 | [8] |
| Cell Invasion Assay | U87, LN18 | 2.5, 5.0, 7.5 µM | Varies | Decreased invasion | [14] |
Experimental Protocols
Protocol 1: Determining IC50 using a Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of 2X concentrations.
-
Treatment: Remove the old medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of the 2X NC serial dilutions to the appropriate wells. Include vehicle-only (e.g., DMSO) wells as a control.
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Add 10-20 µL of MTT (5 mg/mL) or CCK-8 reagent to each well and incubate for an additional 1-4 hours, until formazan crystals (for MTT) or a color change is visible.
-
Measurement: If using MTT, dissolve the formazan crystals with 150 µL of DMSO. Measure the absorbance at the appropriate wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[12]
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the NC concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with NC at the desired concentrations (e.g., IC50 and 2x IC50) for the chosen duration (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE or Accutase. Centrifuge all collected cells and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate at room temperature for 15 minutes in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Visualizations
Caption: Workflow for optimizing this compound treatment duration.
Caption: NC-induced intrinsic apoptosis signaling pathway.
Caption: Troubleshooting inconsistent this compound results.
References
- 1. This compound induces apoptosis, cell cycle arrest, and synergistic cytotoxicity with doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Cycle Arrest and Apoptosis Induction Activity of this compound on Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits the progression of hepatocellular carcinoma by suppressing IGF2BP3 and modulates metabolic pathways in an m6A-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibited the expression of S phase kinase-associated protein 2 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis and inhibits tumor cell proliferation via suppressing ERK signaling pathway in renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the Ways in Which this compound and Bufalin Induce Programmed Cell Death in Hematological Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Is a Potential Alternative Therapy for Glioma Through Inducing Endoplasmic Reticulum Stress and Alleviating Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. elrig.org [elrig.org]
- 10. Tumor-Selective Cytotoxicity of Nitidine Results from Its Rapid Accumulation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 12. This compound induces caspase 3/GSDME-dependent pyroptosis by inhibting PI3K/Akt pathway in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces S phase cell cycle arrest and mitochondria-dependent apoptosis in HaCaT cells and ameliorates skin lesions in psoriasis-like mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound suppresses epithelial‐mesenchymal transition and stem cell‐like properties in glioblastoma by regulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Nitidine Chloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Nitidine chloride.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield During Acyl Chloride Formation | Incomplete reaction of the starting carboxylic acid with the chlorinating agent. | Ensure the use of an appropriate excess of thionyl chloride (e.g., 2 equivalents) and heat the reaction mixture to reflux (around 40°C for dichloromethane) for a sufficient duration (e.g., 4 hours) to drive the reaction to completion.[1][2] |
| Degradation of the acyl chloride. | After the reaction, remove the excess thionyl chloride under vacuum at a low temperature to avoid decomposition of the product.[2] | |
| Inefficient Intramolecular Heck Coupling Reaction | Suboptimal catalyst system or reaction conditions. | An optimized system for the intramolecular Heck coupling reaction uses a combination of palladium(II) acetate [Pd(OAc)2] as the catalyst, tris(2-methylphenyl)phosphine [P(o-tol)3] as the ligand, and N,N-dimethylformamide (DMF) as the solvent. This has been shown to significantly increase the yield.[3] |
| Low Yield in the Final Precipitation Step | Incomplete precipitation of this compound. | The final product can be precipitated as a yellow solid by treating the reaction residue with 5 to 15% hydrochloric acid.[4] Ensure the pH is sufficiently acidic to promote complete precipitation. |
| Product loss during recrystallization. | For recrystallization, a solvent system like ethanol/diethyl ether can be used.[4][5] Careful control of solvent ratios and cooling rates can minimize product loss. | |
| Difficulty in Purification | Presence of colored impurities. | In syntheses involving iodine for disulfide bond formation (not directly for this compound but a relevant large-scale purification technique), excess iodine can be quenched and removed using an inexpensive anion exchange resin. This can also help in converting TFA salts to acetates in situ.[6] While not a direct protocol for this compound, similar principles of using resins for purification can be applied. |
| Poor solubility of the product. | This compound has poor water solubility.[7] This should be taken into account when choosing solvents for purification and washing to avoid product loss. | |
| Side Reactions During Methylation | Non-specific methylation. | In the synthetic route involving dimethyl sulfate for methylation, the reaction should be carried out under an inert atmosphere to prevent side reactions.[1] |
Frequently Asked Questions (FAQs)
What are some common starting materials for the synthesis of this compound?
Common starting materials for the synthesis of this compound include 3,4-dimethoxybenzoic acid and 6,7-methylenedioxy-1-naphthylamine.[1][3] Another synthetic approach uses N-formylated 40-bromotryptophan.[4][5]
What are the key reaction steps in the synthesis of this compound?
A common synthetic route involves the following key steps:
-
Formation of an acyl chloride from a carboxylic acid (e.g., 3,4-dimethoxybenzoic acid) using a chlorinating agent like thionyl chloride.[1]
-
Nucleophilic substitution reaction to form an intermediate.[1]
-
An intramolecular Heck coupling reaction to form the core structure.[3]
-
Aromatization, methylation, and ion exchange to yield the final product.[3]
Another approach involves the reduction of an intermediate with lithium aluminum hydride, followed by dehydration and methylation.[1]
What are the typical yields for the synthesis of this compound?
The reported yields for different synthetic routes of this compound vary. Some methods have reported yields as high as 91% and 97%.[4] A patented synthetic method reports a total yield of over 27%.[1]
What are the reaction conditions for the synthesis of this compound?
Reaction conditions are specific to the synthetic route. For example, one method involves stirring a solution with triphosgene in acetonitrile at 60°C for 30 minutes.[4][5] Another key step, the reduction with lithium aluminum hydride, is typically carried out in dry tetrahydrofuran at room temperature for about 20 minutes under an inert atmosphere.[4]
How is the final product, this compound, isolated?
This compound is typically isolated as a yellow precipitate after treating the reaction mixture with hydrochloric acid.[4] This solid can then be collected by filtration and further purified by recrystallization from a suitable solvent system such as ethanol/diethyl ether.[4][5]
Experimental Protocols
Synthesis of this compound from 3,4-Dimethoxybenzoic Acid
This protocol is based on a patented synthetic method.[1]
Step 1: Synthesis of Intermediate 1 (Acyl Chloride)
-
Dissolve 0.98 g (5.4 mmol) of 3,4-dimethoxybenzoic acid in 40 mL of dichloromethane in a reaction vessel.
-
Add 0.78 mL (10.8 mmol) of thionyl chloride to the solution.
-
Heat the mixture to reflux at 40°C for 4 hours.
-
After the reaction is complete, evaporate the solvent to obtain the white solid intermediate 1. The reported yield is 100%.[1]
Step 2: Synthesis of Intermediate 2
-
Dissolve intermediate 1 in a suitable organic solvent.
-
Add 3,4-methylenedioxy naphthylamine to the solution.
-
Allow the nucleophilic substitution reaction to proceed to obtain intermediate 2.
Step 3: Synthesis of Intermediate 3
-
Dissolve intermediate 2 in an organic solvent.
-
Add boron trifluoride diethyl etherate and di(trifluoroacetoxyl) iodobenzene to the solution.
-
After the reaction, remove the solvent.
-
Purify the residue by column chromatography on silica gel to obtain intermediate 3.
Step 4: Synthesis of this compound
-
Dissolve intermediate 3 in a second organic solvent under an inert atmosphere.
-
Perform a reduction using lithium aluminum hydride, followed by dehydration and methylation with dimethyl sulfate.
-
Treat the resulting product with a sodium chloride water solution. A pale yellow precipitate of this compound will form.
-
Collect the precipitate by filtration.
Visualizations
Experimental Workflow: Synthesis from 3,4-Dimethoxybenzoic Acid
Caption: Synthetic workflow for this compound starting from 3,4-dimethoxybenzoic acid.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. CN104356139B - Synthetic method of this compound - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preventing degradation of Nitidine chloride during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Nitidine chloride during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during extraction?
A1: this compound is susceptible to degradation from several factors during the extraction process. The primary stressors include:
-
pH Extremes: Both acidic and alkaline conditions can promote hydrolytic degradation. While acidic conditions can improve the extraction yield of this alkaloid, strong acids and high temperatures can lead to the breakdown of the molecule.
-
Oxidation: this compound can be susceptible to oxidative degradation, especially when exposed to air and light for extended periods. The presence of oxidizing agents or metal ions can catalyze these reactions.
-
Light Exposure (Photodegradation): As a benzophenanthridine alkaloid, this compound is sensitive to light, particularly UV radiation. Exposure to direct sunlight or even ambient laboratory light can induce photochemical reactions, leading to the formation of degradation products.
-
Elevated Temperatures: High temperatures used during reflux or solvent evaporation can accelerate degradation reactions. Prolonged exposure to heat should be avoided.
Q2: I noticed a color change in my extract during the process. What could be the cause?
A2: A color change in your this compound extract, such as darkening or fading, is often an indicator of degradation. This can be caused by:
-
Oxidation: Exposure to air can lead to the formation of colored oxidation byproducts.
-
Photodegradation: Light exposure can cause structural changes in the molecule, affecting its chromophore and thus its color.
-
Reaction with impurities: Residual plant pigments or other co-extracted compounds may react with this compound under the extraction conditions.
If you observe a color change, it is crucial to analyze a sample using a stability-indicating method like HPLC-UV to assess the purity and concentration of this compound.
Q3: Can I use a strong acid to improve the extraction yield of this compound?
A3: While using an acid, such as in an acid-alcohol reflux, can increase the extraction rate of this compound, it must be done with caution.[1] Using a strong acid, especially at high temperatures, can lead to acid-catalyzed hydrolysis and degradation of the compound. A milder acidic condition is generally recommended. An alternative approach is the "acid decompressing inner ebullition" method, which has been shown to reduce the corrosion of equipment caused by acids during extraction.[2]
Q4: What are the best practices for storing the crude extract and purified this compound to prevent degradation?
A4: To ensure the stability of your this compound samples, follow these storage guidelines:
-
Protect from Light: Store all solutions and solid materials in amber-colored vials or wrap containers in aluminum foil.
-
Low Temperature: Store samples at low temperatures, preferably at -20°C or below, to slow down potential degradation reactions.
-
Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation.
-
Appropriate Solvent: If in solution, ensure it is dissolved in a stable solvent system. For stock solutions, anhydrous solvents are preferable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Incomplete extraction. | Optimize extraction parameters such as solvent-to-solid ratio, extraction time, and temperature. Consider using methods like ultrasound-assisted or enzyme-assisted extraction to improve efficiency.[3] |
| Degradation during extraction. | Implement stabilization strategies such as adding antioxidants (e.g., ascorbic acid), protecting the extraction setup from light, and using moderate temperatures. | |
| Appearance of unknown peaks in the HPLC chromatogram of the extract. | Degradation of this compound. | Compare the chromatogram with a fresh standard of this compound. If new peaks are present, degradation has likely occurred. Review your extraction protocol for potential stressors (high temperature, light exposure, extreme pH). |
| Co-extraction of impurities. | Optimize the selectivity of your extraction solvent or employ a purification step such as solid-phase extraction (SPE) or column chromatography. | |
| Precipitation of the compound during storage of the extract. | Poor solubility or supersaturation. | Ensure the solvent system is appropriate for the concentration of this compound. Consider using co-solvents or formulating with stabilizing excipients if necessary. |
| Degradation leading to less soluble products. | Analyze the precipitate to determine if it is a degradation product. Review storage conditions to minimize degradation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound Analysis
This method is designed to separate this compound from its potential degradation products, allowing for accurate quantification and stability assessment.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 0.1% phosphoric acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at the λmax of this compound (approximately 270-280 nm).
-
Column Temperature: 25-30 °C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the extract or purified compound in the mobile phase or a suitable solvent to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Study (for method validation):
-
Acid Degradation: Incubate a solution of this compound in 0.1 M HCl at 60°C.
-
Base Degradation: Incubate a solution of this compound in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat a solution of this compound with 3% H2O2 at room temperature.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) or direct sunlight.
-
Thermal Degradation: Heat a solid sample or a solution of this compound at an elevated temperature (e.g., 80°C).
Analyze samples at different time points to track the formation of degradation products and the decrease in the parent peak.
-
Protocol 2: Stabilized Extraction of this compound from Zanthoxylum nitidum
This protocol incorporates steps to minimize degradation during the extraction process.
-
Material Preparation:
-
Grind the dried roots of Zanthoxylum nitidum to a fine powder (e.g., 40-60 mesh).
-
Dry the powder in an oven at a low temperature (e.g., 40-50°C) to remove moisture.
-
-
Extraction:
-
Solvent: Use an 80% ethanol solution containing a mild acid (e.g., 0.5% acetic acid) and an antioxidant (e.g., 0.1% ascorbic acid).
-
Procedure:
-
Wrap the extraction vessel (e.g., a round-bottom flask for reflux) in aluminum foil to protect it from light.
-
Add the powdered plant material to the extraction solvent in a 1:10 solid-to-liquid ratio.
-
Perform ultrasonic-assisted extraction at a controlled temperature (e.g., 40-50°C) for 1-2 hours. Alternatively, conduct reflux extraction at a moderate temperature (e.g., 60°C) for 2-3 hours.
-
After extraction, cool the mixture to room temperature.
-
-
-
Filtration and Solvent Evaporation:
-
Filter the extract through a Buchner funnel with filter paper to remove the solid plant material.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a low temperature (below 50°C).
-
-
Purification (Optional):
-
The crude extract can be further purified using column chromatography on silica gel or a suitable macroporous resin.
-
Visualizations
Caption: Workflow for the stabilized extraction and analysis of this compound.
Caption: Factors leading to the degradation of this compound.
References
Technical Support Center: Addressing Resistance to Nitidine Chloride in Cancer Cell Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of resistance to Nitidine chloride (NC) in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
This compound, a natural benzophenanthridine alkaloid, exhibits anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing migration and invasion in various cancer cell lines[1][2]. Its mechanism involves the modulation of multiple signaling pathways, including the inhibition of PI3K/Akt/mTOR, STAT3, and ERK signaling pathways[3][4][5]. It has also been shown to trigger cell cycle arrest[6].
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
While direct studies on acquired resistance to this compound are limited, potential mechanisms, based on its chemical class and the general principles of drug resistance, may include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and ABCG2 (BCRP), is a common mechanism of multidrug resistance. These transporters can actively pump xenobiotics, including anti-cancer drugs, out of the cell, reducing their intracellular concentration and efficacy[7][8]. While direct evidence for NC being a substrate for these pumps is still emerging, some studies suggest that related compounds are substrates for P-glycoprotein[9].
-
Alterations in target signaling pathways: Cancer cells can develop resistance by acquiring mutations in the target proteins of a drug or by activating alternative "bypass" signaling pathways to sustain proliferation and survival. For example, constitutive activation of pro-survival pathways like PI3K/Akt or STAT3, despite treatment with NC, could confer resistance[3][4].
-
Defects in apoptotic pathways: Mutations or altered expression of proteins involved in the apoptotic cascade can render cells resistant to apoptosis-inducing agents like this compound. This could involve the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax)[6].
-
Enhanced DNA damage repair: As some anti-cancer agents induce cell death through DNA damage, an upregulation of DNA repair mechanisms in cancer cells could contribute to resistance.
-
Drug inactivation: Cancer cells may develop mechanisms to metabolize and inactivate the drug, although this is less commonly reported for natural alkaloids compared to other chemotherapeutics.
Q3: Are there any known issues with the stability of this compound in cell culture?
This compound is generally stable in DMSO as a stock solution when stored properly (protected from light at -20°C). However, like many natural compounds, its stability in aqueous cell culture media over longer incubation periods (e.g., >72 hours) could be a concern. It is advisable to prepare fresh dilutions of NC in media for each experiment and minimize prolonged exposure to light.
Q4: Does this compound interfere with common cell-based assays?
Some colored compounds can interfere with colorimetric assays like the MTT assay. While there are no widespread reports of this compound directly interfering with the MTT reagent, it is always good practice to include a "drug-only" control (NC in media without cells) to check for any background absorbance changes[10]. If interference is suspected, consider using an alternative viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or a fluorescent dye that stains dead cells.
Troubleshooting Guides
Problem 1: Higher than expected IC50 value for this compound in a sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Incorrect drug concentration | Verify the initial concentration of your this compound stock solution. Ensure accurate serial dilutions. |
| Cell seeding density | Optimize cell seeding density. Too high a density can lead to contact inhibition and reduced drug sensitivity. Too low a density can result in poor cell health. |
| Prolonged incubation | If incubating for an extended period, consider replenishing the media with fresh this compound to account for potential degradation. |
| Assay interference | Run a control with this compound in media without cells to check for direct reaction with the assay reagent (e.g., MTT)[10]. |
| Cell line integrity | Confirm the identity and purity of your cell line through STR profiling. Check for mycoplasma contamination. |
Problem 2: Suspected development of resistance in a continuously treated cell line.
| Possible Cause | Troubleshooting Step |
| Selection of resistant clones | Gradually increase the concentration of this compound over several passages to select for a resistant population. |
| Increased drug efflux | Measure the expression of common ABC transporters (P-gp, MRP1, ABCG2) at both the mRNA (qPCR) and protein (Western blot) level in your resistant line compared to the parental line. |
| Perform a drug efflux assay using a fluorescent substrate for ABC transporters (e.g., Rhodamine 123 for P-gp) in the presence and absence of known inhibitors to assess transporter activity. | |
| Altered signaling pathways | Using Western blot, compare the phosphorylation status of key signaling proteins (e.g., p-Akt, p-STAT3, p-ERK) in resistant and parental cells, both at baseline and after NC treatment. |
| Defective apoptosis | Assess the apoptotic response of resistant and parental cells to NC treatment using an Annexin V/PI apoptosis assay. Compare the expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3). |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cancer cell lines. Below is a summary of reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| DU145 | Prostate Cancer | ~3.0 | 72 | [11] |
| PC-3 | Prostate Cancer | ~8.0 | 72 | [11] |
| U87 | Glioblastoma | 10 | Not Specified | [1] |
| C6 | Glioma | 8 | Not Specified | [1] |
| A549 | Lung Cancer | ~8.0 | 48 | [12] |
| H1975 | Lung Cancer | ~32.0 | 48 | [12] |
| KB | Oral Epidermoid Carcinoma | 0.28 | Not Specified | [1] |
| LU-1 | Lung Adenocarcinoma | 0.26 | Not Specified | [1] |
| HepG2 | Hepatocellular Carcinoma | 0.27 | Not Specified | [1] |
| LNCaP | Prostate Cancer | 0.25 | Not Specified | [1] |
| MCF7 | Breast Cancer | 0.28 | Not Specified | [1] |
| SW480 | Colon Cancer | Not specified, used at 2.5, 5, 10 | 24 | [4] |
| CNE1, CNE2, TWO3, C666-1 | Nasopharyngeal Carcinoma | Dose-dependent inhibition | 24 | [13] |
| 786-O, A498 | Renal Cancer | Dose-dependent inhibition | Not Specified | [14] |
Key Experimental Protocols
Determination of IC50 using MTT Assay
This protocol is adapted for determining the cytotoxic effect of this compound on adherent cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Drug Treatment: Treat cells with a series of concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO). Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assessment using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time. Include both negative (vehicle) and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash cells with cold PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Western Blot Analysis of Signaling Pathways
This protocol allows for the detection of changes in protein expression and phosphorylation.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, STAT3, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
qPCR for ABC Transporter Gene Expression
This method quantifies the mRNA levels of ABC transporters.
-
RNA Extraction: Isolate total RNA from parental and potentially resistant cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Set up the quantitative PCR reaction using SYBR Green or TaqMan probes with primers specific for the ABC transporter genes of interest (e.g., ABCB1, ABCC1, ABCG2) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in the resistant cells compared to the parental cells.
Visualizations
Caption: Signaling pathways targeted by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound suppresses epithelial‐mesenchymal transition and stem cell‐like properties in glioblastoma by regulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits the appearance of cancer stem-like properties and regulates potential the mitochondrial membrane alterations of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits ovarian cancer cell migration and invasion by suppressing MMP-2/9 production via the ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis, cell cycle arrest, and synergistic cytotoxicity with doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABC multidrug transporters: structure, function and role in chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The H2 Receptor Antagonist Nizatidine is a P-Glycoprotein Substrate: Characterization of its Intestinal Epithelial Cell Efflux Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 11. This compound inhibits cell proliferation and invasion via downregulation of YAP expression in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound possesses anticancer property in lung cancer cells through activating Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of this compound on the proliferation and apoptosis of nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits renal cancer cell metastasis via suppressing AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Nitidine Chloride and Sanguinarine
This guide provides a detailed, objective comparison of the anticancer properties of two natural benzophenanthridine alkaloids: Nitidine chloride and sanguinarine. Derived from medicinal plants, both compounds have garnered significant attention for their potential as cancer therapeutic agents.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed protocols, and pathway visualizations.
Introduction to the Compounds
This compound (NC) is a quaternary ammonium alkaloid primarily isolated from the roots of Zanthoxylum nitidum.[4][5] It has been traditionally used in medicine and is now recognized for a range of biological activities, including potent antitumor effects across various cancer types.[1][6]
Sanguinarine (SAN) is a structurally related alkaloid found in the root of Sanguinaria canadensis and other poppy species.[7][8] Like nitidine, it possesses well-documented antimicrobial, anti-inflammatory, and antioxidant properties, with extensive research highlighting its ability to inhibit cancer cell growth and induce cell death.[2][7][9][10]
Comparative Mechanism of Action
Both compounds exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle. However, they exhibit distinct preferences for the molecular pathways they modulate.
Apoptosis Induction:
-
This compound: NC is a potent inducer of apoptosis in a wide array of cancer cells, including breast, ovarian, colorectal, and oral cancers.[4][5][11][12] Its pro-apoptotic activity is mediated through the intrinsic (mitochondrial) pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[11][12][13] This shift leads to the activation of executioner caspases, such as caspase-3 and caspase-9, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[11][12][14]
-
Sanguinarine: Sanguinarine also robustly induces apoptosis, often through both intrinsic and extrinsic pathways.[7][15][16] It can trigger the mitochondrial pathway similarly to NC by modulating Bcl-2 family proteins.[15][17][18] Additionally, sanguinarine can activate the extrinsic pathway by upregulating death receptors like DR5.[19] A key feature of its action is the induction of reactive oxygen species (ROS), which serves as a critical trigger for mitochondrial membrane depolarization and subsequent apoptotic events.[19][20][21]
Cell Cycle Arrest:
-
This compound: NC has been shown to arrest the cell cycle primarily at the G2/M phase in breast and ovarian cancer cells[11][22] and at the S phase in keratinocytes.[13] This arrest is often associated with the upregulation of tumor suppressor proteins p53 and p21.[11][23]
-
Sanguinarine: Sanguinarine more commonly induces cell cycle arrest at the G0/G1 phase, as observed in prostate and pancreatic cancer cells.[8][18] This effect is mediated by the induction of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and the downregulation of cyclins (D1, D2, E) and CDKs (2, 4, 6).[8]
Other Anticancer Mechanisms:
-
This compound: NC has been reported to induce autophagy in ovarian cancer cells via inhibition of the Akt/mTOR pathway.[5] It also effectively inhibits cancer cell migration, invasion, and metastasis by targeting pathways like c-Src/FAK.[1][14]
-
Sanguinarine: Sanguinarine is a known inhibitor of angiogenesis, the formation of new blood vessels required for tumor growth.[7] It achieves this by suppressing key modulators of the VEGF signaling pathway.[7] It also displays significant anti-invasive properties.[3][7]
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The tables below summarize the IC50 values for this compound and sanguinarine across various human cancer cell lines. Data suggests that sanguinarine is often potent at lower concentrations than this compound.
Table 1: Reported IC50 Values for this compound
| Cell Line | Cancer Type | IC50 Value | Citation(s) |
|---|---|---|---|
| HSC3, HSC4 | Oral Cancer | ~5-10 µM | [4][24] |
| HCT116 | Colorectal Cancer | ~10-20 µM | [12] |
| A2780, SKOV3 | Ovarian Cancer | ~2-4 µM | [5] |
| MCF-7, MDA-MB-231 | Breast Cancer | ~5-10 µM | [11] |
| Various | Various | Average ~8.8 µM | |
Table 2: Reported IC50 Values for Sanguinarine
| Cell Line | Cancer Type | IC50 Value | Citation(s) |
|---|---|---|---|
| HeLa | Cervical Cancer | 2.62 µM | [17] |
| SiHa | Cervical Cancer | 3.07 µM | [17] |
| HepG2 | Liver Cancer | 2.50 µM | [25] |
| Bel7402 | Liver Cancer | 2.90 µM | [25] |
| AsPC-1, BxPC-3 | Pancreatic Cancer | Effective at 0.1-10 µM | [18] |
| Jurkat | Leukemia | 0.53 µM | [26] |
| THP-1 | Leukemia | 0.18 µM |[26] |
Modulation of Key Signaling Pathways
Both alkaloids interfere with critical signaling pathways that cancer cells use to grow and survive. A general experimental workflow for assessing these effects is visualized below.
References
- 1. Antitumor functions and mechanisms of this compound in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. This compound acts as an apoptosis inducer in human oral cancer cells and a nude mouse xenograft model via inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Triggers Autophagy and Apoptosis of Ovarian Cancer Cells through Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor functions and mechanisms of this compound in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Anticancer Effect of Sanguinarine: A Review | Bentham Science [eurekaselect.com]
- 11. This compound induces apoptosis, cell cycle arrest, and synergistic cytotoxicity with doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits proliferation and induces apoptosis in colorectal cancer cells by suppressing the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induces S phase cell cycle arrest and mitochondria-dependent apoptosis in HaCaT cells and ameliorates skin lesions in psoriasis-like mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases [frontiersin.org]
- 15. Frontiers | Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling [frontiersin.org]
- 16. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Sanguinarine-dependent induction of apoptosis in primary effusion lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Induction of necrosis and apoptosis to KB cancer cells by sanguinarine is associated with reactive oxygen species production and mitochondrial membrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. This compound inhibited the expression of S phase kinase-associated protein 2 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound inhibits cell proliferation and invasion via downregulation of YAP expression in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Nitidine Chloride vs. Chelerythrine: A Comparative Analysis of Anticancer Mechanisms
For researchers and drug development professionals navigating the landscape of potential cancer therapeutics, a clear understanding of the mechanistic nuances of candidate molecules is paramount. This guide provides a detailed, evidence-based comparison of two structurally related benzophenanthridine alkaloids, nitidine chloride and chelerythrine. Both compounds exhibit promising anticancer properties, primarily through the induction of apoptosis, yet their underlying molecular mechanisms diverge significantly. This comparative analysis, supported by experimental data, aims to elucidate these differences to inform future research and development.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Chelerythrine |
| Primary Target(s) | STAT3, Akt/mTOR, ERK signaling pathways | Protein Kinase C (PKC), Bcl-xL, Thioredoxin Reductase (TXNRD1) |
| Apoptosis Induction | Primarily via inhibition of pro-survival signaling pathways (Akt/mTOR, ERK) and STAT3.[1][2][3][4] | Primarily via direct inhibition of anti-apoptotic proteins (Bcl-xL), generation of reactive oxygen species (ROS), and modulation of PKC and MAPK pathways.[5][6][7][8] |
| Cellular Effects | Induces apoptosis, cell cycle arrest (G2/M and S phase), and inhibits cell proliferation and migration.[1][2][9][10] | Induces apoptosis, necroptosis, cell cycle arrest, and inhibits cell proliferation.[5][7][11][12][13] |
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and chelerythrine in various cancer cell lines, providing a quantitative measure of their cytotoxic potency. It is important to note that these values are derived from different studies and experimental conditions, which can influence the results.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| This compound | A2780 | Ovarian Cancer | 2.831 | 48 |
| SKOV3 | Ovarian Cancer | 4.839 | 48 | |
| A549 | Non-Small Cell Lung Cancer | ~4 | 48 | |
| H1975 | Non-Small Cell Lung Cancer | ~14 | 48 | |
| U87 | Glioblastoma | 5.0 - 7.5 | 48 | |
| LN18 | Glioblastoma | 5.0 - 7.5 | 48 | |
| Chelerythrine | NCI-N87 | Gastric Cancer | 3.81 | 24 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.6 - 4.2 | 72 | |
| BT-549 | Triple-Negative Breast Cancer | 2.6 - 4.2 | 72 | |
| HCC1937 | Triple-Negative Breast Cancer | 2.6 - 4.2 | 72 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2.6 - 4.2 | 72 |
Delving into the Mechanisms: Signaling Pathways
The anticancer effects of this compound and chelerythrine are mediated by their interaction with distinct intracellular signaling pathways.
This compound: A Multi-Pathway Inhibitor
This compound exerts its pro-apoptotic effects by suppressing key signaling pathways that are often dysregulated in cancer.[14] It has been shown to inhibit the STAT3, Akt/mTOR, and ERK signaling cascades.[1][2][3][4]
-
STAT3 Pathway: this compound has been demonstrated to inhibit the STAT3 signaling pathway, which plays a crucial role in cancer cell proliferation, survival, and invasion.[2]
-
Akt/mTOR Pathway: This compound can trigger autophagy and apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway.[1]
-
ERK Pathway: this compound has been shown to suppress the proliferation and induce apoptosis in colorectal cancer cells by inhibiting the ERK signaling pathway.[3][4]
The following diagram illustrates the key signaling pathways targeted by this compound.
Caption: this compound's inhibitory action on pro-survival signaling pathways.
Chelerythrine: A Modulator of Apoptotic Proteins and Kinases
Chelerythrine's mechanism is characterized by its ability to directly interact with key components of the apoptotic machinery and modulate critical kinase activity.
-
PKC Inhibition: Chelerythrine is a well-known inhibitor of Protein Kinase C (PKC), an enzyme involved in various cellular processes, including cell proliferation and survival.[5][15]
-
Mitochondrial Pathway: It induces apoptosis through the mitochondrial pathway by promoting the release of cytochrome c.[5][8] This process is often mediated by the generation of reactive oxygen species (ROS).[5]
-
Bcl-xL Inhibition: Chelerythrine can act as a functional inhibitor of the anti-apoptotic protein Bcl-xL, thereby promoting apoptosis.[7]
-
MAPK Pathway: The compound's effects on the Mitogen-Activated Protein Kinase (MAPK) pathway are complex and can be cell-type dependent, with some studies showing ERK activation is required for its pro-apoptotic effect, while others suggest ERK inhibition.[6][7]
The following diagram illustrates the key signaling pathways targeted by chelerythrine.
References
- 1. This compound Triggers Autophagy and Apoptosis of Ovarian Cancer Cells through Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound acts as an apoptosis inducer in human oral cancer cells and a nude mouse xenograft model via inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits proliferation and induces apoptosis in colorectal cancer cells by suppressing the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits proliferation and induces apoptosis in colorectal cancer cells by suppressing the ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces S phase cell cycle arrest and mitochondria-dependent apoptosis in HaCaT cells and ameliorates skin lesions in psoriasis-like mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces apoptosis, cell cycle arrest, and synergistic cytotoxicity with doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Antitumor functions and mechanisms of this compound in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interaction of the putative anticancer alkaloid chelerythrine with nucleic acids: biophysical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antitumor Effects of Nitidine Chloride in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitumor effects of Nitidine chloride (NC) in various xenograft models, juxtaposed with the performance of standard-of-care chemotherapeutic agents. The data presented is collated from a range of preclinical studies to offer a comprehensive overview for researchers in oncology and drug development.
Performance Comparison of this compound and Standard Chemotherapies
The following tables summarize the quantitative data on the antitumor efficacy of this compound compared to standard chemotherapeutic agents in different cancer xenograft models.
Oral Cancer
| Treatment | Cell Line | Animal Model | Dosage | Tumor Growth Inhibition | Reference |
| This compound | HSC-3 | Athymic Nude Mice | 10 mg/kg/day | Significant decrease in tumor volume and weight. | [1] |
| Cisplatin | N/A | Nude Mice | 0.3 mg/kg | 28% | [2] |
| Cisplatin | N/A | Nude Mice | 0.45 mg/kg | 47% | [2] |
| Cisplatin | N/A | Nude Mice | 0.9 mg/kg | 86% | [2] |
Hepatocellular Carcinoma
| Treatment | Cell Line | Animal Model | Dosage | Tumor Growth Inhibition | Reference |
| This compound | HepG2 | Nude Mice | 4.5 mg/kg/day | 56.62% (volume), 36.14% (weight) | [3] |
| This compound | HepG2 | Nude Mice | 10 mg/kg/day | Significant tumor weight reduction. | [4] |
| Sorafenib | HuH-7 | Xenograft Mice | 40 mg/kg/day | 40% | [5] |
| Sorafenib | HLE | Nude Mice | 25 mg/kg | 49.3% | [6] |
Glioblastoma
| Treatment | Cell Line | Animal Model | Outcome | Reference |
| This compound | U-87 MG | Orthotopic Xenograft | Increased median survival (21 days vs. 15 days for control). | [7] |
| Temozolomide | U-87 MG | Xenograft Mice | Significant tumor growth reduction. | [8] |
| Temozolomide | U-87 MG | Xenograft Mice | Median survival of 41.75 ± 11.68 days. | [9] |
Detailed Experimental Protocols
Below are the methodologies for the key experiments cited in this guide, providing a basis for reproducibility and further investigation.
This compound in Oral Cancer Xenograft Model[1]
-
Cell Line: Human oral squamous carcinoma cell line HSC-3.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: HSC-3 cells were injected subcutaneously into the flank of the mice.
-
Treatment: Mice were administered this compound at a dose of 10 mg/kg/day.
-
Duration: 24 days.
-
Endpoints: Tumor volume and weight were measured. Apoptosis was assessed using TUNEL assays. Phosphorylation of STAT3 was evaluated by immunohistochemistry.
Cisplatin in Oral Squamous Carcinoma Xenograft Model[2]
-
Animal Model: Nude mice bearing human oral squamous carcinoma xenografts.
-
Treatment: Cisplatin (DDP) was administered intraperitoneally twice weekly at doses of 0.3, 0.45, and 0.9 mg/kg.
-
Duration: 24 days post-tumor cell implantation.
-
Endpoint: Tumor growth inhibition was calculated based on tumor volume.
This compound in Hepatocellular Carcinoma Xenograft Model[3]
-
Cell Line: Human hepatocellular carcinoma cell line HepG2.
-
Animal Model: Xenograft mice.
-
Tumor Implantation: HepG2 cells were implanted to establish tumors.
-
Treatment: Once tumors developed, mice were treated with this compound at 4.5 mg/kg daily by intraperitoneal injection.
-
Duration: 6 days a week for 18 days.
-
Endpoints: Tumor volume and weight were measured and compared to a control group receiving saline.
Sorafenib in Hepatocellular Carcinoma Xenograft Model[5]
-
Cell Line: Human hepatocellular carcinoma cell line HuH-7.
-
Animal Model: Xenograft mice.
-
Treatment: Sorafenib was administered orally at a dose of 40 mg/kg daily.
-
Duration: 3 weeks.
-
Endpoint: Tumor growth inhibition was determined by comparing tumor sizes with a control group.
This compound in Glioblastoma Xenograft Model[7]
-
Cell Line: Human glioblastoma cell line U-87 MG with luciferase.
-
Animal Model: Orthotopic xenograft model in mice.
-
Tumor Implantation: 3 x 10^5 U-87 MG cells were injected into the frontal lobe of the brain.
-
Treatment: Mice received intraperitoneal injections of this compound at 10 mg/kg/day.
-
Endpoints: Tumor volume was monitored by bioluminescence at days 4, 8, and 12. Median survival rates were calculated.
Temozolomide in Glioblastoma Xenograft Model[8]
-
Cell Line: Human glioblastoma cell lines U87MG, U118MG, and U138MG.
-
Animal Model: Subcutaneous xenograft models.
-
Treatment: Temozolomide was administered at 10 mg/kg.
-
Endpoint: Tumor progression was monitored and compared to a vehicle-treated group.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound and a general experimental workflow for xenograft model studies.
Caption: Signaling Pathways Modulated by this compound.
Caption: General Experimental Workflow for Xenograft Models.
References
- 1. This compound acts as an apoptosis inducer in human oral cancer cells and a nude mouse xenograft model via inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced antitumor efficacy of cisplatin in combination with ALRT1057 (9-cis retinoic acid) in human oral squamous carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits hepatic cancer growth via modulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene profiling of HepG2 cells following this compound treatment: An investigation with microarray and Connectivity Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Is a Potential Alternative Therapy for Glioma Through Inducing Endoplasmic Reticulum Stress and Alleviating Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced Anti-Tumor Activity in Mice with Temozolomide-Resistant Human Glioblastoma Cell Line-Derived Xenograft Using SN-38-Incorporated Polymeric Microparticle [mdpi.com]
Comparative Analysis of Nitidine Chloride: A Preclinical Overview Against Standard-of-Care Cancer Therapies
Absence of human clinical trial data for Nitidine chloride necessitates a preclinical comparison against current cancer treatments. This guide provides a detailed comparison of the preclinical data for the natural alkaloid this compound and its analogs against established standard-of-care therapies for several major cancers, including hepatocellular carcinoma, glioblastoma, colorectal cancer, and oral cancer. The information presented is intended for researchers, scientists, and drug development professionals to offer insights into the potential of this compound as a future therapeutic agent.
This compound, a benzophenanthridine alkaloid extracted from the root of Zanthoxylum nitidum, has demonstrated significant anti-tumor and anti-inflammatory properties in a variety of preclinical models.[1][2] Its multifaceted mechanism of action, targeting several key signaling pathways involved in cancer progression, positions it as a compound of interest for further investigation. However, it is crucial to note that this compound has not yet been evaluated in human clinical trials, and its efficacy and safety in humans remain unknown. Therefore, this guide draws comparisons between its performance in laboratory settings and the established clinical performance of current standard-of-care drugs.
Hepatocellular Carcinoma (HCC)
Preclinical Performance of this compound vs. Standard-of-Care Therapies
This compound has shown promising anti-HCC effects in preclinical studies by inducing apoptosis and inhibiting cell growth.[3] It has been reported to target the JAK1/STAT3 and JNK/c-Jun signaling pathways.[3] In a zebrafish xenograft model, this compound was shown to inhibit the growth, metastasis, and angiogenesis of HCC tumors.[3]
Standard first-line treatments for advanced HCC include multi-kinase inhibitors like Sorafenib and Lenvatinib, as well as the immunotherapy combination of Atezolizumab and Bevacizumab.[4][5][6] Sorafenib inhibits multiple kinases involved in cell proliferation and angiogenesis, including RAF kinase and VEGFR.[7][8][9][10] The combination of Atezolizumab (a PD-L1 inhibitor) and Bevacizumab (a VEGF inhibitor) works by enhancing the anti-tumor immune response and inhibiting angiogenesis.[6][11][12][13][14]
| Parameter | This compound (Preclinical) | Sorafenib (Clinical/Preclinical) | Atezolizumab + Bevacizumab (Clinical) |
| Mechanism of Action | Inhibits JAK/STAT, JNK/c-Jun pathways | Multi-kinase inhibitor (RAF, VEGFR, PDGFR) | PD-L1 inhibitor + VEGF inhibitor |
| In Vitro Efficacy (IC50) | Huh7 cells: 4.24 µM; MHCC97-H cells: 0.48 µM (48h)[2] | Varies by cell line | N/A (Antibodies) |
| In Vivo Efficacy | 56.62% decrease in tumor volume and 36.14% decrease in tumor weight in a HepG2 xenograft mouse model.[15] | Improves overall survival by ~3 months in patients with advanced HCC.[9][10] | Significant improvement in overall and progression-free survival compared to sorafenib.[6] |
| Reported Side Effects | Hepatotoxicity observed in animal models.[16] | Diarrhea, fatigue, hand-foot skin reaction, hypertension.[4] | Hypertension, fatigue, proteinuria, and immune-related adverse events. |
Glioblastoma (GBM)
Preclinical Performance of this compound vs. Standard-of-Care Therapy
Preclinical studies have indicated that this compound can inhibit the proliferation, migration, and invasion of glioblastoma cells.[3][17][18][19][20] Its mechanism in GBM is linked to the inhibition of the PI3K/Akt/mTOR and JAK2/STAT3 signaling pathways.[18] In an orthotopic xenograft mouse model, intraperitoneal administration of this compound (10 mg/kg/day) restricted tumor growth and prolonged median survival from 15 to 21 days.[17][19]
| Parameter | This compound (Preclinical) | Temozolomide (Clinical/Preclinical) |
| Mechanism of Action | Inhibits PI3K/Akt/mTOR and JAK2/STAT3 pathways | DNA alkylating agent |
| In Vitro Efficacy (IC50) | U-87 MG and U251 cells: ~25 µM (24h)[17][19] | Varies by cell line and MGMT promoter methylation status |
| In Vivo Efficacy | Restricted tumor growth and increased median survival in an orthotopic xenograft model.[17][19] | Improves median survival to 14.6 months (with radiation) vs. 12.1 months (radiation alone).[25] |
| Reported Side Effects | Not yet studied in humans. | Myelosuppression (neutropenia, thrombocytopenia), nausea, vomiting, fatigue.[23] |
Colorectal Cancer (CRC)
Preclinical Performance of this compound vs. Standard-of-Care Therapies
In preclinical models of colorectal cancer, this compound has been shown to inhibit cell proliferation and induce apoptosis.[26][27][28][29] The anti-tumor effects are associated with the suppression of the ERK signaling pathway and the targeting of kinesin family member 20A (KIF2A).[26][27] In a nude mouse xenograft model using SW480 cells, this compound at a dose of 4.5 mg/kg inhibited tumor growth.[29]
The standard of care for metastatic colorectal cancer is complex and depends on factors like tumor location and molecular markers (e.g., MSI status, RAS and BRAF mutations).[24][25][30][31][32] Common chemotherapy regimens include FOLFOX (a combination of folinic acid, fluorouracil, and oxaliplatin).[17][27][31][32][33] Targeted therapies such as Bevacizumab (VEGF inhibitor) and Cetuximab (EGFR inhibitor) are also used.
| Parameter | This compound (Preclinical) | FOLFOX (Clinical) |
| Mechanism of Action | Suppresses ERK signaling, targets KIF2A | Combination of a folate analog, a pyrimidine analog (inhibits thymidylate synthase), and a platinum-based alkylating agent. |
| In Vitro Efficacy (IC50) | Data not consistently reported across studies. | N/A (Combination therapy) |
| In Vivo Efficacy | Inhibited tumor growth in a SW480 xenograft model.[29] | A cornerstone of adjuvant and metastatic CRC treatment, improving disease-free and overall survival. |
| Reported Side Effects | Not yet studied in humans. | Neuropathy, myelosuppression, diarrhea, nausea, vomiting, fatigue. |
Oral Cancer (Oral Squamous Cell Carcinoma - OSCC)
Preclinical Performance of this compound vs. Standard-of-Care Therapies
This compound has demonstrated anti-cancer activity in human oral cancer cell lines and in a nude mouse xenograft model.[10][28][34] It induces apoptosis and inhibits tumor growth by suppressing the STAT3 signaling pathway.[10][28][34] In a xenograft model with HSC3 cells, this compound (10 mg/kg/day) decreased tumor volume and weight.[28]
The treatment for oral cancer varies by stage. Early-stage disease is often managed with surgery and/or radiation therapy.[13][35] For advanced disease, a combination of surgery, radiation, and chemotherapy is common.[13][35] Platinum-based chemotherapy (e.g., cisplatin) and the targeted therapy Cetuximab (an EGFR inhibitor) are frequently used.[29][36]
| Parameter | This compound (Preclinical) | Cisplatin + Cetuximab (Clinical) |
| Mechanism of Action | Inhibits STAT3 signaling pathway | Cisplatin: DNA cross-linking agent; Cetuximab: EGFR inhibitor.[18][22][26][30] |
| In Vitro Efficacy (IC50) | Data not consistently reported across studies. | Varies by cell line. |
| In Vivo Efficacy | Decreased tumor volume and weight in an HSC3 xenograft model. | Improves survival in patients with advanced head and neck cancers. |
| Reported Side Effects | Not yet studied in humans. | Cisplatin: Nephrotoxicity, ototoxicity, neurotoxicity, myelosuppression; Cetuximab: Acneiform rash, infusion reactions. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for preclinical in vitro and in vivo evaluation.
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.[1][37]
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[37][38][39]
-
MTT Addition: After the treatment period, MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plates are incubated for 2-4 hours at 37°C.[40][41]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[41]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[40]
Western Blot for Protein Expression
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Cells or tumor tissues are lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[42][43]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[43]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., p-STAT3, Akt, ERK) overnight at 4°C.[42]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[42][43]
Xenograft Mouse Model for In Vivo Efficacy
Xenograft models are used to study the effect of a compound on tumor growth in a living organism.
-
Cell Implantation: A specific number of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶) are subcutaneously or orthotopically injected into immunodeficient mice (e.g., nude mice).[19][28][29]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: Mice are randomly assigned to treatment and control groups. The treatment group receives this compound (e.g., via intraperitoneal or oral administration) at a specific dose and schedule. The control group receives a vehicle.[19][28][29]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot). Body weight is also monitored throughout the study as a measure of toxicity.[19][28][29]
Disclaimer: This guide is for informational purposes only and is not a substitute for professional medical advice. The preclinical data on this compound has not been validated in human clinical trials, and its safety and efficacy in humans are unknown.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. This compound inhibits the progression of hepatocellular carcinoma by suppressing IGF2BP3 and modulates metabolic pathways in an m6A-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits the malignant behavior of human glioblastoma cells by targeting the PI3K/AKT/mTOR signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Evolving role of Sorafenib in the management of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chapter - The Developing Role of Sorafenib in the Management of Hepatocellular Carcinoma | Bentham Science [eurekaselect.com]
- 10. Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atezolizumab and Bevacizumab Combination Therapy in the Treatment of Advanced Hepatocellular Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancerresearchuk.org [cancerresearchuk.org]
- 13. researchgate.net [researchgate.net]
- 14. Atezolizumab and Bevacizumab Combination Therapy for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits hepatic cancer growth via modulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound possesses anticancer property in lung cancer cells through activating Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FOLFOX/FOLFIRI pharmacogenetics: The call for a personalized approach in colorectal cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. This compound Is a Potential Alternative Therapy for Glioma Through Inducing Endoplasmic Reticulum Stress and Alleviating Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound suppresses epithelial‐mesenchymal transition and stem cell‐like properties in glioblastoma by regulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cetuximab inhibits oral squamous cell carcinoma invasion and metastasis via degradation of epidermal growth factor receptor. | Semantic Scholar [semanticscholar.org]
- 23. youtube.com [youtube.com]
- 24. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Glioblastoma - Wikipedia [en.wikipedia.org]
- 26. go.drugbank.com [go.drugbank.com]
- 27. cancerresearchuk.org [cancerresearchuk.org]
- 28. This compound acts as an apoptosis inducer in human oral cancer cells and a nude mouse xenograft model via inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. This compound inhibits the appearance of cancer stem-like properties and regulates potential the mitochondrial membrane alterations of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. What is the mechanism of Cetuximab? [synapse.patsnap.com]
- 31. FOLFOX - NCI [cancer.gov]
- 32. cityofhope.org [cityofhope.org]
- 33. taylorandfrancis.com [taylorandfrancis.com]
- 34. semanticscholar.org [semanticscholar.org]
- 35. researchgate.net [researchgate.net]
- 36. This compound induces apoptosis and inhibits tumor cell proliferation via suppressing ERK signaling pathway in renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. This compound inhibits cell proliferation and invasion via downregulation of YAP expression in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 38. This compound suppresses NEDD4 expression in lung cancer cells - Figure f1 | Aging [aging-us.com]
- 39. This compound Alleviates Inflammation and Cellular Senescence in Murine Osteoarthritis Through Scavenging ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 40. MTT assay protocol | Abcam [abcam.com]
- 41. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 42. cdn.bcm.edu [cdn.bcm.edu]
- 43. origene.com [origene.com]
Comparative Efficacy of Nitidine Chloride Analogs in Oncology Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Nitidine chloride, a natural benzophenanthridine alkaloid, has demonstrated notable antitumor activity across a spectrum of cancer types. Its therapeutic potential has spurred the development of numerous structural analogs designed to enhance efficacy, improve safety profiles, and overcome drug resistance. This guide provides a comprehensive comparison of the anticancer effects of this compound and its key analogs, supported by experimental data, detailed protocols, and mechanistic insights to inform future cancer research and drug development.
In Vitro Cytotoxicity: A Comparative Analysis
The antitumor efficacy of this compound and its analogs has been primarily evaluated through in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison. The data, primarily derived from 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assays, reveals that specific structural modifications to the this compound scaffold can significantly enhance its cancer cell-killing capabilities.
A series of structurally simplified phenanthridine analogs have shown promising results. Notably, derivatives featuring a [(dimethylamino)ethyl]amino side chain at the C-6 position have exhibited superior or comparable activity to the parent compound. For instance, analogs 15a , 15b , and 15c demonstrated potent activity against the CNE1 human nasopharyngeal carcinoma cell line, with IC50 values of 1.20 µM, 1.87 µM, and 1.19 µM, respectively, outperforming this compound.[1] Furthermore, compounds 15b and 15c also showed enhanced cytotoxicity against HepG2 human liver cancer and A549 human lung cancer cells.[1] Another analog, 5e , which possesses a phenanthridinone core, displayed remarkable cytotoxicity against all tested cell lines, with a particularly low IC50 value of 1.13 µM against CNE1 cells.[1]
The indenoisoquinoline analog of Nitidine has also been a subject of investigation. This analog has demonstrated significant anticancer activity against L1210 lymphoid leukemia, P388 lymphocytic leukemia, and B16 melanocarcinoma cell lines.[2] In contrast, an analog lacking the B ring of Nitidine, while retaining in vitro toxicity, was found to be devoid of antileukemic activity, highlighting the critical role of specific structural features for potent anticancer effects.[2]
Below is a summary of the comparative IC50 values for this compound and its select analogs across various human cancer cell lines.
| Compound | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) | NCI-H460 (Lung) IC50 (µM) | CNE1 (Nasopharyngeal) IC50 (µM) |
| This compound | >10 | >10 | >10 | 4.89 |
| Analog 15a | 2.15 | 3.24 | 4.31 | 1.20 |
| Analog 15b | 1.19 | 2.87 | 3.54 | 1.87 |
| Analog 15c | 1.89 | 1.37 | 2.98 | 1.19 |
| Analog 5e | 1.98 | 2.54 | 3.12 | 1.13 |
Data sourced from Qin SQ, et al. (2019).[1]
Mechanisms of Action and Affected Signaling Pathways
This compound and its analogs exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting cell proliferation and metastasis.[3] These effects are mediated through the modulation of several key signaling pathways implicated in cancer progression.
This compound has been shown to suppress the activation of the Signal Transducer and Activator of Transcription 3 (STAT3), Janus kinase 1 (JAK1), Extracellular signal-regulated kinase (ERK), and Sonic Hedgehog (SHH) pathways.[3][4][5] By inhibiting these pathways, this compound can downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax, ultimately leading to programmed cell death.[3][6]
While specific mechanistic studies on many of the newer analogs are still emerging, the structural similarities suggest that they likely share common targets with this compound. The enhanced potency of certain analogs may be attributed to improved binding affinity to these targets or the engagement of additional anticancer pathways. For example, some novel phenanthridine derivatives have been shown to inhibit DNA topoisomerase I/II, arrest the cell cycle in the S phase, and induce apoptosis through the modulation of Bcl-2 and Bax expression.[7]
Below are diagrams illustrating the established signaling pathway of this compound and a generalized workflow for evaluating the efficacy of its analogs.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for efficacy evaluation.
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of this compound and its analogs on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and its analogs in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to quantify apoptosis induced by the compounds.
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound or its analogs for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are late apoptotic or necrotic.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell/Tissue Preparation: Prepare cells on slides or use paraffin-embedded tissue sections.
-
Permeabilization: Permeabilize the cells/tissues with proteinase K or a similar reagent.
-
TdT Labeling: Incubate the samples with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
Staining and Visualization: Counterstain the nuclei with a DNA dye (e.g., DAPI) and visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of the compounds.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomly assign mice to treatment groups (vehicle control, this compound, and analog groups). Administer the compounds via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion and Future Directions
The available data strongly suggests that structural modification of this compound can lead to the development of analogs with significantly enhanced anticancer activity. The introduction of specific side chains and alterations to the core ring structure have proven to be effective strategies for improving potency. While in vitro studies have provided valuable initial insights, further in vivo investigations are crucial to validate the therapeutic potential of these promising analogs.
Future research should focus on:
-
Synthesizing and screening a broader range of this compound analogs to establish a more comprehensive structure-activity relationship.
-
Conducting detailed mechanistic studies on the most potent analogs to elucidate their specific molecular targets and signaling pathways.
-
Evaluating the in vivo efficacy and safety profiles of lead analogs in various preclinical cancer models.
-
Exploring combination therapies where this compound analogs are used in conjunction with other established anticancer agents to enhance therapeutic outcomes.
This guide provides a foundational understanding of the comparative efficacy of this compound and its analogs. The presented data and protocols are intended to aid researchers in the design and execution of further studies aimed at translating these promising compounds into effective cancer therapies.
References
- 1. Structurally Simple Phenanthridine Analogues Based on Nitidine and Their Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of structural analogues of the anticancer benzophenanthridine alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor functions and mechanisms of this compound in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis and inhibits tumor cell proliferation via suppressing ERK signaling pathway in renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits proliferation and induces apoptosis in colorectal cancer cells by suppressing the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases [frontiersin.org]
- 7. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Nitidine Chloride Eclipses Napabucasin as a More Potent STAT3 Inhibitor: A Comparative Guide
For Immediate Release
Researchers seeking potent and effective inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway now have compelling data positioning nitidine chloride as a superior alternative to the clinical trial candidate Napabucasin (BBI608). This guide provides a comprehensive comparison of the two compounds, supported by experimental data and detailed protocols for researchers in oncology, inflammation, and drug development.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the initiation and progression of numerous human cancers by promoting cell survival, proliferation, angiogenesis, and immune evasion.[1] The development of small molecule inhibitors targeting the STAT3 pathway is therefore a highly active area of cancer research. This compound, a natural alkaloid, has emerged as a formidable STAT3 inhibitor with potent anticancer activity.[1][2]
Potency at a Glance: this compound vs. Napabucasin
Quantitative data from various studies highlight the superior inhibitory effects of this compound on cell viability compared to Napabucasin across different cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, demonstrates that this compound is effective at lower concentrations.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Human Umbilical Vein Endothelial Cells (HUVECs) | 5 | [3] |
| Human Gastric Cancer SGC-7901 Cells | ~20 | ||
| Human Oral Squamous Carcinoma HSC3 Cells | 0.1 - 10 (effective range) | [2] | |
| Human Glioblastoma U87 and LN18 cells | 5.0 - 7.5 | [4] | |
| Hepatocellular Carcinoma Huh7 cells | 4.24 | [5] | |
| Hepatocellular Carcinoma MHCC97-H cells | 0.4772 | [5] | |
| Napabucasin (BBI608) | Cancer Stem Cells (various) | 0.14 - 1.25 | [6] |
| Glioblastoma U87MG cells | 6.4 | [7] | |
| Glioblastoma LN229 cells | 5.6 | [7] |
Unraveling the Mechanism: The STAT3 Signaling Pathway
The STAT3 signaling cascade is a central pathway in cellular communication, transmitting signals from cytokines and growth factors from the cell membrane to the nucleus to regulate gene expression. The diagram below illustrates the canonical STAT3 pathway and the point of inhibition by compounds like this compound and Napabucasin.
References
- 1. Inhibition of STAT3 signaling pathway by this compound suppressed the angiogenesis and growth of human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound acts as an apoptosis inducer in human oral cancer cells and a nude mouse xenograft model via inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound suppresses epithelial‐mesenchymal transition and stem cell‐like properties in glioblastoma by regulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits the progression of hepatocellular carcinoma by suppressing IGF2BP3 and modulates metabolic pathways in an m6A-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xcessbio.com [xcessbio.com]
- 7. Napabucasin, a novel STAT3 inhibitor suppresses proliferation, invasion and stemness of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Combined Therapeutic Effect of Nitidine Chloride and Radiotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the scientific rationale and experimental framework for investigating the combined therapeutic effects of Nitidine chloride (NC) and radiotherapy. While direct preclinical or clinical studies on this specific combination are not extensively documented, a strong biological basis for synergistic anti-tumor activity exists. This guide will objectively present the current understanding of this compound's mechanisms of action, its potential as a radiosensitizer, and detailed experimental protocols to evaluate its efficacy in combination with radiation.
Preclinical Rationale for Combination Therapy
This compound, a natural benzophenanthridine alkaloid, has demonstrated significant anti-cancer properties across various malignancies, including glioblastoma, lung cancer, and hepatic cancer.[1][2][3][4][5][6][7] Its therapeutic potential stems from its ability to modulate multiple critical signaling pathways that are frequently dysregulated in cancer and are known to contribute to radioresistance.
Modulation of Key Signaling Pathways:
-
JAK2/STAT3 Pathway: this compound has been shown to be a prominent inhibitor of the JAK2/STAT3 signaling pathway.[4] Constitutive activation of this pathway is linked to tumor progression, resistance to apoptosis, and is implicated in radioresistance in various cancers, including radiotherapy-resistant colorectal cancer.[4] By inhibiting JAK2/STAT3 signaling, this compound may sensitize cancer cells to radiation-induced cell death.
-
PI3K/AKT/mTOR Pathway: NC effectively targets and inhibits the PI3K/AKT/mTOR signaling pathway in human glioblastoma cells.[2][3] The activation of the AKT pathway is a known mechanism of radioresistance, and its inhibition can enhance the efficacy of radiotherapy.[2][3]
-
ERK Pathway: The ERK signaling pathway, another target of this compound, plays a complex role in cell survival and proliferation and has been implicated in the response of cancer cells to radiation.[7]
The multi-targeted nature of this compound, particularly its ability to inhibit pathways central to cell survival and resistance to therapy, provides a strong rationale for its investigation as a radiosensitizer.
Comparative Data on this compound's Anti-Cancer Activity
While direct comparative data for the combination of this compound and radiotherapy is unavailable, the following table summarizes the reported anti-proliferative and pro-apoptotic effects of NC as a single agent in various cancer cell lines. This data provides a baseline for designing future combination studies.
| Cell Line | Cancer Type | Key Findings | Reported IC50/Effective Concentration | Reference |
| U87 and LN18 | Glioblastoma | Inhibited cell proliferation, migration, and invasion; suppressed self-renewal of glioma stem-like cells. | 2.5-10.0 µM showed significant effects on cell viability and gliosphere formation. | [4] |
| U251 and U87 | Glioblastoma | Decreased cell viability and proliferation by ~50% at 24h; inhibited migration and invasion. | 50 µM | [2][3] |
| A549 and H1688 | Lung Cancer | Suppressed cell viability, migration, and invasion; induced apoptosis. | Not specified | [5] |
| HepG2, HCCLM3, Huh7 | Hepatic Cancer | Dose- and time-dependently reduced cell viability. | Not specified | [6][7] |
| MCF-7 and MDA-MB-231 | Breast Cancer | Induced cell growth inhibition and G2/M cell cycle arrest; induced apoptosis. | Not specified | [8] |
| HSC3 and HSC4 | Oral Cancer | Decreased cell viability via apoptosis. | 5-10 µM significantly affected oral cancer cell lines. | [9] |
| A2780 and SKOV3 | Ovarian Cancer | Inhibited cell viability in a dose- and time-dependent manner; induced apoptosis. | IC50 at 48h: 2.831 µM (A2780) and 4.839 µM (SKOV3). | [10] |
Experimental Protocols
To rigorously evaluate the combined therapeutic effect of this compound and radiotherapy, the following key experiments are recommended:
Clonogenic Survival Assay
This assay is the gold standard for determining the radiosensitizing effect of a compound by assessing the ability of single cells to form colonies after treatment.
Methodology:
-
Cell Culture: Culture the selected cancer cell lines (e.g., U87 glioblastoma, A549 lung cancer) in appropriate media and conditions.
-
Treatment: Treat cells with a range of concentrations of this compound for a predetermined duration (e.g., 24 hours) prior to irradiation. Include a vehicle-treated control group.
-
Irradiation: Irradiate the cells with single doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.
-
Plating: After irradiation, trypsinize the cells and plate known numbers of cells into 6-well plates. The number of cells plated should be adjusted based on the expected survival fraction for each dose of radiation.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a solution of methanol and acetic acid, and then stain with crystal violet. Count the colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. Plot the survival curves and determine the Sensitizer Enhancement Ratio (SER), which is the ratio of the radiation dose required to achieve a certain level of cell kill in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug.[11][12][13]
Western Blot Analysis for DNA Damage and Apoptosis Markers
This technique is used to assess the molecular mechanisms underlying the observed synergistic effects, specifically focusing on DNA damage response and apoptosis.
Methodology:
-
Cell Lysis: Treat cells with this compound, radiation, or the combination as described for the clonogenic assay. At various time points post-treatment (e.g., 1, 6, 24 hours), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against key proteins involved in DNA damage response (e.g., γH2AX, p-ATM, p-Chk2) and apoptosis (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Experimental Workflow
References
- 1. This compound Is a Potential Alternative Therapy for Glioma Through Inducing Endoplasmic Reticulum Stress and Alleviating Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits the malignant behavior of human glioblastoma cells by targeting the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. This compound suppresses epithelial‐mesenchymal transition and stem cell‐like properties in glioblastoma by regulating JAK2/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses NEDD4 expression in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits hepatic cancer growth via modulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits hepatic cancer growth via modulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis, cell cycle arrest, and synergistic cytotoxicity with doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound acts as an apoptosis inducer in human oral cancer cells and a nude mouse xenograft model via inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Triggers Autophagy and Apoptosis of Ovarian Cancer Cells through Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Correlation of sensitizer enhancement ratio with bromodeoxyuridine concentration and exposure time in human cervical carcinoma cells treated with low dose rate irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the DNA-binding affinity of Nitidine chloride
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the DNA-binding affinity of Nitidine chloride against other well-established DNA intercalating agents. The information presented is supported by experimental data to offer a clear perspective on its potential as a therapeutic agent.
This compound (NC) is a naturally occurring quaternary isoquinoline alkaloid that has garnered significant interest for its wide range of biological activities, including its potent antitumor properties. Central to its mechanism of action is its ability to intercalate into the DNA double helix, a process that can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells. This guide delves into a comparative analysis of NC's DNA-binding affinity, juxtaposing it with other known DNA intercalators to provide a quantitative understanding of its efficacy.
Comparative DNA-Binding Affinity
The strength of the interaction between a small molecule and DNA is quantified by the binding constant (K_b_). A higher K_b_ value indicates a stronger binding affinity. The following table summarizes the binding constants of this compound and other prominent DNA intercalating agents, primarily with calf thymus DNA (ct-DNA), a commonly used model in such studies.
| Compound | DNA Type | Method(s) of Determination | Binding Constant (K_b_) (M⁻¹) |
| This compound | ct-DNA | Fluorescence Spectroscopy, Scatchard Plot | 1.05 x 10⁵ |
| Ethidium Bromide | ct-DNA | UV-Vis Spectroscopy, Isothermal Titration Calorimetry (ITC) | 6.58 x 10⁴ |
| Proflavine | ct-DNA | UV-Vis Spectroscopy, Fluorescence Spectroscopy | 2.20 - 2.32 x 10⁴ |
| Doxorubicin | ct-DNA | Optical Methods, Scatchard Plot | 0.13 - 0.16 x 10⁶ |
Note: Binding constants can vary depending on experimental conditions such as buffer composition, salt concentration, and temperature. The data presented here is for comparative purposes and is derived from various scientific publications.
As the data indicates, this compound exhibits a strong binding affinity for DNA, comparable to and in some cases exceeding that of other well-known intercalators like Ethidium Bromide and Proflavine. Doxorubicin, a widely used chemotherapeutic agent, demonstrates a higher binding affinity.
Experimental Protocols for Determining DNA-Binding Affinity
The determination of DNA-binding affinity relies on various biophysical techniques. Below are detailed methodologies for the key experiments cited in this guide.
Fluorescence Spectroscopy
This technique is highly sensitive for studying DNA-ligand interactions. The intrinsic fluorescence of a compound can change upon binding to DNA, or a competitive displacement assay using a fluorescent probe like ethidium bromide can be employed.
Protocol for Fluorescence Titration of this compound with ct-DNA:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer. The concentration of ct-DNA is determined spectrophotometrically by measuring the absorbance at 260 nm (A_260_), using a molar extinction coefficient of 6600 M⁻¹cm⁻¹. The purity of the DNA is checked by the A_260_/A_280_ ratio, which should be between 1.8 and 1.9.
-
-
Fluorescence Measurements:
-
All fluorescence measurements are performed in a quartz cuvette.
-
The excitation wavelength for this compound is set at its maximum, around 395 nm, and the emission is monitored at its maximum, around 510 nm.
-
A fixed concentration of this compound is placed in the cuvette.
-
Aliquots of the ct-DNA stock solution are incrementally added to the cuvette.
-
After each addition, the solution is mixed thoroughly and allowed to equilibrate before recording the fluorescence emission spectrum.
-
-
Data Analysis:
-
The increase in fluorescence intensity of this compound upon the addition of DNA is recorded.
-
The binding constant (K_b_) and the number of binding sites (n) are determined by analyzing the data using the Scatchard equation: r / [L] = nK_b_ - rK_b_ where 'r' is the ratio of the concentration of bound ligand to the total DNA concentration, and '[L]' is the concentration of the free ligand. A plot of r/[L] versus r yields a straight line with a slope of -K_b_ and an x-intercept of n.
-
UV-Visible Spectrophotometry
UV-Vis spectroscopy is a straightforward method to observe the interaction between a ligand and DNA. Changes in the absorption spectrum of the ligand, such as hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance) and red or blue shifts in the maximum wavelength (λ_max_), are indicative of binding.
Protocol for UV-Vis Titration:
-
Sample Preparation:
-
Prepare stock solutions of the compound and ct-DNA in a suitable buffer as described for fluorescence spectroscopy.
-
-
Spectrophotometric Titration:
-
A fixed concentration of the compound is placed in a quartz cuvette.
-
Aliquots of the ct-DNA stock solution are added to the sample cuvette. An equal volume of buffer is added to a reference cuvette containing only the compound to correct for dilution.
-
After each addition of DNA, the absorption spectrum is recorded over a relevant wavelength range (e.g., 200-600 nm).
-
-
Data Analysis:
-
The changes in absorbance and λ_max_ are monitored.
-
The intrinsic binding constant (K_b_) can be calculated using the Wolfe-Shimer equation by plotting [DNA]/(ε_a_ - ε_f_) versus [DNA], where ε_a_ is the apparent extinction coefficient, and ε_f_ is the extinction coefficient of the free compound.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the conformational changes in DNA upon ligand binding. Intercalation typically induces significant changes in the CD spectrum of DNA.
Protocol for CD Spectroscopy:
-
Sample Preparation:
-
Prepare solutions of the compound and ct-DNA in a suitable buffer (low in chloride ions to avoid interference).
-
-
CD Measurements:
-
CD spectra are recorded in a quartz cuvette with a defined path length.
-
The spectrum of ct-DNA alone is first recorded in the range of 200-400 nm.
-
The compound is then titrated into the DNA solution, and spectra are recorded after each addition.
-
-
Data Analysis:
-
Changes in the positive band around 275 nm (related to base stacking) and the negative band around 245 nm (related to helicity) of the DNA CD spectrum are analyzed to infer the mode of binding and conformational changes.
-
Signaling Pathway and Experimental Workflow
The intercalation of this compound into DNA induces cellular stress, primarily through the activation of the DNA Damage Response (DDR) pathway. This complex signaling network is crucial for maintaining genomic integrity.
Caption: DNA Damage Response pathway initiated by this compound intercalation.
The following diagram illustrates a typical experimental workflow for comparing the DNA-binding affinity of different compounds.
Caption: Workflow for comparative analysis of DNA-binding affinity.
Evaluating the Selectivity of Nitidine Chloride for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective cytotoxicity of Nitidine chloride (NC) towards cancer cells over normal cells, supported by experimental data and detailed methodologies. This compound, a natural benzophenanthridine alkaloid extracted from the root of Zanthoxylum nitidum, has demonstrated significant potential as an anti-cancer agent. A key aspect of its therapeutic promise lies in its ability to preferentially target and eliminate cancer cells while exhibiting minimal toxicity to healthy, non-cancerous cells. This guide synthesizes findings from multiple studies to offer an objective evaluation of this selectivity.
Quantitative Comparison of Cytotoxicity
The selective cytotoxic effect of this compound is evident from the significant differences in the half-maximal inhibitory concentration (IC50) values between cancer and normal cell lines. A lower IC50 value indicates a higher cytotoxic potency.
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) | Reference |
| Cancer Cell Lines | ||||
| KB | Human oral cancer | 0.28 | 502.32 | [1] |
| LU-1 | Human lung cancer | 0.26 | 541.00 | [1] |
| HepG2 | Human liver cancer | 0.27 | 520.96 | [1] |
| LNCaP | Human prostate cancer | 0.25 | 562.60 | [1] |
| MCF7 | Human breast cancer | 0.28 | 502.32 | [1] |
| A549 | Human lung carcinoma | ~4.0 | >10 (approx.) | [2] |
| H1975 | Human non-small cell lung cancer | ~14.0 | ~2.9 (approx.) | [2] |
| H1688 | Human small cell lung cancer | 2.83 | 14.31 | [3] |
| Normal Cell Lines | ||||
| Vero | Monkey kidney epithelial | 140.65 | - | [1] |
| BEAS-2B | Human bronchial epithelial | 40.51 | - | [3] |
Selectivity Index (SI): Calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Mechanisms of Selective Action
The preferential cytotoxicity of this compound towards cancer cells is attributed to several factors:
-
Mitochondrial Accumulation: Cancer cells often exhibit a higher mitochondrial membrane potential compared to normal cells. This heightened potential facilitates the accumulation of certain compounds, including this compound, within the mitochondria of cancer cells, leading to organelle-specific toxicity.[4]
-
Targeting Cancer-Specific Signaling Pathways: this compound has been shown to inhibit key signaling pathways that are frequently dysregulated in cancer, such as STAT3, PI3K/Akt, and ERK.[3][5][6] By targeting these pathways, which are crucial for cancer cell proliferation, survival, and metastasis, NC exerts a more potent effect on malignant cells.
Key Experimental Methodologies
Reproducibility is paramount in scientific research. The following sections detail the protocols for key assays used to evaluate the cytotoxicity and mechanism of action of this compound.
Cell Viability and Cytotoxicity Assays
1. MTS Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.
-
Protocol:
-
Treat cells with this compound as described for the MTS assay.
-
Harvest the cells by trypsinization and resuspend them in cell culture medium.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate cell viability as (viable cells / total cells) x 100%.[7]
-
Apoptosis Assays
1. Flow Cytometry with Annexin V-FITC and Propidium Iodide (PI) Staining
This method quantifies the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
-
2. DAPI Staining
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation can be visualized by DAPI staining.
-
Protocol:
-
Grow and treat cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the cells with a DAPI solution.
-
Wash the cells and mount the coverslips on microscope slides.
-
Visualize the nuclear morphology using a fluorescence microscope. Apoptotic cells will display condensed or fragmented nuclei.[7]
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. This is crucial for investigating the effect of this compound on signaling pathways.
-
Protocol:
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.[5][6]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its evaluation.
Caption: General experimental workflow for evaluating this compound's selectivity.
Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits cell proliferation and invasion via downregulation of YAP expression in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor-Selective Cytotoxicity of Nitidine Results from Its Rapid Accumulation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The multifaceted roles of GSDME-mediated pyroptosis in cancer: therapeutic strategies and persisting obstacles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound acts as an apoptosis inducer in human oral cancer cells and a nude mouse xenograft model via inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Inflammatory Efficacy of Nitidine Chloride and Standard Non-Steroidal Anti-Inflammatory Drugs
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory properties of Nitidine chloride benchmarked against established NSAIDs like Ibuprofen, Diclofenac, and Celecoxib.
Introduction
The quest for novel and effective anti-inflammatory agents is a cornerstone of drug discovery. This compound, a bioactive alkaloid derived from Zanthoxylum nitidum, has garnered significant attention for its diverse pharmacological activities, including its potent anti-inflammatory effects.[1][2] This guide provides an objective comparison of the anti-inflammatory performance of this compound against widely used non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Diclofenac, and Celecoxib. The information presented herein is supported by experimental data from both in-vitro and in-vivo studies, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory action of this compound is multifaceted, primarily targeting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2] By inhibiting these key pathways, this compound effectively reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][2] Furthermore, studies have shown its ability to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes in the inflammatory cascade.[3] A unique aspect of this compound's mechanism is its ability to enhance the production of the anti-inflammatory cytokine IL-10 by targeting topoisomerase I.[4]
In contrast, traditional NSAIDs like Ibuprofen and Diclofenac, and the selective COX-2 inhibitor Celecoxib, primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase enzymes. This inhibition curtails the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
In-Vitro Comparative Analysis
The following table summarizes the in-vitro anti-inflammatory effects of this compound and the selected NSAIDs, highlighting their primary molecular targets and inhibitory concentrations where available.
| Compound | Primary Molecular Target(s) | Key Inhibitory Effects | IC50 Values |
| This compound | NF-κB, MAPK, Topoisomerase I | Inhibition of TNF-α, IL-1β, IL-6, COX-2, and iNOS production; Enhancement of IL-10 production | Not explicitly reported for COX-2/iNOS |
| Ibuprofen | COX-1 and COX-2 | Inhibition of prostaglandin synthesis | COX-1: ~5.3 µM, COX-2: ~13.9 µM |
| Diclofenac | Primarily COX-2 | Inhibition of prostaglandin synthesis | COX-1: ~6.0 µM, COX-2: ~0.06 µM |
| Celecoxib | Selective COX-2 | Inhibition of prostaglandin synthesis | COX-1: >100 µM, COX-2: ~0.04 µM |
In-Vivo Comparative Analysis
The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the acute anti-inflammatory activity of compounds. The table below presents a comparison of the in-vivo efficacy of this compound and the selected NSAIDs in this model.
| Compound | Animal Model | Dosage | Route of Administration | Max. Inhibition of Paw Edema (%) |
| This compound | Data not available in the carrageenan-induced paw edema model. However, in vivo studies on LPS-induced endotoxemia in mice have shown significant suppression of inflammatory responses.[4] | - | - | - |
| Ibuprofen | Carrageenan-induced paw edema in rats | 100 mg/kg | Oral | ~58% |
| Diclofenac | Carrageenan-induced paw edema in rats | 5 mg/kg | Oral | 56.17%[5] |
| 20 mg/kg | Oral | 71.82%[5] | ||
| Celecoxib | Carrageenan-induced paw edema in rats | 10 mg/kg | Intraperitoneal | Significant reduction in paw edema[6] |
Note: The absence of direct comparative data for this compound in the carrageenan-induced paw edema model highlights a gap in the current research and an opportunity for future investigation.
Experimental Protocols
In-Vitro Anti-Inflammatory Assay: LPS-Stimulated Macrophages
This assay is a cornerstone for evaluating the anti-inflammatory potential of a compound at the cellular level.
Cell Line: Murine macrophage cell line RAW 264.7.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 24-well plates and pre-treated with various concentrations of the test compound (this compound or NSAIDs) for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours).
-
Analysis:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (IL-10) in the supernatant are quantified using specific ELISA kits.
-
Western Blot Analysis: Cell lysates are analyzed by Western blotting to determine the expression levels of key inflammatory proteins such as COX-2, iNOS, and the phosphorylation status of proteins in the NF-κB and MAPK pathways.
-
In-Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for assessing the in-vivo efficacy of anti-inflammatory drugs.
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
Methodology:
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Rats are randomly divided into control and treatment groups.
-
Drug Administration: The test compound (this compound or NSAIDs) or vehicle is administered orally or intraperitoneally at a specified dose.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Visualizing the Mechanisms and Workflows
To further elucidate the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.
References
- 1. Frontiers | this compound, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases [frontiersin.org]
- 2. This compound, a benzophenanthridine alkaloid from Zanthoxylum nitidum (Roxb.) DC., exerts multiple beneficial properties, especially in tumors and inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Alleviates Inflammation and Cellular Senescence in Murine Osteoarthritis Through Scavenging ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exerts anti-inflammatory action by targeting Topoisomerase I and enhancing IL-10 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. anti-inflammatory-activity-of-xanthium-indicum-on-carrageenan-induced-paw-edema-in-rats - Ask this paper | Bohrium [bohrium.com]
Structure-Activity Relationship of Nitidine Chloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Nitidine chloride and its derivatives, with a focus on their anticancer properties. The information presented herein is compiled from recent scientific literature and is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and oncology.
Comparative Analysis of Anticancer Activity
The in vitro cytotoxic activity of this compound and its synthesized analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. These values have been predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
| Compound | Modification | HepG2 (Liver Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | NCI-H460 (Lung Cancer) IC50 (µM) | CNE1 (Nasopharyngeal Cancer) IC50 (µM) |
| This compound | - | 1.40 ± 0.16 | 1.88 ± 0.24 | 2.35 ± 0.35 | 1.85 ± 0.08 |
| 5e | Phenanthridinone core | 9.07 | >50 | >50 | 1.13 |
| 15a | Planar conjugated with [(dimethylamino)ethyl]amino side chain at C-6 | 1.68 | 2.85 | 6.31 | 1.20 |
| 15b | Planar conjugated with [(dimethylamino)ethyl]amino side chain at C-6 | 1.19 | 2.11 | 5.89 | 1.87 |
| 15c | Planar conjugated with [(dimethylamino)ethyl]amino side chain at C-6 | 2.15 | 1.37 | 5.24 | 1.19 |
| NC@CB[1] | Supramolecular formulation with cucurbit[1]uril | - | - | - | - |
| MCF-7 (Breast Cancer) IC50 (µM) | LO2 (Normal Liver) IC50 (µM) | ||||
| This compound | - | 7.28 ± 0.36 | 3.48 ± 0.49 | ||
| NC@CB[1] | Supramolecular formulation with cucurbit[1]uril | 2.94 ± 0.15 | 6.87 ± 0.80 |
Key Observations from SAR Studies:
-
Modification at C-6: The introduction of a [(dimethylamino)ethyl]amino side chain at the C-6 position, as seen in compounds 15a, 15b, and 15c , generally leads to potent anticancer activity, with some derivatives showing superior or comparable activity to the parent this compound.[2][3]
-
Phenanthridinone Core: The presence of a phenanthridinone core in compound 5e resulted in exceptional cytotoxicity against the CNE1 cell line, even surpassing this compound.[2][3] However, its activity against other cell lines was significantly lower.
-
Supramolecular Formulation: Encapsulation of this compound within cucurbit[1]uril (NC@CB[1] ) has been shown to enhance its anticancer efficacy against MCF-7 breast cancer cells while simultaneously reducing its toxicity towards normal liver cells (LO2).[4][5]
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and cultured overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (this compound and its derivatives) and incubated for 48 hours. A control group was treated with an equivalent amount of DMSO.
-
MTT Addition: Following the incubation period, 10 µL of MTT stock solution (5 mg/mL) was added to each well.
-
Incubation: The plates were further incubated for 2 hours to allow for the formation of formazan crystals.
-
Solubilization: The supernatant was discarded, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plates were shaken for 10 minutes, and the optical density (OD) was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The inhibition rate was calculated, and the IC50 values were determined using statistical software.[6]
Synthesis of Phenanthridine Analogues (e.g., Compound 15a)
The synthesis of the C-6 modified phenanthridine analogues involved a multi-step process. A representative procedure for the synthesis of a key intermediate and the final product is outlined below.
Step 1: Synthesis of 6-chloro-phenanthridine derivatives
-
A mixture of the corresponding phenanthridinone and POCl₃ was heated at 105 °C.
-
The reaction progress was monitored by TLC.
-
Upon completion, the mixture was cooled, and the excess POCl₃ was removed under reduced pressure.
-
The residue was then carefully treated with a saturated NaHCO₃ solution and extracted with dichloromethane.
-
The combined organic layers were dried and concentrated to yield the 6-chloro-phenanthridine intermediate.
Step 2: Synthesis of C-6 substituted phenanthridine derivatives (e.g., 15a)
-
To a solution of the 6-chloro-phenanthridine intermediate in a suitable solvent, N,N-dimethylethane-1,2-diamine was added.
-
The reaction mixture was refluxed, and the progress was monitored by TLC.
-
After completion, the solvent was removed, and the residue was purified by column chromatography to afford the final product.[6]
Signaling Pathway Modulation
This compound and its derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways. One of the key pathways identified is the Hippo signaling pathway , a critical regulator of organ size and cell proliferation.
This compound has been shown to activate the Hippo pathway, leading to the phosphorylation of key downstream effectors, Large Tumor Suppressor Kinase 1/2 (LATS1/2) and Yes-associated protein (YAP). Phosphorylation of YAP promotes its cytoplasmic retention and degradation, thereby inhibiting its translocation to the nucleus where it would otherwise promote the transcription of genes involved in cell proliferation and survival.
Below is a diagram illustrating the proposed mechanism of action of this compound on the Hippo signaling pathway.
Caption: this compound activates the Hippo pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Structurally Simple Phenanthridine Analogues Based on Nitidine and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structurally Simple Phenanthridine Analogues Based on Nitidine and Their Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Supramolecular formulation of this compound can alleviate its hepatotoxicity and improve its anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Nitidine Chloride: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Nitidine chloride, a potent alkaloid with antimalarial, anti-inflammatory, and anticancer activities.[1] Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as acutely toxic and fatal if swallowed.[2]
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with the following safety protocols. Always work in a well-ventilated area, preferably within a laboratory fume hood.[3]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing and shoes. Flush the affected skin area with plenty of water for a minimum of 15 minutes. A doctor should be consulted.[3]
-
Ingestion: Do NOT induce vomiting. If the individual is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Immediate medical attention is required.[3]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek prompt medical consultation.[3]
Personal Protective Equipment (PPE):
Proper PPE is mandatory when handling this compound to prevent exposure.
| Protective Equipment | Specification | Purpose |
| Respiratory Protection | Dust respirator | To prevent inhalation of fine particles. |
| Hand Protection | Protective gloves | To avoid skin contact. |
| Eye Protection | Safety glasses and chemical goggles | To protect eyes from splashes. |
| Skin and Body Protection | Appropriate protective clothing | To prevent skin exposure.[3] |
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to contain and decontaminate the area.
Spill Cleanup Workflow:
References
Personal protective equipment for handling Nitidine chloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Nitidine chloride. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and GHS Classification
This compound is classified as acutely toxic if swallowed.[1][2][3] It may also cause respiratory irritation or allergic reactions upon inhalation. Exposure can lead to severe health complications, making adherence to safety protocols critical.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed[1][2][3] |
| Respiratory Sensitization | - | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Specific Target Organ Toxicity | Single Exposure, Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
| Protection Type | Required PPE | Specifications and Procedures |
| Respiratory Protection | Dust respirator | Required when generating dusts. Adhere to local and national standards for respiratory protection.[4] |
| Hand Protection | Protective, impervious gloves | Handle with gloves at all times.[4] |
| Eye Protection | Safety glasses and chemical goggles | Wear safety glasses. Use chemical goggles if there is a risk of splashing.[4][5] |
| Skin and Body Protection | Protective clothing | Wear appropriate protective clothing to prevent skin exposure.[4][5] |
Step-by-Step Handling and Emergency Procedures
Proper handling and being prepared for accidental exposure are crucial for safety. The following workflow outlines the necessary steps for handling this compound and responding to emergencies.
Detailed Experimental Protocols
Standard Handling Protocol:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure all necessary PPE is readily available and in good condition.
-
Engineering Controls: Whenever possible, handle this compound in a certified laboratory fume hood to minimize inhalation exposure.[4]
-
Handling: Avoid actions that could generate dust.[4] Do not eat, drink, or smoke in the handling area.[6]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[4] Decontaminate the work area.
Accidental Release Measures:
-
Immediate Action: In case of a spill, evacuate the immediate area and ensure it is well-ventilated.[4]
-
Containment: Wearing full PPE, cover the spill with an inert absorbent material.
-
Cleanup: Carefully sweep up the absorbed material and place it into a suitable, sealed container for disposal.[4]
-
Decontamination: Clean the spill area with a 10% caustic solution.[4]
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste.[6] Follow all institutional, local, and national regulations for chemical waste disposal. Use a licensed professional waste disposal service. Do not allow the product to enter drains or waterways.[4]
First Aid Measures
-
Ingestion: If swallowed, rinse mouth with water and drink 2-4 cupfuls of milk or water if the person is conscious. Do NOT induce vomiting. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
